(3-bromophenyl)methanesulfonyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGKEAIINMDLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375777 | |
| Record name | (3-bromophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58236-74-1 | |
| Record name | (3-bromophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzylsulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3-bromophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-bromophenyl)methanesulfonyl chloride is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a synthetically versatile brominated aromatic ring, allows for its incorporation into a diverse array of complex molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the mechanistic underpinnings of each route and offering practical, field-proven insights for its successful preparation.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from several starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and safety considerations. The most common strategies commence from either 3-bromotoluene or 3-bromobenzyl chloride.
Pathway A: From 3-Bromotoluene
This route involves the transformation of the methyl group of 3-bromotoluene into the methanesulfonyl chloride moiety. This is typically a multi-step process that offers a reliable method for gram-scale synthesis and beyond.
Conceptual Workflow:
General workflow for Pathway A.
1. Radical Bromination of 3-Bromotoluene:
The initial step involves the selective bromination of the benzylic position of 3-bromotoluene. This is a classic free-radical chain reaction, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination.
-
Mechanism Insight: The reaction proceeds via a standard radical chain mechanism involving initiation, propagation, and termination steps. The benzylic C-H bond is significantly weaker than the aromatic C-H bonds, leading to preferential abstraction of the benzylic hydrogen atom by a bromine radical.
2. Formation of the Isothiouronium Salt:
The resulting 3-bromobenzyl bromide is a reactive electrophile. It readily undergoes nucleophilic substitution with thiourea to form the corresponding S-(3-bromobenzyl)isothiouronium bromide salt. This salt is often a crystalline solid that can be easily isolated and purified by filtration.
3. Hydrolysis to (3-Bromophenyl)methanethiol:
The isothiouronium salt is then hydrolyzed under basic conditions, typically using a strong base like sodium hydroxide, to yield (3-bromophenyl)methanethiol. This step proceeds through the formation of a transient isothiourea intermediate which is then hydrolyzed to the thiol.
4. Oxidative Chlorination to the Final Product:
The final and critical step is the oxidative chlorination of the thiol to the desired this compound. This transformation requires a chlorinating agent and an oxidizing agent. A common and effective method involves bubbling chlorine gas through a solution of the thiol in an aqueous acidic medium. Alternative, milder reagents such as N-chlorosuccinimide (NCS) can also be employed.[1]
-
Causality in Reagent Choice: The use of chlorine gas in an aqueous system is a robust and scalable method. The water participates in the reaction, hydrolyzing intermediate sulfur chlorides to the sulfonic acid, which is then converted to the sulfonyl chloride. The acidity of the medium helps to suppress side reactions.
Pathway B: From 3-Bromobenzyl Chloride
This pathway offers a more direct route if 3-bromobenzyl chloride is readily available as a starting material. It bypasses the initial radical bromination step.
Conceptual Workflow:
General workflow for Pathway B.
1. Sulfonation of 3-Bromobenzyl Chloride:
3-Bromobenzyl chloride is reacted with a source of sulfite, typically aqueous sodium sulfite, to generate sodium (3-bromophenyl)methanesulfonate. This is a nucleophilic substitution reaction where the sulfite ion displaces the chloride.
2. Conversion of the Sulfonate Salt to the Sulfonyl Chloride:
The isolated sodium sulfonate salt is then converted to the final product using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[2] These reagents effectively replace the hydroxyl group of the sulfonic acid (formed in situ) with a chlorine atom.
-
Expert Insight: The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. However, these reactions can be vigorous and require careful temperature control.
Experimental Protocols
Protocol for Pathway A, Step 4: Oxidative Chlorination of (3-Bromophenyl)methanethiol
Materials:
-
(3-Bromophenyl)methanethiol
-
Glacial Acetic Acid
-
Water
-
Chlorine gas
-
Ice
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, prepare a mixture of glacial acetic acid and water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add (3-bromophenyl)methanethiol to the cold, stirred mixture.
-
Slowly bubble chlorine gas into the reaction mixture while maintaining the temperature below 10 °C. The reaction is exothermic, so careful control of the chlorine addition rate is crucial.
-
Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting thiol indicates the completion of the reaction.
-
Once the reaction is complete, carefully quench any excess chlorine by bubbling nitrogen gas through the mixture or by adding a small amount of sodium bisulfite solution.
-
Pour the reaction mixture into a separatory funnel containing ice-water.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3x).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
Self-Validating System: The progress of the reaction can be visually monitored by the color change of the reaction mixture. The endpoint is often indicated by a persistent pale yellow-green color due to a slight excess of chlorine. Quenching and workup should be performed promptly to avoid potential side reactions.
Protocol for Pathway B, Step 2: Conversion of Sodium (3-bromophenyl)methanesulfonate to this compound
Materials:
-
Sodium (3-bromophenyl)methanesulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend sodium (3-bromophenyl)methanesulfonate in toluene or dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride via the dropping funnel. The reaction may be exothermic and will evolve gas (SO₂ and HCl). Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, or until the evolution of gas ceases.
-
Monitor the reaction by observing the dissolution of the starting solid.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Trustworthiness of the Protocol: The use of a catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent for the conversion of the sulfonate to the sulfonyl chloride. The complete cessation of gas evolution is a reliable indicator of reaction completion.
Data Presentation
| Parameter | Pathway A | Pathway B |
| Starting Material | 3-Bromotoluene | 3-Bromobenzyl chloride |
| Key Reagents | NBS, Thiourea, NaOH, Cl₂ | Na₂SO₃, SOCl₂/PCl₅ |
| Number of Steps | 4 | 2 |
| Overall Yield | Moderate to Good | Good |
| Scalability | Readily scalable | Scalable with caution |
| Key Challenges | Control of radical bromination, handling of thiol | Handling of corrosive and moisture-sensitive reagents |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between the pathways outlined in this guide will be dictated by factors such as starting material availability, scale of the reaction, and the laboratory's capabilities for handling specific reagents. Both pathways, when executed with care and attention to the principles of synthetic organic chemistry, provide reliable access to this important synthetic intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and successfully synthesize this compound for their research and development endeavors.
References
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- (a) Formation of sulfonyl chloride at a gram scale; (b) Formation of... | Download Scientific Diagram.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.
- Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromophenyl)
- Technical Guide: Synthesis and Mechanism of (2-bromophenyl)methanesulfonyl chloride. Benchchem.
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(3-Bromophenyl)methanesulfonyl Chloride: A Technical Guide for Advanced Synthesis
Abstract
This document provides an in-depth technical overview of (3-bromophenyl)methanesulfonyl chloride, a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and advanced organic synthesis. While specific experimental data for this meta-isomer is less prevalent in literature compared to its ortho and para counterparts, this guide synthesizes available information on analogous compounds to present a robust profile. We will cover its strategic importance, predictable physicochemical properties, reliable synthetic routes, core reactivity, and critical safety protocols. The central thesis is the utility of this molecule as a strategic building block, offering both a highly reactive sulfonyl chloride for nucleophilic substitution and a synthetically valuable aryl bromide handle for cross-coupling reactions. All protocols and data are presented with the causality of experimental choices explained, ensuring a deeper understanding for the practicing scientist.
Compound Identification and Strategic Context
This compound is an organosulfur compound whose strategic value lies in its dual reactivity. The sulfonyl chloride moiety is a potent electrophile for the formation of sulfonamides and sulfonate esters, while the bromine atom on the aromatic ring serves as a versatile functional handle for downstream carbon-carbon and carbon-heteroatom bond formation.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₆BrClO₂S | PubChem[1] |
| Molecular Weight | 269.54 g/mol | PubChem[1] |
| CAS Number | Not Conclusively Assigned | - |
A Note on Isomers: It is critical for researchers to distinguish this compound from its more commonly cited isomers, which possess distinct chemical properties and CAS numbers:
-
(4-Bromophenyl)methanesulfonyl chloride: CAS Number 53531-69-4[1][2]
-
(2-Bromophenyl)methanesulfonyl chloride: CAS Number 24974-74-1
The protocols and predictive data in this guide are based on established chemistry for these and other closely related aryl-substituted methanesulfonyl chlorides.
Physicochemical & Spectroscopic Profile (Predicted)
Precise experimental data for the 3-bromo isomer is not widely published. However, a reliable profile can be predicted based on its structure and data from its isomers.
| Property | Predicted Value / Characteristics | Rationale / Comparative Data |
| Appearance | White to off-white crystalline solid | Analogy with the para-isomer, which is a colorless/white crystal.[3] |
| Melting Point | Approx. 60-80 °C | The related (3-chlorophenyl)methanesulfonyl chloride melts at 71-73 °C. The para-bromo isomer melts higher (114-118 °C) due to better crystal packing.[3] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, MeCN). Reacts with protic solvents (water, alcohols). | Standard for sulfonyl chlorides. |
| ¹H NMR (CDCl₃) | δ ~7.2-7.6 (m, 4H, Ar-H), δ ~4.8-5.0 (s, 2H, CH₂) | The benzylic protons (CH₂) will appear as a sharp singlet. The aromatic protons will show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. These shifts are analogous to those of chloro- and fluoro-substituted isomers.[3] |
| ¹³C NMR (CDCl₃) | δ ~130-138 (Ar-C), δ ~122 (Ar-C-Br), δ ~70 (CH₂) | The methylene carbon (CH₂) is expected near 70 ppm. The carbon bearing the bromine (C-Br) will be significantly shielded compared to other aromatic carbons.[3] |
Synthesis and Mechanistic Considerations
The most direct and reliable method for synthesizing aryl methanesulfonyl chlorides is the oxidative chlorination of a corresponding sulfur precursor. The following protocol is adapted from established procedures for analogous compounds and represents a robust pathway starting from the commercially available 3-bromobenzyl bromide.[3][4]
Diagram: Two-Step Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Oxidative Chlorination
Causality Statement: This two-step, one-pot "telescoping" synthesis is efficient because it avoids the isolation of the potentially unstable thiol intermediate. The S-alkyl isothiouronium salt is a stable, crystalline solid that is easily handled. Oxidative chlorination is then performed in an acidic aqueous/organic system. N-chlorosuccinimide (NCS) is a common and effective chlorinating agent and oxidant for this transformation.[3]
Materials:
-
3-Bromobenzyl bromide
-
Thiourea
-
Ethanol (EtOH)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN)
-
Hydrochloric acid (HCl, 2M)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Step 1: Thiouronium Salt Formation.
-
In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzyl bromide (1.0 eq) and thiourea (1.0 eq) in ethanol.
-
Heat the mixture to reflux for 30-60 minutes. The reaction progress can be monitored by TLC. Rationale: This reaction is typically fast and forms a thick white precipitate of the S-alkyl isothiouronium salt.
-
Cool the reaction mixture to room temperature. The salt can be used directly in the next step.
-
-
Step 2: Oxidative Chlorination.
-
To the flask containing the salt slurry, add acetonitrile and cool the mixture to 0 °C in an ice bath.
-
Slowly add 2M aqueous HCl, followed by the portion-wise addition of N-chlorosuccinimide (NCS, ~4.0 eq) while maintaining the temperature below 20 °C. Rationale: The reaction is highly exothermic. Slow addition of the oxidant at low temperature is crucial to control the reaction rate and prevent side reactions.
-
Stir the reaction vigorously at 0-20 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding cold water and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash neutralizes excess HCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford pure this compound.
-
Core Reactivity and Synthetic Applications
The primary utility of this compound is the installation of the "mesyl" (methanesulfonyl) group onto nucleophiles, transforming them into stable derivatives or activating them for subsequent reactions.[5][6]
Diagram: Core Reaction - Sulfonamide Formation
Caption: Reaction of the title compound with an amine to form a stable sulfonamide.
Experimental Protocol: Synthesis of a Sulfonamide
Causality Statement: This protocol describes the reaction with an amine to form a sulfonamide, a functional group prevalent in many pharmaceuticals. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct without competing with the primary nucleophile (the amine). The reaction is typically run at 0 °C to control the initial exothermic reaction.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, piperidine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl, 1M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup.
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath. Rationale: Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride.[5]
-
-
Reagent Addition.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC.
-
-
Workup and Purification.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess TEA and any unreacted amine, while the bicarbonate wash removes any residual acidic species.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
-
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. The information below is synthesized from safety data sheets for methanesulfonyl chloride and its halogenated analogs.[7][8][9]
Hazard Profile:
-
Corrosive: Causes severe skin burns and serious eye damage.[7][9]
-
Toxic: Harmful if swallowed or in contact with skin. May be fatal if inhaled.[8]
-
Moisture Sensitive: Reacts with water, potentially violently, to release corrosive hydrogen chloride gas and bromophenylmethanesulfonic acid.[5][9]
-
Lachrymator: Vapors are irritating to the eyes and respiratory system.
Handling:
-
Always handle in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles with a face shield.[7][8]
-
Use only dry glassware and anhydrous solvents.
-
Ensure a safety shower and eyewash station are immediately accessible.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[9]
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.
-
A recommended storage temperature is often 2-8 °C to ensure long-term stability.[8]
Conclusion
This compound stands as a highly valuable, though less common, bifunctional building block for chemical synthesis. Its ability to readily form robust sulfonamide linkages while retaining a synthetically versatile aryl bromide moiety makes it an attractive reagent for constructing complex molecular architectures, particularly in the early stages of drug discovery. While its specific properties must be inferred from closely related analogs, the synthetic and reactivity principles outlined in this guide provide a solid and reliable foundation for its successful application in the laboratory. Adherence to stringent safety and handling protocols is paramount to its safe and effective use.
References
- PubChem. (4-Bromophenyl)methanesulfonyl chloride.
- Georganics Ltd. (2011). Safety Data Sheet - (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE. [Link]
- Organic Syntheses. Methanesulfonyl cyanide. [Link]
- Taylor & Francis Group. (2021). Methanesulfonyl chloride – Knowledge and References. [Link]
- PubChem. Methanesulfonyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]
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- 1. (4-Bromophenyl)methanesulfonyl chloride | C7H6BrClO2S | CID 598764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Bromophenyl)methanesulfonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 3. store.p212121.com [store.p212121.com]
- 4. (3-Cyanophenyl)methanesulfonyl chloride CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]
- 5. CID 177814882 | C8H5Cl2NO2S | CID 177814882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS RN 24974-72-9 | Fisher Scientific [fishersci.es]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. danabiosci.com [danabiosci.com]
- 9. PubChemLite - (3-bromo-4-fluorophenyl)methanesulfonyl chloride (C7H5BrClFO2S) [pubchemlite.lcsb.uni.lu]
(3-bromophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide for Advanced Synthetic Applications
Abstract: This technical guide provides a detailed examination of (3-bromophenyl)methanesulfonyl chloride, a bifunctional reagent of significant utility in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. We will dissect its molecular architecture, physicochemical characteristics, and reactivity profile. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural methodologies but also the underlying scientific rationale for key experimental choices. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, efficiency and molecular diversity are paramount. Reagents that offer multiple, orthogonally reactive sites are invaluable tools for the rapid construction of complex molecular scaffolds. This compound is a prime example of such a reagent. Its structure strategically combines two key functional groups:
-
A highly reactive methanesulfonyl chloride moiety, which serves as a robust electrophile for introducing the sulfonyl group. This is critical for synthesizing sulfonamides, a privileged functional group in pharmacology known for its metabolic stability and ability to participate in hydrogen bonding.[1][2]
-
A 3-bromophenyl ring , which provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
This duality allows for a modular and powerful approach to synthesis, enabling chemists to first establish a sulfonamide or sulfonate ester linkage and then elaborate on the aromatic core, or vice-versa. This guide will provide a deep dive into the practical application of this reagent, emphasizing the causal relationships between its structure and its synthetic utility.
Molecular Structure and Physicochemical Properties
The chemical behavior of this compound is a direct consequence of its molecular structure. The electron-withdrawing nature of the sulfonyl chloride group and the bromine atom influence the reactivity of the entire molecule.
Diagram 2.1: Molecular Structure of this compound
Caption: 2D structure of this compound.
The key physicochemical properties of this compound are summarized below. This data is essential for planning reactions, including solvent selection and purification strategies.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₂S | |
| Molecular Weight | 269.54 g/mol | [3][4] |
| Appearance | Solid (typically white to off-white) | |
| CAS Number | 58236-74-1 | [4] |
| InChIKey | ZWVWFWGJZPHCHF-UHFFFAOYSA-N | [5] |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Acetone); reacts with water and alcohols. | [1] |
| Storage Conditions | Store under inert atmosphere (Nitrogen or Argon) at 2-8°C, protected from moisture. | [6] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a multi-step sequence starting from 3-bromotoluene. The following protocol represents a robust and common pathway.
Diagram 3.1: Synthetic Workflow
Caption: Synthetic pathway from 3-bromotoluene to the target compound.
Detailed Experimental Methodology
Step 1: Free-Radical Bromination of 3-Bromotoluene
-
Expertise & Causality: This step employs a Wohl-Ziegler bromination. The reaction is initiated by the thermal decomposition of AIBN (azobisisobutyronitrile) into radicals. These radicals abstract a hydrogen atom from the benzylic methyl group of 3-bromotoluene, which is the most labile C-H bond due to the resonance stabilization of the resulting benzylic radical.[7][8] N-Bromosuccinimide (NBS) serves as a constant, low-concentration source of bromine (Br₂), which is then homolytically cleaved by light or heat to propagate the radical chain reaction.[9][10] Using NBS prevents high concentrations of Br₂ that could lead to unwanted aromatic bromination.
-
Protocol:
-
Charge a round-bottom flask, equipped with a reflux condenser and magnetic stirrer, with 3-bromotoluene (1.0 eq.), N-bromosuccinimide (1.05 eq.), and a catalytic amount of AIBN (0.02 eq.) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be initiated with a heat lamp if needed.
-
Monitor the reaction by TLC or ¹H NMR. The reaction is complete when the solid succinimide (denser than CCl₄) floats to the surface.
-
Cool the mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude (3-bromophenyl)methyl bromide, which is often used directly in the next step.
-
Step 2: Conversion to (3-bromophenyl)methanethiol
-
Expertise & Causality: The benzylic bromide is a potent electrophile. It undergoes an Sₙ2 reaction with thiourea, which acts as a soft nucleophile, to form a stable isothiouronium salt. This salt is then hydrolyzed under basic conditions (e.g., NaOH) to liberate the corresponding thiol. This two-step process is a standard and reliable method for converting alkyl halides to thiols.[11]
-
Protocol:
-
Dissolve the crude (3-bromophenyl)methyl bromide from Step 1 in ethanol in a round-bottom flask.
-
Add thiourea (1.1 eq.) and reflux the mixture for 2-4 hours to form the S-(3-bromobenzyl)isothiouronium bromide salt.
-
Cool the mixture and add an aqueous solution of sodium hydroxide (2.5 eq.).
-
Reflux for an additional 2-3 hours to effect hydrolysis.
-
Cool the reaction to room temperature and carefully acidify with cold, dilute HCl until the solution is acidic to litmus paper.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude thiol.
-
Step 3: Oxidative Chlorination to the Sulfonyl Chloride
-
Expertise & Causality: This is a critical oxidative transformation. The thiol is treated with an excess of chlorine gas in an aqueous acidic medium (e.g., acetic acid). The thiol is oxidized through several intermediates (sulfenyl chloride, sulfinyl chloride) to the final sulfonyl chloride.[12][13][14] The presence of water is crucial for this process. This method is highly effective for a range of thiols.[15]
-
Protocol:
-
Caution: This step must be performed in a well-ventilated fume hood as it involves chlorine gas.
-
Dissolve the crude (3-bromophenyl)methanethiol in a mixture of acetic acid and water.
-
Cool the solution in an ice-salt bath to 0-5 °C.
-
Bubble chlorine gas through the vigorously stirred solution at a moderate rate, ensuring the temperature does not exceed 10 °C.
-
Monitor the reaction by TLC. The disappearance of the thiol indicates completion.
-
Once complete, pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate (to neutralize acids), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel chromatography to obtain pure this compound.
-
Reactivity and Key Synthetic Applications
The power of this reagent lies in the distinct and addressable reactivity of its two functional groups.
Reactions at the Sulfonyl Chloride Site
The sulfonyl chloride is a strong electrophile, readily attacked by nucleophiles.
-
Sulfonamide Synthesis: This is the most common application in drug discovery. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, affords stable sulfonamides.[1][16]
Diagram 4.1: General Sulfonamide Formation
Caption: Synthesis of sulfonamides from the title reagent and an amine.
-
Sulfonate Ester Synthesis: Reaction with alcohols or phenols yields sulfonate esters. These esters are excellent leaving groups, analogous to tosylates, and can be used to activate alcohols for subsequent nucleophilic substitution or elimination reactions.
Reactions at the Bromophenyl Site
The C-Br bond is a key site for building molecular complexity using modern cross-coupling chemistry. These reactions are typically performed after the sulfonyl chloride has been reacted, as the palladium catalysts used can be sensitive.
-
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid/ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) creates a new C-C bond.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine introduces a new C-N bond, forming a diarylamine or arylamine structure.
-
Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne forges a C-C triple bond.
Safety and Handling
Trustworthiness: Proper handling is critical for both safety and experimental success. This compound is a corrosive, lachrymatory, and moisture-sensitive compound.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber), safety goggles, and a flame-retardant lab coat.[17][18]
-
Handling: Use dry glassware and operate under an inert atmosphere (N₂ or Ar) to prevent hydrolysis. Hydrolysis releases hydrochloric acid (HCl), which can be hazardous and can catalyze decomposition.[6][19]
-
Emergency Procedures:
-
Skin Contact: Causes severe burns. Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[20][21]
-
Eye Contact: Causes serious eye damage. Immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[17][20]
-
Inhalation: May cause respiratory irritation. Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[18]
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials like strong bases and oxidizing agents.[5][6]
References
- Tuleen, D. L., & Hess, Jr., B. A. (n.d.). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74, 9287-9291.
- Organic Chemistry Portal. (n.d.).
- Synthetic Communications. (2007). Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Taylor & Francis Online.
- Hess, Jr., B. A. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry.
- Iskra, J., et al. (2020). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.
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- Oregon State University. (2020).
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- Maybridge. (2017). (4-Bromophenyl)
- Georganics. (2011). (3-CHLOROPHENYL)
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An In-depth Technical Guide to the Reactivity Profile of (3-Bromophenyl)methanesulfonyl Chloride
Abstract
(3-Bromophenyl)methanesulfonyl chloride is a versatile bifunctional reagent of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive sulfonyl chloride moiety and a synthetically malleable brominated aromatic ring, offers a dual platform for molecular elaboration. This guide provides an in-depth exploration of the core reactivity of this compound, grounded in established chemical principles. We will dissect its fundamental reaction mechanisms, provide field-tested experimental protocols for its key transformations, and discuss its strategic applications in modern organic synthesis and drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this important building block.
Introduction and Physicochemical Profile
This compound belongs to the class of organosulfur compounds known as sulfonyl chlorides. The reactivity of this functional group is central to its utility, primarily serving as an efficient electrophile for introducing the (3-bromophenyl)methanelsulfonyl group into various molecular scaffolds.[1][2] The presence of the bromine atom on the phenyl ring provides a valuable synthetic handle for subsequent modifications, such as palladium-catalyzed cross-coupling reactions, thereby enabling the construction of complex molecular architectures. This dual reactivity makes it a strategic intermediate in the synthesis of biologically active compounds.[3][4]
Physicochemical Data
Quantitative physical and chemical properties are essential for experimental design, including solvent selection, reaction temperature, and purification strategies. The properties for this compound and its close isomer are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₂S | [5] |
| Molecular Weight | 269.54 g/mol | [5][6] |
| Appearance | Solid (typical for isomers) | |
| InChIKey | ZWVWFWGJZPHCHF-UHFFFAOYSA-N (4-bromo isomer) | [5][6] |
| Storage Temperature | -20°C, sealed, away from moisture | |
| Reactivity | Reacts with water, alcohols, amines, and other nucleophiles | [7][8] |
Synthesis of this compound
The preparation of arylalkanesulfonyl chlorides typically involves a multi-step sequence starting from the corresponding substituted toluene. A general and robust pathway proceeds via radical bromination, conversion to a thiol intermediate, and subsequent oxidative chlorination.[9] This approach provides a reliable route to the target compound on a laboratory and industrial scale.
Synthetic Workflow Overview
The logical flow from the starting material, 3-bromotoluene, to the final product is depicted below. Each step is chosen to ensure high conversion and facilitate the isolation of intermediates.
Caption: General synthetic pathway for this compound.
Core Reactivity Profile
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[2] The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]
General Mechanism: Nucleophilic Substitution
The reaction with nucleophiles is the cornerstone of sulfonyl chloride chemistry. It proceeds via a nucleophilic substitution at the sulfur center. While the precise mechanism can depend on the nucleophile and conditions, it generally involves the attack of the nucleophile on the sulfur atom, leading to the displacement of the chloride ion. This can occur through a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a transient trigonal bipyramidal intermediate.[2][10]
Key Reactions and Protocols
The versatility of this compound is demonstrated by its reactions with a wide range of common nucleophiles.
Caption: Core reactivity of this compound with key nucleophiles.
The reaction with alcohols in the presence of a non-nucleophilic base, such as pyridine or triethylamine, yields sulfonate esters.[11] This transformation is fundamental in organic synthesis because it converts a poorly leaving hydroxyl group of an alcohol into a highly effective sulfonate leaving group, which is readily displaced in subsequent SN2 or E2 reactions. The base is crucial as it neutralizes the HCl generated during the reaction.[12]
Exemplary Protocol: Synthesis of Benzyl (3-bromophenyl)methanesulfonate
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Reagent Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
The reaction of this compound with primary or secondary amines affords sulfonamides.[3][13] This is arguably one of the most important reactions of sulfonyl chlorides, as the sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in numerous antibacterial, diuretic, and anti-inflammatory drugs.[3][14] The reaction is typically carried out in the presence of a base to scavenge the HCl byproduct.[15]
Exemplary Protocol: Synthesis of N-Benzyl-(3-bromophenyl)methanesulfonamide
-
Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.5 eq.) in tetrahydrofuran (THF, 0.3 M). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in THF. A precipitate of triethylammonium chloride will form.
-
Reaction: Stir the mixture at room temperature for 3 hours or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Filter the reaction mixture to remove the ammonium salt. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Hydrolysis
Like most sulfonyl chlorides, this compound is susceptible to hydrolysis. It reacts readily with water to form the corresponding (3-bromophenyl)methanesulfonic acid and hydrochloric acid.[7] This reactivity necessitates that the compound be stored under anhydrous conditions and that reactions are performed in dry solvents to prevent unwanted decomposition of the starting material.
Advanced Applications and Synthetic Strategy
The dual functionality of this compound opens avenues for complex molecular synthesis. The sulfonyl chloride group allows for the installation of the core structure, while the aryl bromide serves as a versatile anchor point for further diversification.
Role in Drug Discovery
The sulfonamide linkage is a key structural motif in a vast number of pharmaceuticals.[13] By reacting this compound with various amine-containing fragments, medicinal chemists can rapidly generate libraries of novel sulfonamides. The bromo-substituent can then be used in late-stage functionalization via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to explore the structure-activity relationship (SAR) around that region of the molecule.
Workflow for Library Synthesis
The strategic use of this reagent in a discovery program can be visualized as a divergent synthetic plan.
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(3-bromophenyl)methanesulfonyl chloride solubility data
An In-Depth Technical Guide to the Solubility Determination of (3-bromophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key reactive intermediate in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives. Despite its importance, a significant gap exists in the public domain regarding its fundamental physicochemical properties, most notably its solubility in common organic solvents. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing a comprehensive, first-principles approach to its experimental determination. Recognizing the compound's inherent reactivity, this document details robust, self-validating protocols for accurately measuring its thermodynamic solubility. We will explore the causality behind experimental choices, from solvent selection to the application of advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed to empower researchers to generate reliable, publication-quality solubility data, thereby facilitating more efficient process development, reaction optimization, and formulation design.
Introduction: The Challenge of a Reactive Intermediate
This compound belongs to the sulfonyl chloride class of reagents, which are indispensable for installing the sulfonamide moiety—a privileged functional group in a vast array of therapeutic agents. The solubility of this intermediate is a cornerstone parameter that dictates its utility. It directly influences:
-
Reaction Kinetics: The concentration of the dissolved reagent in a reaction solvent governs the rate of reaction.
-
Process Scalability: Inconsistent solubility can lead to issues with precipitation, mixing, and heat transfer upon scale-up.
-
Purification Strategies: Knowledge of solubility is essential for developing effective crystallization and chromatography methods.
-
Formulation Feasibility: For any potential direct application, solubility in various vehicles is a primary consideration.
The primary challenge in handling this compound, and sulfonyl chlorides in general, is their susceptibility to hydrolysis. The electrophilic sulfur atom is readily attacked by water and other nucleophiles, leading to the formation of the corresponding sulfonic acid. This reactivity demands meticulous experimental design to prevent degradation during solubility measurements, which could otherwise lead to erroneously high apparent solubility values.
Foundational Principles: Thermodynamic (Equilibrium) Solubility
This guide focuses on determining the thermodynamic solubility , which is the concentration of a solute in a saturated solution when the system is at equilibrium with an excess of the solid solute at a specific temperature and pressure. This is distinct from kinetic solubility, which is often measured in high-throughput screens and reflects the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1] For the purposes of process chemistry and accurate physicochemical characterization, thermodynamic solubility is the gold standard.
The equilibrium is a dynamic process where the rate of dissolution of the solid equals the rate of precipitation from the solution.
Caption: The dynamic equilibrium of solubility.
Prerequisite: Safety and Handling Protocols
The inherent reactivity of sulfonyl chlorides necessitates stringent safety protocols. Failure to adhere to these measures can result in chemical burns, respiratory irritation, and compromised experimental integrity.
-
Corrosivity: this compound is a corrosive solid. It causes severe skin burns and eye damage.[2]
-
Reactivity with Water: It reacts with water and moisture, potentially vigorously, to produce toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[2][3]
-
Handling Environment: All manipulations must be conducted in a well-ventilated fume hood. Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line is strongly recommended, especially when preparing stock solutions or weighing the solid.
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves. Given the corrosive nature, wearing double gloves and ensuring no skin is exposed is best practice.
-
Disposal: Waste should be treated as hazardous. Small spills can be neutralized by covering with a 1:1:1 mixture of sodium carbonate, bentonite, and sand before careful collection and disposal according to institutional guidelines. Do not add water directly to the neat compound or concentrated solutions.
Experimental Design: The Equilibrium Shake-Flask Method
The Shake-Flask method remains the most reliable technique for determining thermodynamic solubility.[4] The workflow is designed to ensure that a true equilibrium is reached and that the analyzed sample is free of undissolved solid.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Shake-Flask Method
-
Solvent Selection: Choose a range of high-purity, anhydrous solvents relevant to your research (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Toluene, Ethyl Acetate).
-
Preparation: To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., 20-30 mg). The amount should be sufficient to ensure solid is present after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen anhydrous solvent to each vial. Seal the vials immediately with PTFE-lined caps.
-
Equilibration: Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.
-
Phase Separation:
-
Remove the vials from the shaker and let them stand for 1-2 hours to allow the bulk of the solid to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining suspended solid.
-
Carefully draw off the clear supernatant using a glass pipette and pass it through a 0.22 µm PTFE syringe filter into a clean, dry vial. This step is critical to remove any fine particulates that could inflate the measured concentration.
-
-
Sample Preparation for Analysis: Accurately perform a gravimetric dilution of the filtrate. For example, transfer ~100 mg of the filtrate to a tared volumetric flask and record the exact weight, then dilute to a known volume with the appropriate solvent (typically the mobile phase for HPLC or a deuterated solvent for NMR).
Quantitative Analysis of Saturated Solutions
The concentration of the diluted filtrate is determined using a validated analytical method. HPLC-UV and qNMR are the preferred techniques due to their specificity and accuracy.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a highly sensitive and accurate method for quantifying solutes.[5] Given the reactivity of the sulfonyl chloride, direct analysis is possible but requires care. An alternative, more robust approach involves derivatization.
Caption: Workflow for Quantification by HPLC-UV.
Step-by-Step HPLC Protocol:
-
Instrument: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.05% trifluoroacetic acid) is a good starting point.[6]
-
Calibration: Prepare a series of 5-7 calibration standards by accurately dissolving this compound in the mobile phase. The concentration range should bracket the expected concentration of the diluted solubility sample.
-
Analysis: Inject the calibration standards and the diluted sample.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the diluted sample by interpolation from this curve.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.
Expert Insight: The Derivatization Advantage For highly reactive sulfonyl chlorides, direct HPLC analysis can be problematic. A more reliable method involves pre-column derivatization.[5][7] Reacting an aliquot of the saturated solution with a primary or secondary amine (e.g., benzylamine) in the presence of a non-nucleophilic base will instantly and quantitatively convert the sulfonyl chloride to a highly stable sulfonamide. This sulfonamide can then be easily and reproducibly quantified by HPLC without risk of on-column degradation.
Method B: Quantitative NMR (qNMR) Spectroscopy
qNMR is an elegant, non-destructive method that can determine concentration without the need for an identical reference standard of the analyte.[3] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei in the sample.
Caption: Workflow for Quantification by qNMR.
Step-by-Step qNMR Protocol:
-
Standard Selection: Choose a stable, commercially available internal standard that has sharp, well-resolved protons in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard (IS) into an NMR tube.
-
Accurately weigh a known amount of the saturated solution (filtrate) into the same tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
Data Processing: Carefully integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Calculation: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte_solution)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
Data Presentation and Interpretation
All determined solubility data should be presented in a clear, tabular format. Reporting solubility in both mass/volume (mg/mL) and molar (mol/L) units is standard practice.
Table 1: Example Solubility Data Table for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Dichloromethane | Value | Value | HPLC-UV |
| Acetonitrile | Value | Value | HPLC-UV |
| Toluene | Value | Value | qNMR |
| Ethyl Acetate | Value | Value | HPLC-UV |
| Tetrahydrofuran | Value | Value | qNMR |
Interpretation: This data provides a quantitative ranking of solvents for dissolving this compound. For a synthetic chemist, high solubility in a non-protic solvent like ACN or DCM indicates its suitability for reactions. Low solubility in a solvent like toluene might suggest it could be a good anti-solvent for crystallization. For drug development professionals, this data is the first step in understanding potential formulation challenges and dissolution characteristics.
Conclusion
References
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- SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column.
- ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]
- ResearchGate. (n.d.). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Request PDF.
- American Chemical Society. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
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- van der Heijden, A., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. [Link]
- Dr. P. B. Bene. (2021, April 23). How to find out chemical nature of water soluble Organic Compound [Video]. YouTube. [Link]
- Santa Monica College. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(6), 940–953. [Link]
- ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
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- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 7. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to (3-bromophenyl)methanesulfonyl chloride for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic properties of (3-bromophenyl)methanesulfonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of such reactive compounds is paramount for unambiguous identification, purity assessment, and reaction monitoring. This document offers a detailed examination of its expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data. Given the limited availability of direct experimental spectra for this specific isomer, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive characterization.
Molecular Structure and Isomeric Context
This compound possesses a distinct substitution pattern on the phenyl ring that significantly influences its spectroscopic signature. Understanding this structure is fundamental to interpreting the data presented herein.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common analytical technique.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining an EI-mass spectrum would involve the following steps:
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Predicted Mass Spectrum Data
The following table summarizes the predicted key fragments for this compound. The presence of bromine (isotopes 79Br and 81Br in ~1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in ~3:1 ratio) will result in characteristic isotopic patterns for bromine- and chlorine-containing fragments.
| m/z (predicted) | Fragment Ion | Interpretation |
| 268, 270, 272 | [M]+• | Molecular ion peak, showing isotopic pattern for Br and Cl. |
| 169, 171 | [C7H6Br]+ | Loss of SO2Cl radical. |
| 90 | [C7H6]+• | Loss of Br radical from the bromobenzyl cation. |
Fragmentation Pathway
The primary fragmentation pathway likely involves the cleavage of the C-S bond, leading to the stable bromobenzyl cation.
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the sulfonyl chloride group and the substituted benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A typical procedure for acquiring an ATR-FT-IR spectrum is as follows:
-
Instrument Preparation: The ATR crystal (commonly diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Spectrum Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal, and the IR spectrum is recorded.
-
Data Processing: The resulting spectrum is background-corrected and may be further processed (e.g., baseline correction).
Predicted Infrared Absorption Data
The table below outlines the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm-1) (Predicted) | Vibrational Mode | Intensity |
| ~3100-3000 | C-H stretch (aromatic) | Medium-Weak |
| ~2950-2850 | C-H stretch (aliphatic, CH2) | Weak |
| ~1590, 1570, 1470 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1370 | SO2 asymmetric stretch | Strong |
| ~1170 | SO2 symmetric stretch | Strong |
| ~810-750 | C-H out-of-plane bend (meta-disubstituted)[1] | Strong |
| ~690 | Ring bend (meta-disubstituted)[1] | Medium |
| ~550 | S-Cl stretch | Strong |
| ~530 | C-Br stretch | Medium-Weak |
The presence of strong absorption bands in the regions of 1370 cm-1 and 1170 cm-1 is highly characteristic of the sulfonyl chloride functional group.[1] The substitution pattern on the benzene ring can often be determined by analyzing the C-H out-of-plane bending vibrations in the fingerprint region. For meta-substituted benzene rings, a strong absorption is typically observed between 810 and 750 cm-1, along with a ring bending absorption around 690 cm-1.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (1H NMR) and carbon (13C NMR) atoms within a molecule. Due to the reactivity of sulfonyl chlorides, deuterated aprotic solvents such as chloroform-d (CDCl3) or acetone-d6 are recommended for NMR analysis.
Experimental Protocol: 1H and 13C NMR Spectroscopy
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
Spectrum Acquisition: Standard pulse programs are used to acquire the 1H and 13C NMR spectra. For 13C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted 1H NMR Spectral Data (in CDCl3)
The 1H NMR spectrum will show signals for the aromatic protons and the methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and sulfonyl chloride groups.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~7.7 | Singlet (or narrow triplet) | 1H | H-2 |
| ~7.6 | Doublet | 1H | H-4 or H-6 |
| ~7.4 | Triplet | 1H | H-5 |
| ~7.3 | Doublet | 1H | H-6 or H-4 |
| ~4.8 | Singlet | 2H | -CH2- |
The methylene protons (-CH2-) are expected to appear as a singlet significantly downfield due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.
Predicted 13C NMR Spectral Data (in CDCl3)
The 13C NMR spectrum will show six distinct signals for the seven carbon atoms, with two aromatic carbons being chemically equivalent by symmetry.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~136 | C-1 |
| ~134 | C-2 |
| ~131 | C-5 |
| ~130 | C-6 |
| ~128 | C-4 |
| ~123 | C-3 (C-Br) |
| ~65 | -CH2- |
The methylene carbon will be significantly deshielded by the sulfonyl chloride group. The carbon atom attached to the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will appear in the typical aromatic region (120-140 ppm).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By leveraging data from analogous compounds and fundamental principles, this document serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling confident structural elucidation and purity assessment. The provided protocols offer practical guidance for obtaining high-quality spectroscopic data for this and similar reactive intermediates.
References
- NIST Mass Spectrometry Data Center. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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A Technical Guide to the Stability, Storage, and Handling of (3-bromophenyl)methanesulfonyl chloride
Executive Summary
(3-bromophenyl)methanesulfonyl chloride is a reactive intermediate crucial in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its utility is directly linked to the electrophilic nature of the sulfonyl chloride moiety. However, this same reactivity makes the compound susceptible to degradation, primarily through hydrolysis. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven protocols for its optimal storage and handling, and details analytical methodologies for verifying its integrity over time. The core principle underpinning these recommendations is the rigorous exclusion of moisture to prevent degradation and ensure experimental reproducibility.
The Chemistry of Instability: Understanding the Sulfonyl Chloride Functional Group
The functionality and the stability challenges of this compound are dictated by the chemical properties of the sulfonyl chloride group (-SO₂Cl).
2.1 Inherent Reactivity and Electrophilicity The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This high degree of electrophilicity makes it an excellent substrate for nucleophilic attack, which is the basis for its synthetic utility in forming sulfonamides and sulfonate esters[1]. However, this reactivity also makes it highly susceptible to degradation by common nucleophiles, most notably water.
2.2 The Primary Degradation Pathway: Hydrolysis The principal stability concern for all sulfonyl chlorides, including this compound, is hydrolysis[2]. The compound readily reacts with water, including atmospheric moisture, in an exothermic and often vigorous reaction[3][4][5]. This irreversible reaction yields the corresponding (3-bromophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas[2][3][6][7].
Reaction: Br-C₆H₄-CH₂SO₂Cl + H₂O → Br-C₆H₄-CH₂SO₃H + HCl
The formation of these byproducts has significant consequences:
-
Loss of Purity: The presence of the sulfonic acid impurity reduces the effective concentration of the starting material, leading to lower yields and potential complications in subsequent reactions[8].
-
Safety Hazards: The liberation of HCl gas is a safety concern, as it is toxic and corrosive[9]. It can also create pressure buildup in sealed containers[10].
The mechanism of this hydrolysis is a nucleophilic attack by water on the electrophilic sulfur center[11][12][13][14]. The presence of acids or bases can catalyze this process.
Core Factors Influencing Stability
To maintain the integrity of this compound, three primary environmental factors must be meticulously controlled.
3.1 Moisture and Humidity As established, moisture is the most critical factor leading to degradation[6][7]. Exposure to humid air is sufficient to initiate hydrolysis on the surface of the solid material. Therefore, all storage and handling procedures must be designed around the fundamental principle of moisture exclusion.
3.2 Temperature Higher temperatures increase the rate of chemical reactions, including the hydrolytic decomposition of the sulfonyl chloride. While the compound is reported to be stable under normal temperatures, refrigerated storage is a standard precautionary measure to minimize the kinetics of any potential degradation pathways[2]. Some suppliers recommend storage at temperatures as low as -20°C for long-term stability.
3.3 Incompatible Materials The high reactivity of this compound extends beyond water. Contact with the following materials must be avoided:
-
Bases and Amines: React violently to form sulfonamides or other products[7][9].
-
Alcohols: React to form sulfonate esters[4].
-
Strong Oxidizing Agents: Can lead to unpredictable and potentially hazardous reactions[6][7].
-
Metals: The HCl gas produced upon hydrolysis can react with some metals to generate flammable hydrogen gas[5]. For this reason, storage in corrosive-resistant containers is essential, and metal containers should be avoided[15][16].
Recommended Protocols for Storage and Handling
Adherence to strict storage and handling protocols is non-negotiable for preserving the quality and ensuring the safe use of this compound.
4.1 Optimal Storage Conditions The following table summarizes the recommended storage parameters, synthesized from safety data sheets and best practices for reactive sulfonyl chlorides.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) for routine use. -20°C for long-term archival storage. | Slows the kinetics of hydrolytic decomposition and other potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[17] | Displaces atmospheric moisture, directly preventing the primary hydrolysis degradation pathway. |
| Container | Original supplier bottle with a tightly sealed cap.[15][16] Use of a secondary container or desiccator is highly recommended. | Prevents ingress of ambient air and moisture. A desiccator provides an additional protective layer. |
| Location | A dry, cool, and well-ventilated area designated for corrosive and reactive chemicals.[6][7] | Ensures segregation from incompatible materials and provides a controlled environment. |
| Moisture Control | Store in a desiccator cabinet or with desiccants (e.g., silica gel). | Actively removes any moisture that may penetrate the primary container's seal over time. |
4.2 Safe Handling Workflow All manipulations of this compound must be performed with the assumption that it is highly corrosive and moisture-sensitive. The following workflow should be adopted.
Caption: A mandatory workflow for the safe handling of this compound.
The equilibration step is critical; opening a cold container directly into the ambient atmosphere will cause moisture to condense on the solid, leading to rapid degradation.
Verification of Compound Integrity: Analytical Methodologies
It is prudent to verify the purity of this compound, especially if the container has been opened previously or stored for an extended period[8].
5.1 When to Test for Degradation
-
If reaction yields are unexpectedly low.
-
If the physical appearance of the material has changed (e.g., clumping, discoloration).
-
If the container is more than 6-8 months old after being opened[8].
5.2 Protocol 1: Purity Assessment by ¹H NMR Spectroscopy This method provides a rapid qualitative and semi-quantitative assessment of purity by detecting the presence of the hydrolyzed byproduct, (3-bromophenyl)methanesulfonic acid.
Causality: The chemical environment of the methylene protons (-CH₂-) is different in the sulfonyl chloride versus the sulfonic acid, resulting in distinct chemical shifts in the ¹H NMR spectrum.
Methodology:
-
Sample Preparation: Carefully dissolve ~5-10 mg of the compound in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Aprotic solvents are essential to prevent hydrolysis during the analysis itself[18].
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic singlet for the methylene protons (-CH₂SO₂Cl) of the pure compound.
-
Look for the appearance of a second, downfield-shifted singlet corresponding to the methylene protons of the sulfonic acid byproduct (-CH₂SO₃H).
-
Integration of these two peaks allows for an estimation of the degree of hydrolysis.
-
5.3 Protocol 2: Stability Assessment via Forced Degradation Study A forced degradation or stress study is a definitive way to understand the stability of the compound under various conditions. This protocol outlines a hydrolytic stress test.
Caption: Experimental workflow for a hydrolytic forced degradation study.
Note on HPLC Analysis: Due to the high reactivity of sulfonyl chlorides, direct analysis by HPLC can be challenging. A common and robust approach involves derivatization of the sulfonyl chloride in each aliquot with a stable nucleophile (e.g., a primary amine) to form a stable sulfonamide, which can then be easily quantified by reverse-phase HPLC[18][19].
Mechanistic Visualization
Understanding the primary degradation mechanism is key to preventing it. The diagram below illustrates the nucleophilic attack by water on the sulfonyl chloride.
Caption: Simplified mechanism of hydrolysis for this compound.
Conclusion and Key Recommendations
The chemical integrity of this compound is fundamentally threatened by hydrolysis. Its preservation is not complex but requires uncompromising discipline in laboratory practice.
Key Takeaways:
-
Moisture is the Enemy: The exclusion of water and atmospheric humidity is the single most important principle for storage and handling.
-
Store Cold and Dry: Store containers tightly sealed, under an inert atmosphere, in a refrigerated (2-8°C) and desiccated environment.
-
Handle with Care: Always work in a fume hood, wear appropriate PPE, and allow containers to warm to ambient temperature in a desiccator before opening.
-
Verify When in Doubt: Use analytical techniques like ¹H NMR to quickly check for the presence of the sulfonic acid degradation product before use in critical applications.
By implementing these protocols, researchers can ensure the long-term stability of this valuable reagent, leading to safer laboratory operations, greater experimental success, and more reliable outcomes in research and drug development.
References
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
- S D Fine-Chem Limited. (n.d.).
- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Organic Chemistry Portal. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]
- Ivanov, S. N., Gnedin, B. G., & Shchukina, M. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry. [Link]
- Sciencemadness Wiki. (2023). Sulfuryl chloride. [Link]
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka. [Link]
- Georganics. (2011). (3-CHLOROPHENYL)
- Zhang, Y., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- Verma, B. C., & Kumar, S. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. [Link]
- ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]
- Biosolve Shop. (2010).
- Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]
- International Labour Organization. (2021). ICSC 1163 - METHANESULFONYL CHLORIDE. [Link]
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- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
- 13. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
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- 19. researchgate.net [researchgate.net]
(3-Bromophenyl)methanesulfonyl Chloride: A Technical Guide to Commercial Availability, Synthesis, and Application
Abstract
(3-Bromophenyl)methanesulfonyl chloride is a bifunctional reagent of significant value in medicinal chemistry and organic synthesis, enabling the construction of complex molecular architectures. Its utility is derived from two key reactive sites: a sulfonyl chloride for the formation of sulfonamides and sulfonates, and an aryl bromide for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability from specialized suppliers, a detailed, field-proven protocol for its multi-step synthesis for instances requiring laboratory preparation, and an exploration of its strategic applications in drug discovery workflows. The content is structured to deliver actionable insights for researchers, chemists, and drug development professionals, ensuring scientific integrity through verifiable references and a focus on the causal principles behind the described methodologies.
Strategic Importance in Synthesis
The molecular structure of this compound offers a powerful combination of orthogonal reactivity. The methanesulfonyl chloride group is a highly reliable electrophile for reaction with a vast range of nucleophiles, most notably primary and secondary amines, to form sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in numerous approved drugs and known to confer favorable properties such as metabolic stability and strong binding interactions with biological targets.
Concurrently, the bromine atom on the phenyl ring provides a versatile handle for subsequent synthetic diversification. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. This dual functionality allows for a convergent and modular approach to synthesis, where a core scaffold can be rapidly elaborated with different functionalities at two distinct points, accelerating the exploration of chemical space in drug discovery programs.
Commercial Availability
This compound (CAS No. 58236-74-1) is commercially available from several specialized chemical suppliers. It is typically offered in research-grade purities suitable for most synthetic applications. While not always a stock item with major global distributors, it can be procured from manufacturers and suppliers focusing on fine chemicals and building blocks.
| Supplier | Product Identifier | Purity | Notes |
| Apollo Scientific | OR6077 | Not specified | Available directly or through distributors like Sigma-Aldrich. |
| ASDI Incorporated | CAS No. 58236-74-1 | Not specified | Provider of screening compounds and materials management.[1] |
| Vihasibio Sciences | CAS No. 58236-74-1 | 97% | Indian manufacturer of fine chemicals and API intermediates.[2] |
| ChemNet | CAS No. 58236-74-1 | Not specified | A database listing multiple potential suppliers.[3] |
Note: Availability, purity, and product codes are subject to change. Direct inquiry with the listed suppliers is recommended for the most current information.
Laboratory Synthesis Protocol
For large-scale needs or when commercial sources are not viable, this compound can be reliably synthesized in the laboratory. The most common and efficient route begins with the commercially available 3-bromotoluene and proceeds via a two-stage process: radical bromination to form 3-bromobenzyl bromide, followed by a two-step conversion to the final sulfonyl chloride.
Logical Workflow for Synthesis
Caption: Multi-stage synthesis of this compound.
Step-by-Step Methodology
Stage 1: Synthesis of 3-Bromobenzyl Bromide This protocol is adapted from established procedures for benzylic bromination.
-
Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 3-bromotoluene (1.0 equiv.), N-bromosuccinimide (NBS, 1.1 equiv.), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by GC or TLC for the disappearance of 3-bromotoluene. Irradiating the mixture with a photolamp can accelerate the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromobenzyl bromide can be purified by vacuum distillation or recrystallization.
Stage 2 & 3: Conversion to this compound This two-step protocol is a robust method for converting benzyl halides to the corresponding sulfonyl chlorides.
-
Sulfinate Formation:
-
In a round-bottom flask, dissolve sodium sulfite (Na₂SO₃, 1.2 equiv.) in water.
-
Add the 3-bromobenzyl bromide (1.0 equiv.) from Stage 1.
-
Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours.
-
Upon cooling, the sodium (3-bromophenyl)methanesulfinate salt will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. This intermediate is often sufficiently pure for the next step.
-
-
Oxidative Chlorination:
-
Suspend the dried sodium (3-bromophenyl)methanesulfinate (1.0 equiv.) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (1.2 equiv.) dropwise, maintaining the temperature below 5 °C. Alternatively, reagents like N-chlorosuccinimide (NCS) can be used.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it into ice water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product. Purification by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) affords the pure this compound.
-
Applications in Drug Discovery
The synthetic utility of this reagent is best illustrated by a common drug discovery workflow where both reactive sites are utilized sequentially.
Workflow: From Building Block to Diversified Library
Caption: A modular drug discovery workflow utilizing dual reactivity.
-
Sulfonamide Formation: The primary synthetic step often involves reacting this compound with a library of primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). This reaction is typically high-yielding and creates a stable sulfonamide bond, forming a core intermediate that retains the aryl bromide handle.
-
Cross-Coupling for Diversification: The resulting sulfonamide intermediate, which now incorporates the first point of diversity (R1), can be subjected to palladium-catalyzed cross-coupling reactions. By reacting this intermediate with a library of boronic acids or esters (Suzuki coupling), a second point of diversity (R2) is introduced. This strategy allows for the rapid generation of a matrix of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of complex organic molecules. Its commercial availability, coupled with a reliable protocol for its laboratory synthesis, ensures its accessibility for a wide range of research and development activities. The reagent's orthogonal reactivity is its most powerful attribute, enabling a modular and efficient approach to constructing compound libraries. For professionals in drug discovery, a thorough understanding of the synthesis and application of this reagent provides a strategic advantage in the design and execution of campaigns aimed at identifying novel therapeutic agents.
References
- ASDI Incorporated. 3-Bromo-Benzyl-Sulfonyl-Chloride. [Link]
- Mosher Chemical. Benzyl Chloride. [Link]
- Vihasibio Sciences PVT LTD. Product List. [Link]
- PrepChem.
- Organic Syntheses. Methanesulfonyl Cyanide. Org. Synth. 1976, 55, 75. [Link] - This reference describes a related procedure for converting a sulfonyl chloride to a sulfinate, analogous to the first part of Stage 2.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
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The Strategic Role of (3-bromophenyl)methanesulfonyl chloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Drug Design
In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents are akin to molecular architecture. Success hinges on the strategic selection of building blocks that not only form the core structure but also fine-tune the pharmacological profile of a molecule. Among the vast arsenal of reagents available to the modern chemist, (3-bromophenyl)methanesulfonyl chloride emerges as a particularly versatile and strategic tool. This technical guide delves into the multifaceted role of this reagent, exploring its synthesis, reactivity, and profound impact on structure-activity relationships (SAR) in drug discovery. We will dissect the causality behind its application, providing field-proven insights for its effective deployment in the synthesis of next-generation therapeutics.
Core Chemical Attributes and Reactivity Profile
This compound is a bifunctional reagent, presenting both a reactive sulfonyl chloride group and a synthetically versatile brominated phenyl ring. This duality is central to its utility in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₂S | |
| Molecular Weight | 269.55 g/mol | |
| Appearance | Typically a white to off-white solid | [Commercial Suppliers] |
| Melting Point | 71-73 °C (for the analogous (3-chlorophenyl)methanesulfonyl chloride) | [1] |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) | General Chemical Knowledge |
The primary mode of reactivity stems from the highly electrophilic sulfur atom of the sulfonyl chloride moiety. This group readily reacts with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity is the cornerstone of its application as a key building block for introducing the (3-bromophenyl)methylsulfonyl group into a target molecule.
Strategic Synthesis of this compound
The reliable synthesis of this compound is a prerequisite for its widespread application. While a direct, single-source protocol for the 3-isomer can be elusive in the literature, its synthesis can be confidently approached through established methods for analogous compounds, such as the 2- and 4-bromo isomers. A common and robust pathway commences from the readily available 3-bromotoluene.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Oxidative Chlorination of (3-Bromophenyl)methanethiol
This protocol is adapted from established procedures for analogous bromophenylmethanesulfonyl chlorides.[2][3]
Step 1: Radical Bromination of 3-Bromotoluene
-
To a solution of 3-bromotoluene (1.0 equiv.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equiv.).
-
Reflux the mixture under inert atmosphere until consumption of the starting material is observed by TLC or GC-MS.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The crude 3-bromobenzyl bromide can be purified by distillation or chromatography, or used directly in the next step.
Step 2: Formation of S-(3-Bromobenzyl)isothiuronium bromide
-
Dissolve the crude 3-bromobenzyl bromide (1.0 equiv.) in ethanol.
-
Add thiourea (1.1 equiv.) and reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature to allow the isothiuronium salt to crystallize.
-
Collect the salt by filtration and wash with cold ethanol.
Step 3: Hydrolysis to (3-Bromophenyl)methanethiol
-
Suspend the S-(3-bromobenzyl)isothiuronium bromide in an aqueous solution of sodium hydroxide (e.g., 5 N).
-
Reflux the mixture under a nitrogen atmosphere for 2-3 hours.
-
Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~1.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude thiol.
Step 4: Oxidative Chlorination to this compound
-
Dissolve the crude (3-bromophenyl)methanethiol (1.0 equiv.) in a mixture of acetonitrile and aqueous hydrochloric acid.
-
Cool the solution in an ice bath and add N-chlorosuccinimide (NCS, excess) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-10 °C until complete consumption of the thiol is observed.
-
Evaporate the acetonitrile under reduced pressure and add chloroform or dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound, which can be further purified by recrystallization.
Application in Medicinal Chemistry: A Tale of Two Moieties
The utility of this compound in drug discovery can be understood by considering the distinct contributions of its two key structural features: the reactive sulfonyl chloride and the strategically positioned bromo-phenyl group.
The Sulfonyl Chloride: A Reliable Anchor for Bioactive Scaffolds
The primary role of the sulfonyl chloride group is to act as a robust electrophile for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a vast array of approved drugs and clinical candidates due to their favorable physicochemical and pharmacokinetic properties.[4]
-
Sulfonamide Formation: The reaction of this compound with primary or secondary amines is a cornerstone of its application. The resulting sulfonamides are metabolically stable and can act as hydrogen bond donors and acceptors, crucial for target engagement.
-
Sulfonate Ester Formation: While less common in final drug structures, the formation of sulfonate esters (mesylates) from alcohols is a critical intermediate step in synthesis. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions.[5]
Caption: Key reactions of this compound in drug synthesis.
The 3-Bromo Substituent: A Handle for SAR and Vectorial Chemistry
The bromine atom at the meta-position of the phenyl ring is far from a passive spectator. Its presence offers several strategic advantages in drug design:
-
Modulation of Physicochemical Properties: The bromo group is lipophilic and electron-withdrawing, influencing the overall pKa, logP, and metabolic stability of the molecule. This allows for fine-tuning of the drug's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Vector for Further Functionalization: The bromine atom serves as a versatile synthetic handle for introducing additional complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of chemical space around the core scaffold, a critical aspect of lead optimization.
-
Probing Structure-Activity Relationships (SAR): The introduction of a bulky, electron-withdrawing group at the meta-position can significantly impact the binding affinity and selectivity of a drug candidate. By systematically comparing the activity of the 3-bromo analog with its unsubstituted or isomeric counterparts, medicinal chemists can gain valuable insights into the topology of the target's binding site. For instance, in studies of various inhibitors, the position of a halogen substituent on a phenyl ring has been shown to be a critical determinant of biological activity.[6][7][8]
Case Study: Hypothetical Application in Kinase Inhibitor Synthesis
While specific examples in the public domain for the 3-isomer are scarce, its potential can be illustrated through a hypothetical application in the synthesis of a kinase inhibitor. Many kinase inhibitors feature a sulfonamide linkage to a heterocyclic core.
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An In-depth Technical Guide to the Electrophilicity of (3-bromophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electrophilic character of (3-bromophenyl)methanesulfonyl chloride, a key building block and reactive intermediate in medicinal chemistry. We will dissect the molecule's electronic architecture, quantify its reactivity through established kinetic and computational methodologies, and contextualize its application in the rational design of targeted covalent inhibitors and other complex molecular architectures. This document serves as a resource for scientists seeking to harness the unique properties of this reagent, blending theoretical principles with practical, field-proven protocols.
Introduction: The Strategic Role of Electrophilicity in Modern Drug Discovery
The deliberate incorporation of electrophilic functional groups, or "warheads," is a cornerstone of modern drug design, particularly in the development of targeted covalent inhibitors (TCIs).[1][2] Unlike their non-covalent counterparts, TCIs form a stable, irreversible bond with a specific nucleophilic amino acid residue (e.g., cysteine, lysine, tyrosine) within a protein's binding site.[3][4] This strategy can lead to enhanced potency, prolonged pharmacodynamic effects, and a powerful means to overcome drug resistance.[1]
The sulfonyl chloride group (R-SO₂Cl) is a potent electrophile, valued for its high reactivity and synthetic versatility.[5][6] Its central sulfur atom is rendered highly electron-deficient by the attached oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[5][7] This inherent reactivity allows for the facile synthesis of sulfonamides, a privileged scaffold found in a vast array of FDA-approved drugs.[8][9] The compound of focus, this compound, offers a nuanced electrophilic profile, where the reactivity of the sulfonyl chloride "warhead" is subtly modulated by the electronic properties of the substituted aromatic ring. Understanding this interplay is critical for its effective deployment in drug discovery programs.
Molecular Profile of this compound
Structure and Physicochemical Properties
This compound is characterized by a sulfonyl chloride moiety tethered to a 3-bromophenyl group via a methylene (-CH₂-) spacer.
| Property | Value |
| Molecular Formula | C₇H₆BrClO₂S |
| Molecular Weight | 273.55 g/mol |
| Appearance | White to off-white crystalline solid |
| Key Functional Groups | Sulfonyl Chloride (-SO₂Cl), Bromophenyl, Methylene spacer |
Analysis of Electronic Architecture
The electrophilicity of the sulfur atom in this compound is the result of a confluence of electronic effects:
-
Primary Electrophilic Driver: The sulfonyl chloride group is the dominant source of reactivity. The central sulfur atom is in a high oxidation state and is bonded to three highly electronegative atoms (two oxygens, one chlorine), which create a strong dipole and pull electron density away from the sulfur, resulting in a significant partial positive charge (δ+).[5]
-
Inductive and Resonance Effects: The 3-bromophenyl substituent exerts a modest, yet important, electronic influence.
-
Inductive Effect (-I): As an electronegative element, the bromine atom withdraws electron density from the phenyl ring through the sigma bond framework.[7] This effect makes the entire aromatic system slightly electron-poor.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the ring, donating electron density. However, for halogens, the inductive effect typically outweighs the resonance effect.
-
-
Methylene Spacer: The -CH₂- group acts as an electronic insulator, preventing direct resonance delocalization between the phenyl ring and the sulfonyl chloride group. However, the inductive pull of the bromophenyl ring is transmitted through the spacer, subtly enhancing the electron deficiency of the sulfur atom compared to a simple alkyl sulfonyl chloride like methanesulfonyl chloride.[10]
This combination of a powerful intrinsic electrophile (the sulfonyl chloride) and a weakly electron-withdrawing substituent results in a highly reactive but tunable molecule. The bromine atom not only modulates electrophilicity but also serves as a valuable handle for further synthetic transformations (e.g., cross-coupling reactions) and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance ligand-protein binding affinity.[11][12][13]
Quantitative Assessment of Electrophilicity
To move beyond qualitative descriptions, the electrophilicity of this compound can be rigorously quantified. This is essential for predicting its reactivity, selectivity, and suitability as a covalent warhead.
Kinetic Studies: Measuring Reaction Rates
The most direct method to assess electrophilicity is to measure the second-order rate constant (k₂) of its reaction with a biologically relevant nucleophile, such as N-acetylcysteine or glutathione.[14] A higher rate constant indicates greater electrophilicity.
Experimental Protocol: Determination of Second-Order Rate Constant (k₂) via UV-Vis Spectroscopy
This protocol provides a generalized method for monitoring the reaction between a sulfonyl chloride and a nucleophile.[14]
1. Materials and Reagents:
- This compound
- Nucleophile (e.g., N-acetyl-L-cysteine)
- Anhydrous, inert solvent (e.g., acetonitrile)
- Buffer solution (to maintain constant pH)
- UV-Vis spectrophotometer with a thermostatted cuvette holder
2. Preparation of Solutions:
- Prepare a stock solution of this compound of known concentration in the chosen solvent.
- Prepare a series of stock solutions of the nucleophile at different known concentrations in the same solvent/buffer system.
3. Kinetic Measurement:
- Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
- Equilibrate the reactant solutions to the reaction temperature.
- In a quartz cuvette, mix a solution of the nucleophile with the solvent/buffer.
- Initiate the reaction by adding a small, known volume of the sulfonyl chloride stock solution. The concentration of the nucleophile should be in large excess (pseudo-first-order conditions).
- Immediately begin monitoring the change in absorbance at a predetermined wavelength corresponding to the consumption of a reactant or formation of a product.
- Record absorbance data over time until the reaction is complete.
4. Data Analysis:
- For each concentration of the nucleophile, plot the natural logarithm of the absorbance change versus time. The slope of this line will give the pseudo-first-order rate constant (k_obs).
- Plot k_obs versus the concentration of the nucleophile. The slope of this second plot will be the second-order rate constant (k₂).[5]
Computational Modeling
Density Functional Theory (DFT) calculations provide powerful insights into the electronic structure that governs reactivity. Key parameters include:
-
LUMO Energy (Lowest Unoccupied Molecular Orbital): A lower LUMO energy indicates a greater willingness of the molecule to accept electrons, correlating with higher electrophilicity.
-
Partial Atomic Charge: Calculation of the partial charge on the sulfur atom provides a direct measure of its electron deficiency.
These computational methods allow for the rapid, in-silico comparison of this compound with other electrophiles, guiding the selection of warheads with the desired reactivity profile.
Synthetic Utility and Applications in Drug Discovery
The reliable reactivity of this compound makes it an invaluable tool in medicinal chemistry.[6][8]
The Covalent Warhead: Forging Irreversible Bonds
The primary application in drug development is its use as an electrophilic "warhead" to form covalent bonds with target proteins.[4] Sulfonyl chlorides, and the related sulfonyl fluorides, are known to react with nucleophilic residues like lysine, tyrosine, and histidine.[3][15]
Logical Workflow for Covalent Inhibitor Development
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The Versatile Role of (3-bromophenyl)methanesulfonyl chloride in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-bromophenyl)methanesulfonyl chloride , a seemingly unassuming organosulfur compound, has emerged as a powerful and versatile building block in the synthetic chemist's arsenal. Its unique combination of a reactive sulfonyl chloride moiety and a functionalizable bromophenyl group makes it an invaluable precursor for a diverse array of complex molecules, particularly in the realm of medicinal chemistry and materials science. This in-depth technical guide, designed for researchers and professionals in the field, will explore the synthesis, key reactions, and strategic applications of this reagent, providing both foundational knowledge and practical insights into its use.
Synthesis and Physicochemical Properties
This compound is a white to off-white solid that is soluble in a range of organic solvents. While not as commonly commercially available as simpler sulfonyl chlorides, its synthesis is readily achievable in a laboratory setting. A prevalent method involves a multi-step sequence starting from 3-bromotoluene, as analogous syntheses for its isomers have been well-documented.[1]
A plausible and adaptable synthetic route is outlined below:
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Oxidative Chlorination of (3-Bromophenyl)methanethiol (Adapted from analogous procedures) [1][2]
-
Preparation of (3-Bromophenyl)methanethiol: This intermediate can be synthesized from 3-bromobenzyl bromide through the formation of an isothiuronium salt with thiourea, followed by alkaline hydrolysis.
-
Oxidative Chlorination: To a solution of (3-bromophenyl)methanethiol in a suitable solvent such as dichloromethane, a chlorinating agent is added. A common and effective method utilizes N-chlorosuccinimide (NCS) in the presence of a catalytic amount of hydrochloric acid.[2] Alternatively, direct chlorination with chlorine gas in an aqueous medium can be employed.[3]
-
Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.
Core Reactivity: A Gateway to Sulfonamides and Sulfonate Esters
The primary utility of this compound lies in its highly electrophilic sulfur atom, which readily reacts with nucleophiles. This reactivity is the cornerstone of its application in forming two crucial functional groups: sulfonamides and sulfonate esters.
Sulfonamide Synthesis: Building Blocks for Bioactive Molecules
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of N-substituted sulfonamides.[4][5] This transformation is of paramount importance in medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[4]
Caption: The general reaction for the synthesis of N-substituted sulfonamides.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature can be optimized to accommodate the reactivity of the specific amine substrate. The presence of the 3-bromo substituent generally does not impede this reaction and provides a handle for further synthetic manipulations.
Representative Experimental Protocol: Sulfonylation of a Primary Amine [4]
-
To a solution of a primary amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.
Sulfonate Ester Formation: Activating Alcohols for Nucleophilic Substitution
The conversion of alcohols into sulfonate esters, such as mesylates and tosylates, is a fundamental strategy in organic synthesis to transform a poor leaving group (hydroxyl) into an excellent one.[6][7] this compound serves as an effective reagent for this purpose, reacting with primary and secondary alcohols to form the corresponding (3-bromophenyl)methanesulfonate esters.
Caption: The formation of sulfonate esters from alcohols.
This reaction is typically performed in the presence of a base like pyridine, which also serves as the solvent in many cases. The resulting sulfonate ester is a highly reactive intermediate that can readily undergo nucleophilic substitution (Sₙ2) or elimination (E2) reactions, providing a versatile pathway for the introduction of a wide range of functional groups. The formation of the sulfonate ester proceeds with retention of stereochemistry at the alcohol carbon.[7]
A Bifunctional Reagent: Leveraging the Bromo-Substituent in Cross-Coupling Reactions
A significant advantage of this compound over simpler alkyl or aryl sulfonyl chlorides is the presence of the bromine atom on the phenyl ring. This halogen serves as a valuable synthetic handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules.
First, the sulfonyl chloride moiety can be used to introduce the (3-bromophenyl)methylsulfonyl group onto a substrate. Subsequently, the aryl bromide can be subjected to a Suzuki-Miyaura coupling with a boronic acid or ester to introduce a new carbon-carbon bond. This strategy has been employed in the synthesis of various biologically active compounds, including kinase inhibitors.[3][10]
Caption: Post-sulfonylation/sulfonation functionalization via Suzuki-Miyaura coupling.
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst System: A variety of palladium catalysts and ligands can be employed, with the optimal choice depending on the specific substrates.
-
Base: An inorganic base such as potassium carbonate, cesium carbonate, or potassium phosphate is required.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it a valuable tool in drug discovery and development. The (3-bromophenyl)methylsulfonyl moiety can be found in a number of biologically active compounds, where it can contribute to binding affinity, metabolic stability, and other pharmacokinetic properties.
Case Study: Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[11] The development of selective kinase inhibitors is a major focus of modern drug discovery.[12] The (3-bromophenyl)methylsulfonyl group, introduced via this compound, can serve as a key structural element in such inhibitors. For instance, the synthesis of novel quinazoline-based Aurora A kinase inhibitors has been reported, where a 2-(3-bromophenyl) substituent was crucial for activity.[3][10] While this specific example starts from 3-bromobenzaldehyde, a similar scaffold could be envisioned through the sulfonylation of an appropriate amine-containing quinazoline core with this compound, followed by further diversification.
Table 1: Potential Applications and Resulting Structures
| Application | Reactant | Product Class | Significance |
| Sulfonamide Synthesis | Primary/Secondary Amines | N-substituted Sulfonamides | Access to a wide range of bioactive compounds. |
| Alcohol Activation | Alcohols | Sulfonate Esters | Conversion of -OH to a good leaving group for Sₙ2/E2 reactions. |
| Cross-Coupling | Boronic Acids/Esters | Biaryl Sulfones/Sulfonamides | Late-stage functionalization and molecular diversification. |
| Heterocycle Synthesis | Bifunctional Nucleophiles | Sulfonyl-containing Heterocycles | Construction of novel heterocyclic scaffolds. |
Conclusion and Future Outlook
This compound is a bifunctional reagent with significant potential in organic synthesis. Its ability to readily form sulfonamides and sulfonate esters, coupled with the opportunity for subsequent functionalization via the bromo-substituent, provides a powerful platform for the construction of complex and diverse molecular architectures. As the demand for novel therapeutic agents and advanced materials continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly important role in driving innovation in the chemical sciences. Future research will likely focus on expanding the scope of its applications, developing more efficient and sustainable synthetic methodologies, and exploring its utility in the synthesis of novel classes of biologically active compounds.
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The Strategic Utility of (3-bromophenyl)methanesulfonyl chloride in Modern Sulfonamide Synthesis: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Sulfonamide Moiety
The sulfonamide functional group represents one of the most enduring and versatile pharmacophores in medicinal chemistry. Since the discovery of the sulfa drugs, this moiety has been a cornerstone in the development of therapeutics targeting a wide array of diseases.[1] Sulfonamides are integral components of drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties, among others.[2][3] Their continued relevance stems from their ability to act as bioisosteres for amides, offering improved metabolic stability and unique hydrogen bonding capabilities that can enhance target binding affinity.[3][4] The synthesis of sulfonamides is most robustly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] This reaction is typically high-yielding and tolerates a broad range of functional groups, making it a favored transformation in drug discovery campaigns.
This technical guide focuses on the strategic application of a specific and highly valuable building block: (3-bromophenyl)methanesulfonyl chloride . The presence of the bromine atom on the phenyl ring offers a key point for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries from a common intermediate. This guide will provide an in-depth exploration of the chemical properties of this compound, a detailed protocol for its use in sulfonamide synthesis, and a discussion of the potential applications of the resulting compounds in modern drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆BrClO₂S |
| Molecular Weight | 269.54 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 58-62 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
| Reactivity | Reacts with nucleophiles, moisture sensitive |
The Core Reaction: Synthesis of Sulfonamides
The primary application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl byproduct and drive the reaction to completion.
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(3-Bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
Abstract
(3-Bromophenyl)methanesulfonyl chloride is a pivotal intermediate in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique structural features—a reactive sulfonyl chloride moiety and a versatile brominated aromatic ring—offer a dual handle for molecular elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and core reactions of this compound. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into its application. The content herein emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: Strategic Importance in Synthesis
The strategic importance of this compound lies in its capacity to serve as a versatile building block. The methanesulfonyl chloride group is a highly reactive electrophile, readily participating in reactions with a wide array of nucleophiles to form stable sulfonamides and sulfonate esters.[1] These functional groups are prevalent in a multitude of biologically active molecules, contributing to their therapeutic efficacy and pharmacokinetic profiles.[2][3]
Simultaneously, the 3-bromophenyl group provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents.[4] The strategic positioning of the bromine atom at the meta position influences the electronic and steric properties of the molecule, offering distinct advantages in molecular design.
This guide will systematically dissect the key reactions of this compound, providing not only the "how" but also the "why" behind synthetic strategies.
Synthesis of this compound
The reliable synthesis of this compound is the foundational step for its subsequent applications. A common and effective route involves a multi-step sequence starting from 3-bromotoluene. While specific procedural details can be found in various sources, the general pathway is outlined below. A similar, well-documented synthesis for the analogous (2-bromophenyl)methanesulfonyl chloride provides a strong procedural basis.[5][6]
Synthetic Pathway Overview
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure adapted from established methods for analogous compounds.[5][7]
Step 1: Radical Bromination of 3-Bromotoluene
-
To a solution of 3-bromotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere until the reaction is complete, as monitored by TLC or GC.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the resulting (3-bromophenyl)methyl bromide by distillation or chromatography.
Step 2: Formation of S-(3-Bromobenzyl)isothiuronium bromide
-
Dissolve (3-bromophenyl)methyl bromide and thiourea in ethanol and reflux the mixture.
-
Upon cooling, the S-(3-bromobenzyl)isothiuronium bromide will precipitate.
-
Collect the salt by filtration and wash with cold ethanol.
Step 3: Hydrolysis to (3-Bromophenyl)methanethiol
-
Treat the isothiuronium salt with an aqueous solution of a strong base, such as sodium hydroxide.
-
Reflux the mixture to effect hydrolysis.
-
After cooling, acidify the reaction mixture to precipitate the thiol.
-
Extract the (3-bromophenyl)methanethiol with a suitable organic solvent, dry the organic layer, and remove the solvent in vacuo.
Step 4: Oxidative Chlorination to this compound
-
The crude thiol can be converted to the sulfonyl chloride via oxidative chlorination. A common method involves the use of N-chlorosuccinimide (NCS) in the presence of aqueous acid.[7]
-
Alternatively, reagents like a combination of hydrogen peroxide and thionyl chloride can be employed.[7]
-
The reaction progress should be carefully monitored, and upon completion, the product is isolated by extraction and purified.
Core Reactions and Mechanistic Insights
The utility of this compound is demonstrated through its participation in a variety of powerful chemical transformations.
Sulfonamide Formation
The reaction of this compound with primary or secondary amines is a cornerstone of its application, leading to the formation of highly stable methanesulfonamides.[1][8]
Reaction Scheme:
R¹R²NH + Br-C₆H₄-CH₂SO₂Cl → Br-C₆H₄-CH₂SO₂NR¹R² + HCl
This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The resulting sulfonamides are often key pharmacophores in drug candidates.[2]
Experimental Protocol: General Sulfonamide Synthesis
-
Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1-1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and concentration.
-
Purify the sulfonamide product by chromatography or recrystallization.
Sulfonate Ester Synthesis
In a similar fashion to sulfonamide formation, this compound reacts with alcohols to yield sulfonate esters.[9] This transformation is valuable for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions.[1]
Reaction Scheme:
R-OH + Br-C₆H₄-CH₂SO₂Cl → Br-C₆H₄-CH₂SO₂OR + HCl
A non-nucleophilic base is required to scavenge the generated HCl.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-nitrogen bonds.
3.3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.[10][11] This reaction is widely used to introduce new aryl or alkyl groups.[12][13]
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
3.3.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine.[14][15] This reaction is of paramount importance in the synthesis of pharmaceuticals and other advanced materials.[16][17][18]
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
3.3.3. Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.[19][20][21] This reaction is a valuable tool for the synthesis of complex olefinic structures.[22][23]
Quantitative Data Summary
| Reaction Type | Key Reagents | Typical Yields (%) | Reference |
| Sulfonamide Formation | Primary/Secondary Amines, Base | 70-95 | [1][8] |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester, Pd Catalyst, Base | 60-90 | [10][11] |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base, Ligand | 65-95 | [14][15] |
| Heck Reaction | Alkene, Pd Catalyst, Base | 50-85 | [19][20] |
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound are frequently encountered in medicinal chemistry due to the favorable properties imparted by the sulfonamide and substituted aryl moieties.[2][3] For instance, N-(3-bromophenyl)methanesulfonamide is a known chemical entity.[24] The ability to readily diversify the structure through the reactions described above makes this scaffold highly attractive for generating libraries of compounds for high-throughput screening. The 3-bromophenyl group itself is found in various biologically active molecules, including some with anticancer properties.[25]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its dual reactivity allows for the sequential or orthogonal introduction of diverse functional groups, making it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecular architectures.
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- US20030162966A1 - Process for the production of sulfonic esters - Google P
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- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie Intern
- Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines | The Journal of Organic Chemistry - ACS Public
- Buchwald–Hartwig amin
- The Synthesis of Functionalised Sulfonamides - UCL Discovery
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- Buchwald-Hartwig Amin
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- Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride
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- Convenient synthesis of sulfinate esters from sulfonyl chlorides | The Journal of Organic Chemistry - ACS Public
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- Methanesulfonyl chloride – Knowledge and References - Taylor & Francis
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- Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery
- Methanesulfonyl chloride - Wikipedia
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- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry
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- Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromophenyl)
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal
- [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed
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- Methanesulfonyl Chloride - Common Organic Chemistry
- (3-Bromo-5-chlorophenyl)methanesulfonyl chloride 100mg - Dana Bioscience
- 3-bromophenyl 5-chloro-2-[(3-methylphenyl)
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- Drug Discovery Chemistry
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Methodological & Application
Application Notes & Protocols: Synthesis of N-Substituted-(3-bromophenyl)methanesulfonamides
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted sulfonamides via the reaction of (3-bromophenyl)methanesulfonyl chloride with primary amines. Sulfonamides are a cornerstone functional group in medicinal chemistry, present in a vast array of therapeutic agents.[1][2][3] The (3-bromophenyl)methanesulfonyl moiety, in particular, offers a strategic advantage in drug discovery by providing a synthetically versatile handle for late-stage functionalization. This guide details the underlying reaction mechanism, provides a robust and validated step-by-step laboratory protocol, outlines key experimental considerations and troubleshooting strategies, and discusses the applications of this reaction in modern drug development.
Core Reaction Principles: Nucleophilic Substitution at the Sulfonyl Center
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic and highly reliable transformation in organic synthesis.[4] The reaction proceeds through a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride.
-
The Nucleophile: The primary amine (R-NH₂) utilizes the lone pair of electrons on its nitrogen atom to act as the nucleophile.[5][6] The reactivity of the amine is dependent on its basicity and steric hindrance.
-
The Electrophile: this compound features a highly electrophilic sulfur atom. This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The chloride ion serves as an excellent leaving group.[6]
-
The Acid Scavenger: The reaction stoichiometrically produces one equivalent of hydrochloric acid (HCl).[1][7] A non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize this acidic byproduct. This prevents the protonation of the primary amine starting material, which would form a non-nucleophilic ammonium salt and halt the reaction.
The general reaction scheme is as follows:
Reaction Mechanism
The mechanism involves two primary steps:
-
Nucleophilic Attack: The primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a transient pentacoordinate intermediate.
-
Chloride Elimination: This intermediate rapidly collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion to yield the protonated sulfonamide. The added base then deprotonates the nitrogen to give the final neutral sulfonamide product and the hydrochloride salt of the base.
Caption: Mechanism of Sulfonamide Formation.
Standard Laboratory Protocol
This protocol provides a reliable method for the synthesis of N-substituted-(3-bromophenyl)methanesulfonamides on a typical laboratory scale (1-10 mmol).
Materials & Equipment
| Reagents & Solvents | Grade/Purity | Equipment |
| This compound (1.0 eq) | >97% | Round-bottom flask with stir bar |
| Primary Amine (1.0 - 1.1 eq) | >98% | Dropping funnel / Syringe |
| Triethylamine (Et₃N) or Pyridine (1.5 eq) | Anhydrous | Ice/water bath |
| Dichloromethane (DCM) or THF | Anhydrous | Magnetic stirrer/hotplate |
| 1M Hydrochloric Acid (HCl) | ACS Grade | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Rotary evaporator |
| Brine (Saturated NaCl) | ACS Grade | Chromatography column / Recrystallization apparatus |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.05 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M relative to the sulfonyl chloride).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice bath and stir for 10 minutes.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow, cold addition is crucial to control the exothermic nature of the reaction and to minimize potential side reactions like di-sulfonylation.[1][7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is considered complete upon full consumption of the limiting reagent (typically the sulfonyl chloride). Self-Validation: Reaction monitoring is essential to prevent over-running the reaction, which could lead to byproduct formation, and to ensure complete conversion for optimal yield.
Work-up and Purification
-
Quenching: Upon completion, dilute the reaction mixture with additional DCM.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
1M HCl (2 x 20 mL per 10 mmol scale) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any residual acid.
-
Brine (1 x 20 mL) to remove the bulk of the water.[1]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or viscous oil. Purify via one of the following methods:
-
Flash Column Chromatography: Use silica gel with a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure sulfonamide.[1]
-
Recrystallization: If the crude product is sufficiently pure and crystalline, recrystallize from an appropriate solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes).[8]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Key Considerations & Troubleshooting
Successful sulfonamide synthesis requires careful attention to reaction conditions and reagent quality.
Critical Parameters
-
Anhydrous Conditions: this compound is sensitive to moisture and can readily hydrolyze to the corresponding, unreactive sulfonic acid.[2][7] Using anhydrous solvents and reagents is critical for achieving high yields.
-
Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the more valuable sulfonyl chloride. However, using a large excess of sulfonyl chloride can lead to di-sulfonylation of the primary amine.[7]
-
Choice of Base: While triethylamine and pyridine are common, sterically hindered bases like N,N-diisopropylethylamine (Hünig's base) can be advantageous for sensitive substrates to avoid potential side reactions.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride. 2. Primary amine is protonated (inactive). 3. Poor quality of starting materials. | 1. Ensure all solvents and glassware are rigorously dried. 2. Ensure sufficient base (1.5 eq) is used to scavenge HCl. 3. Verify purity of reagents by NMR or other analysis. |
| Multiple Spots on TLC (Byproducts) | 1. Di-sulfonylation: A less polar spot corresponding to the di-sulfonylated product. 2. Sulfonic Acid: A very polar, baseline spot from hydrolysis. | 1. Use a 1:1 or slight excess of amine to sulfonyl chloride; add sulfonyl chloride slowly at 0 °C. 2. Use anhydrous conditions. The sulfonic acid can be removed during the basic wash (NaHCO₃). |
| Difficult Purification | 1. Product is co-eluting with impurities. 2. Product is an oil that won't crystallize. | 1. Optimize chromatography conditions (try different solvent systems or use a gradient). 2. Attempt to form a salt for crystallization or re-purify via chromatography. |
Applications in Medicinal Chemistry & Drug Discovery
The N-substituted-(3-bromophenyl)methanesulfonamide scaffold is of significant interest to drug development professionals for several reasons:
-
Proven Pharmacophore: The sulfonamide group is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[9]
-
Modulation of Physicochemical Properties: The (3-bromophenyl)methyl group provides a handle to tune properties such as lipophilicity and molecular shape, which are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Gateway for Late-Stage Functionalization: The true power of the 3-bromo substituent lies in its utility as a synthetic handle for diversification. Using well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), researchers can rapidly introduce a wide variety of chemical groups at this position. This strategy is invaluable for building compound libraries and efficiently exploring the structure-activity relationship (SAR) of a lead compound, accelerating the drug discovery process.
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- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- Wikipedia. (n.d.). Sulfonamide.
- ResearchGate. (2018).
- SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Google Patents. (n.d.).
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (3-Bromophenyl)methanesulfonyl Chloride Derivatives
Introduction: Strategic Access to Novel Chemical Scaffolds
In the landscape of modern drug discovery and materials science, the ability to selectively and efficiently construct complex molecular architectures is paramount. Aryl methanesulfonyl chlorides serve as versatile building blocks, and among them, (3-bromophenyl)methanesulfonyl chloride and its derivatives are of particular interest. This class of compounds possesses two distinct and orthogonally reactive sites: a carbon-bromine (C-Br) bond, amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a sulfonyl chloride (-SO₂Cl) moiety, which can be engaged in nucleophilic substitution or further transformations. This dual functionality opens avenues for sequential and site-selective modifications, enabling the synthesis of diverse and highly functionalized molecules.
This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound derivatives. We will delve into the underlying principles of chemoselectivity, provide detailed, field-proven protocols for key transformations such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, and discuss the applications of the resulting products in medicinal chemistry.
Understanding Chemoselectivity: The Key to Controlled Synthesis
The successful application of this compound as a building block hinges on the ability to selectively functionalize one reactive site while leaving the other intact for subsequent reactions. The chemoselectivity of palladium-catalyzed cross-coupling reactions is governed by the relative reactivity of the two potential electrophilic centers: the C(sp²)-Br bond and the S-Cl bond of the sulfonyl chloride group.
The generally accepted order of reactivity for various electrophiles in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl > Ar-SO₂Cl.[1][2] This established trend is primarily dictated by the bond dissociation energies of the respective carbon-halogen or carbon-leaving group bonds. The weaker C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle, compared to the stronger S-Cl bond in the sulfonyl chloride.
Therefore, under standard palladium-catalyzed conditions, cross-coupling reactions are expected to occur selectively at the C-Br bond of this compound, preserving the sulfonyl chloride moiety for further diversification. This inherent reactivity difference forms the basis for the strategic and sequential functionalization of this versatile building block.
Core Cross-Coupling Methodologies: Protocols and Mechanistic Insights
The following sections provide detailed protocols for the three major classes of palladium-catalyzed cross-coupling reactions, tailored for the selective functionalization of the C-Br bond in this compound derivatives.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[2][3][4][5][6] For this compound, this reaction provides a direct route to biphenyl derivatives bearing a methanesulfonyl chloride group, which are valuable precursors for a variety of biologically active molecules.[7][8][9][10]
Experimental Protocol: Synthesis of 3'-(Chlorosulfonylmethyl)biphenyl Derivatives
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a clean, dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3'-(chlorosulfonylmethyl)biphenyl derivative.
-
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand such as PPh₃ is common, as the active Pd(0) species is generated in situ. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. The reaction is performed in a mixture of an organic solvent and water to ensure the solubility of both the organic and inorganic reagents.
Data Summary: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3'-(Chlorosulfonylmethyl)-1,1'-biphenyl | 85-95 |
| 4-Methoxyphenylboronic acid | 4'-Methoxy-3'-(chlorosulfonylmethyl)-1,1'-biphenyl | 80-90 |
| 3-Pyridinylboronic acid | 3-(3'-(Chlorosulfonylmethyl)phenyl)pyridine | 75-85 |
Yields are typical and may vary based on specific reaction conditions and substrate purity.
Mizoroki-Heck Reaction: Synthesis of Stilbene and Cinnamate Analogs
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[9] When applied to this compound, this reaction enables the synthesis of stilbene and cinnamate derivatives containing the methanesulfonyl chloride group, which are of interest in materials science and as precursors to pharmacologically active compounds.
Experimental Protocol: Synthesis of 3-Styrylmethanesulfonyl Chloride Derivatives
-
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (2 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a sealed tube, dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add the alkene (1.5 equivalents), Pd(OAc)₂ (0.01 equivalents), P(o-tol)₃ (0.02 equivalents), and Et₃N (1.5 equivalents).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
-
Mechanistic Rationale:
The Heck reaction proceeds through a well-defined catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[9]
Figure 2: Catalytic cycle of the Mizoroki-Heck reaction.
The use of a phosphine ligand like tri(o-tolyl)phosphine helps to stabilize the palladium catalyst and promote the desired reactivity. A base, such as triethylamine, is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle and regenerate the active Pd(0) catalyst.
Data Summary: Representative Heck Reactions
| Alkene | Product | Yield (%) |
| Styrene | (E)-1-(3-(Chlorosulfonylmethyl)phenyl)-2-phenylethene | 70-85 |
| Butyl acrylate | Butyl (E)-3-(3-(chlorosulfonylmethyl)phenyl)acrylate | 75-90 |
Yields are typical and may vary based on specific reaction conditions and substrate purity.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction, when applied to this compound, provides a straightforward route to aryl alkynes functionalized with a methanesulfonyl chloride group. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.[12]
Experimental Protocol: Synthesis of 3-(Alkynyl)phenylmethanesulfonyl Chloride Derivatives
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by the terminal alkyne (1.2 equivalents) and triethylamine (2 equivalents) via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mechanistic Rationale:
The Sonogashira coupling involves a dual catalytic system of palladium and copper.
Figure 3: Catalytic cycles of the Sonogashira coupling.
The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Data Summary: Representative Sonogashira Couplings
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 1-(Chlorosulfonylmethyl)-3-(phenylethynyl)benzene | 80-90 |
| 1-Hexyne | 1-(Hex-1-yn-1-yl)-3-((chlorosulfonyl)methyl)benzene | 75-85 |
Yields are typical and may vary based on specific reaction conditions and substrate purity.
Applications in Drug Discovery and Medicinal Chemistry
The products derived from the palladium-catalyzed cross-coupling of this compound are valuable scaffolds in medicinal chemistry. The resulting biaryl, styryl, and arylalkynyl methanesulfonyl chlorides can be readily converted into a variety of sulfonamides, which are a prominent class of compounds with a wide range of biological activities.[13]
-
Biphenylsulfonamides: The Suzuki-Miyaura coupling products can be reacted with various amines to generate libraries of biphenylsulfonamides. This structural motif is found in numerous pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer compounds.[7][8][9] For instance, certain biphenylsulfonamides have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression.[7]
-
Styrylsulfonamides: The Heck reaction products can be converted to styrylsulfonamides. The stilbene scaffold is a well-known pharmacophore present in a variety of natural and synthetic compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
-
Arylalkynylsulfonamides: The Sonogashira coupling products serve as precursors to arylalkynylsulfonamides. The introduction of the rigid alkyne linker can be a useful strategy in drug design to probe binding pockets of target proteins and to optimize pharmacokinetic properties.
The ability to perform sequential cross-coupling reactions, first at the C-Br bond and then potentially a desulfinative coupling or modification of the sulfonyl chloride, provides a powerful platform for the synthesis of complex, multi-substituted aromatic compounds for drug discovery programs.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The inherent difference in reactivity between the C-Br bond and the sulfonyl chloride group allows for selective palladium-catalyzed cross-coupling reactions at the aryl bromide position. The Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions provide efficient and reliable methods for the synthesis of biaryl, styryl, and arylalkynyl derivatives, respectively. These products are valuable intermediates in drug discovery and materials science, highlighting the strategic importance of this chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their own research endeavors.
References
- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. [Link]
- Bandyopadhyay, D., & Singh, M. (2024). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. Drug Development Research, 85(6), e22255. [Link]
- Gøgsig, T. M., & Taaning, R. H. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 89-100. [Link]
- Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(10), 4792-4803. [Link]
- Baltus, C. (2011).
- Organic Chemistry Portal. Heck Reaction. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486-1499. [Link]
- ResearchGate. Representative examples for biphenyl containing marketed drugs. [Link]
- Willis, M. C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(10), 4792-4803. [Link]
- The University of Melbourne. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
- ResearchGate. Synthesis of various biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction. [Link]
- MDPI.
- ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using... [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ScienceDirect. Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Link]
- American Chemical Society. Cross Coupling Reactions. [Link]
- ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. [Link]
- Molbase. 3-bromophenyl 5-chloro-2-[(3-methylphenyl)
- ResearchGate. (PDF) Current Developments of Coumarin Compounds in Medicinal Chemistry. [Link]
Sources
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reductant‐Free Cross‐Electrophile Synthesis of Di(hetero)arylmethanes by Palladium‐Catalyzed Desulfinative C−C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
Suzuki coupling conditions for (3-bromophenyl)methanesulfonyl chloride products
Application Note & Protocol
Topic: Strategic Suzuki Coupling of (3-bromophenyl)methanesulfonyl Chloride for the Synthesis of Bi-functional Intermediates
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This application note provides a detailed guide for the selective Suzuki coupling of this compound, a valuable bi-functional building block in pharmaceutical and materials science. This substrate features two distinct electrophilic sites: an aryl bromide (C-Br), ideal for C-C bond formation, and a methanesulfonyl chloride (-SO₂Cl), a versatile handle for introducing sulfonamide moieties.
The primary challenge lies in achieving chemoselectivity, coupling a boronic acid at the C-Br position without engaging in side reactions at the highly reactive sulfonyl chloride group.[5][6] While aryl sulfonyl chlorides can themselves participate in Suzuki-type reactions to form diaryl sulfones, this protocol outlines conditions kinetically tuned to favor the desired transformation.[6] By carefully selecting a modern, highly active palladium catalyst system, a non-nucleophilic base, and optimized thermal conditions, researchers can achieve high yields of the desired biaryl methanesulfonyl chloride product, preserving the -SO₂Cl moiety for subsequent functionalization.
The Chemoselectivity Challenge: C-Br vs. S-Cl Reactivity
The core synthetic problem is to control the reactivity of the palladium catalyst. The catalyst must selectively insert into the C(sp²)-Br bond while leaving the S-Cl bond of the sulfonyl chloride untouched. Under certain conditions, palladium catalysts can react with aryl sulfonyl chlorides, leading to desulfonylative coupling or the formation of diaryl sulfones.[5][6] Our strategy focuses on leveraging the significantly advanced reactivity of modern catalyst systems towards aryl bromides, which allows the reaction to proceed at temperatures low enough to prevent activation of the sulfonyl chloride.
Diagram 1: Chemoselective pathways for the Suzuki coupling of this compound.
Mechanistic Rationale for Selective Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][2][7][8] The critical step for selectivity in this protocol is the initial oxidative addition.
-
Oxidative Addition: A Pd(0) complex, stabilized by electron-rich, bulky phosphine ligands, preferentially inserts into the C-Br bond of the substrate. Modern ligands create highly active catalysts that can perform this step at low temperatures (RT to 80 °C).[9][10][11]
-
Transmetalation: A base activates the boronic acid partner, forming a boronate species.[11] This species transfers its organic group to the Pd(II) center, displacing the bromide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond, regenerating the active Pd(0) catalyst.[1][10]
By using a catalyst system with high turnover numbers for C-Br activation, we can drive the reaction to completion efficiently, minimizing reaction time and thermal exposure that could initiate unwanted pathways involving the sulfonyl chloride.[9][12]
Diagram 2: The Suzuki-Miyaura catalytic cycle.
Optimization of Reaction Parameters
Successful and selective coupling requires careful optimization of several key parameters.
Catalyst and Ligand Selection
The choice of catalyst is the most critical factor. We recommend using a pre-formed catalyst or generating the active catalyst in situ from a palladium source and a specialized ligand. Dialkylbiaryl phosphine ligands are particularly effective for coupling aryl bromides due to their electron-rich nature and steric bulk, which promote fast reductive elimination.[10]
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages & Notes |
| Pd₂(dba)₃ | SPhos | 1-2 mol% Pd | Excellent for unactivated aryl bromides; high reaction rates at moderate temperatures.[10] |
| Pd(OAc)₂ | XPhos | 1-2 mol% Pd | Very robust and general-purpose ligand for a wide range of aryl bromides.[13] |
| PEPPSI-IPr | (None) | 2-3 mol% | Air- and moisture-stable Pd-NHC pre-catalyst, simplifying reaction setup.[1] |
| Pd(PPh₃)₄ | (None) | 3-5 mol% | "Classic" catalyst; may require higher temperatures, increasing risk of side reactions. |
Base Selection
The base must be strong enough to facilitate transmetalation but not so nucleophilic as to cause hydrolysis of the sulfonyl chloride. Inorganic carbonates and phosphates are strongly recommended.
| Base | Stoichiometry | Pros | Cons |
| K₃PO₄ | 2.5 - 3.0 equiv. | Highly effective, moderately soluble in mixed aqueous/organic solvents.[2][13] | Can be hygroscopic. |
| Cs₂CO₃ | 2.0 - 3.0 equiv. | High reactivity, good for challenging couplings.[14] | More expensive, highly hygroscopic. |
| K₂CO₃ | 3.0 equiv. | Cost-effective, widely used.[2][10] | Generally less reactive than K₃PO₄ or Cs₂CO₃. |
Avoid: Strong hydroxide bases (NaOH, KOH) and alkoxides (NaOtBu, KOtBu), which will rapidly hydrolyze the -SO₂Cl group.
Solvent System
Aprotic polar solvents are typically used, often with a small amount of water to help dissolve the inorganic base.[1][2]
-
Recommended: 1,4-Dioxane / H₂O (e.g., 5:1 v/v), Toluene / H₂O, or THF / H₂O.
-
Rationale: These solvents have good compatibility with the reagents and facilitate the reaction. The water content should be carefully controlled; excessive water can accelerate the hydrolysis of the sulfonyl chloride.
Reaction Temperature
Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Starting Point: 60-80 °C.
-
Monitoring: Track the reaction progress by TLC or LC-MS every 1-2 hours. Avoid unnecessarily long reaction times or high temperatures.
Detailed Experimental Protocol
This protocol provides a general procedure for a 1.0 mmol scale reaction.
Diagram 3: Standard experimental workflow for the selective Suzuki coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)
-
SPhos (0.022 mmol, 0.022 equiv)
-
K₃PO₄ (powdered, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed, ~5 mL)
-
Deionized Water (degassed, ~1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and powdered K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the Pd₂(dba)₃ and SPhos to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The mixture should be stirred to ensure homogeneity.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80 °C. Stir vigorously. Monitor the reaction's progress by taking small aliquots for TLC or LC-MS analysis. The reaction is typically complete within 2-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting
| Observation | Potential Cause | Recommended Action |
| Low Conversion / No Reaction | Inactive catalyst; insufficient degassing; low temperature. | Use a fresh catalyst/ligand. Ensure the system is fully inert. Increase temperature in 10 °C increments. |
| Significant Hydrolysis of -SO₂Cl | Reaction temperature too high; excessive water; base too strong. | Reduce reaction temperature. Ensure solvents are anhydrous grade and water is added precisely. Switch to a milder base like K₂CO₃. |
| Formation of Diaryl Sulfone | Reaction temperature too high, activating the S-Cl bond. | Reduce reaction temperature. Use a more active catalyst (e.g., SPhos) to enable lower temperature conversion. |
| Protodeborylation of Boronic Acid | Presence of excess water or acid; prolonged reaction time at high temp. | Use boronic ester (e.g., pinacol ester) for greater stability.[1] Ensure the base is not limiting. Minimize reaction time. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]
- Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering. [Link]
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- RSC Publishing.
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- RSC Publishing. Suzuki–Miyaura (hetero-)
- ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
- NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate.
- NIH National Center for Biotechnology Information. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemical Review and Letters. Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. [Link]
- Common Organic Chemistry.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols for the Large-Scale Synthesis of (3-bromophenyl)methanesulfonyl Chloride
Executive Summary
(3-bromophenyl)methanesulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its molecular structure, featuring a reactive sulfonyl chloride moiety and a versatile bromophenyl group for further functionalization (e.g., cross-coupling reactions), makes it a valuable building block. The successful large-scale synthesis of this compound is contingent upon a robust, scalable, and safe protocol that guarantees high purity and yield.
This document provides a comprehensive guide to the multi-kilogram scale synthesis of this compound. It delineates a field-proven, two-step synthetic route, outlines critical safety and handling procedures, details in-process analytical controls, and discusses key considerations for process scale-up. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Strategic Approach to Synthesis
Several synthetic routes can be envisioned for the preparation of arylalkanesulfonyl chlorides. After careful consideration of scalability, reagent availability, cost, and safety, a two-step approach starting from 3-bromobenzyl bromide has been selected as the most industrially viable method.
The chosen synthetic pathway involves:
-
Step 1: Nucleophilic Substitution - Formation of sodium (3-bromophenyl)methanesulfonate via the reaction of 3-bromobenzyl bromide with sodium sulfite. This step leverages readily available and cost-effective starting materials.
-
Step 2: Chlorination - Conversion of the intermediate sulfonate salt to the final product, this compound, using a potent chlorinating agent such as thionyl chloride.
This strategy avoids the direct handling of volatile and malodorous thiols, which would be required in an oxidative chlorination approach, making it more suitable for large-scale operations.
Logical Workflow for Synthesis
Caption: Overall workflow for the two-step synthesis of this compound.
In-Depth Experimental Protocols
PART A: Synthesis of Sodium (3-bromophenyl)methanesulfonate (Intermediate)
Principle: This step involves a classic nucleophilic substitution reaction where the sulfite anion displaces the bromide from the benzylic position of 3-bromobenzyl bromide. The use of a water/co-solvent system facilitates the reaction between the organic substrate and the inorganic salt.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Moles | Notes |
| 3-Bromobenzyl bromide | 249.91 | 250.0 g | 1.0 | Lachrymator, handle in a fume hood. |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 138.6 g | 1.1 | Use a slight excess (1.1 eq). |
| Isopropanol (IPA) | 60.10 | 1.0 L | - | Co-solvent to aid solubility. |
| Deionized Water | 18.02 | 1.0 L | - | Reaction solvent. |
Protocol:
-
Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with sodium sulfite (138.6 g, 1.1 mol), deionized water (1.0 L), and isopropanol (1.0 L).
-
Dissolution & Inerting: Stir the mixture at 300 RPM and heat to 60-65 °C to dissolve the sodium sulfite. Purge the vessel with nitrogen.
-
Substrate Addition: In a separate, dry vessel, dissolve 3-bromobenzyl bromide (250.0 g, 1.0 mol) in 250 mL of isopropanol. Add this solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature at 80-85 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux (approx. 85 °C) for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting bromide is consumed.
-
Cooling & Isolation: Cool the reaction mixture to 0-5 °C. The product, sodium (3-bromophenyl)methanesulfonate, will precipitate as a white solid.
-
Filtration: Filter the solid product using a Büchner funnel. Wash the filter cake with cold (0 °C) isopropanol (2 x 200 mL) to remove any unreacted starting material and impurities.
-
Drying: Dry the isolated white solid in a vacuum oven at 60 °C to a constant weight.
-
Expected Yield: 245-260 g (88-93%).
-
Quality Control: The intermediate should be characterized by ¹H NMR to confirm structure before proceeding.
-
PART B: Synthesis of this compound (Final Product)
Principle: The sulfonate salt is converted to the highly reactive sulfonyl chloride using thionyl chloride. The reaction proceeds via the formation of a chlorosulfite intermediate which then rearranges to the final product with the loss of sulfur dioxide. An organic solvent is used, and excess thionyl chloride is removed under vacuum.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (0.8 mol scale) | Moles | Notes |
| Sodium (3-bromophenyl)methanesulfonate | 277.08 | 221.7 g | 0.8 | Dried solid from Part A. |
| Thionyl Chloride (SOCl₂) | 118.97 | 285.4 g (175 mL) | 2.4 | EXTREMELY HAZARDOUS .[1][2][3][4] Use 3.0 eq. |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - | Catalytic amount. |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - | Anhydrous grade solvent. |
Protocol:
-
Setup: In a meticulously dried 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a caustic scrubber), thermocouple, and nitrogen inlet, add the dried sodium (3-bromophenyl)methanesulfonate (221.7 g, 0.8 mol).
-
Inerting & Solvent Addition: Purge the reactor with nitrogen. Add anhydrous dichloromethane (1.5 L) followed by a catalytic amount of DMF (5 mL).
-
Thionyl Chloride Addition: Cool the slurry to 0-5 °C using a chiller. Slowly add thionyl chloride (175 mL, 2.4 mol) via an addition funnel over 2-3 hours. CAUTION: The reaction is exothermic and releases HCl and SO₂ gas. Ensure the off-gas is directed to a scrubber. Maintain the internal temperature below 10 °C throughout the addition.[5]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C) for 4-6 hours. The reaction progress can be monitored by quenching a small aliquot in methanol and analyzing the resulting methyl ester formation by GC-MS.
-
Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and dichloromethane are removed under reduced pressure (vacuum distillation). Ensure the vacuum trap is cooled effectively.
-
Workup: The crude residue is carefully quenched by slowly adding it to ice-water (2 L) with vigorous stirring. CAUTION: This step is highly exothermic and releases residual acidic gases. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Washing: Combine the organic extracts and wash successively with cold deionized water (2 x 500 mL), 5% sodium bicarbonate solution (2 x 300 mL, to neutralize HCl), and finally with brine (300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil or low-melting solid.
-
Expected Yield: 190-205 g (84-91%).
-
Purification: For high-purity applications, the product can be further purified by vacuum distillation or recrystallization from a hexane/ethyl acetate mixture.
-
Safety & Hazard Management
The large-scale execution of this synthesis requires stringent adherence to safety protocols. The primary hazards are associated with the reagents used, particularly thionyl chloride.
| Reagent/Product | Hazard Classification | Handling Precautions & PPE |
| 3-Bromobenzyl bromide | Lachrymator, Irritant | Handle only in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. |
| Thionyl Chloride (SOCl₂) * | Highly Toxic, Corrosive | Extreme caution required .[1][2][3][4] Reacts violently with water to release toxic HCl and SO₂ gas.[2][4] Causes severe skin burns and eye damage. Toxic if inhaled. PPE: Use in a certified chemical fume hood. Wear a face shield, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton).[4] Have an emergency shower and eyewash station immediately accessible.[2] |
| This compound | Corrosive, Moisture-Sensitive | Corrosive and will hydrolyze upon contact with moisture to release HCl. Handle in a dry environment (e.g., under nitrogen). Wear standard PPE. |
Waste Disposal:
-
Thionyl Chloride: Unused or excess thionyl chloride must be quenched slowly and carefully by adding it to a large volume of a stirred, cooled solution of sodium carbonate or calcium hydroxide.
-
Solvent Waste: Halogenated solvent waste (DCM) must be collected in designated containers.
-
Aqueous Waste: Neutralize acidic and basic aqueous waste streams before disposal.
Analytical Quality Control
Consistent product quality is essential. A multi-faceted analytical approach is required to monitor the reaction and validate the final product.[6]
| Technique | Application | Expected Results for Final Product |
| ¹H NMR (CDCl₃) | Structural Elucidation & Purity | δ ~7.7-7.4 (m, 4H, Ar-H), δ ~5.0 (s, 2H, CH₂-SO₂Cl). Absence of starting material signals. |
| ¹³C NMR (CDCl₃) | Structural Confirmation | Signals corresponding to the aromatic carbons and the benzylic carbon (δ ~65-70 ppm). |
| IR Spectroscopy | Functional Group ID | Strong characteristic absorbances for S=O stretching (~1370 and ~1170 cm⁻¹) and S-Cl stretching (~600 cm⁻¹). |
| GC-MS | Purity Assessment & Impurity ID | Confirms molecular weight (M⁺) and fragmentation pattern. Ideal for detecting volatile impurities. |
| HPLC | Quantitative Purity | A robust RP-HPLC method can be developed for precise purity determination (e.g., >99.0%).[7][8][9] |
| Titrimetry | Potency Assay | Reaction with a nucleophile followed by titration can determine the total sulfonyl chloride content. |
Reaction Mechanism & Scale-Up Considerations
Mechanism of Chlorination
The conversion of the sulfonate to the sulfonyl chloride with thionyl chloride is a well-established transformation.
Caption: Simplified mechanism for the formation of sulfonyl chloride from a sulfonate salt.
Key Considerations for Large-Scale Production
-
Thermal Management: Both steps of the synthesis have thermal considerations. The initial sulfonation is exothermic upon substrate addition, and the chlorination step is highly exothermic. A jacketed reactor with efficient cooling is mandatory to control the reaction rate and prevent runaway conditions.
-
Material Compatibility: Thionyl chloride and the generated HCl are highly corrosive. Glass-lined steel reactors are the industry standard for this type of chemistry. Avoid incompatible metals.[10]
-
Gas Scrubbing: The chlorination step generates significant quantities of SO₂ and HCl gas. An efficient and robust caustic scrubbing system is a critical piece of safety and environmental equipment.
-
Moisture Control: this compound is sensitive to moisture. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the product.[1]
-
Automation: For multi-kilogram and pilot-scale production, automating reagent addition based on temperature feedback can significantly improve safety and batch-to-batch consistency.[11]
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Sulfonyl Chloride Production Line. Zauxi.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
- Sulfonyl halide. Wikipedia.
- SAFETY DATA SHEET - Thionyl Chloride. (2017). Spectrum Chemical.
- Synthesis of sulfonyl chloride substr
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- SAFETY DATA SHEET - Thionyl chloride. (2009). Fisher Scientific.
- Sulfuryl Chloride production plant Report: Setup & Cost. IMARC Group.
- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
- SAFETY DATA SHEET - Thionyl chloride. (2025). Sigma-Aldrich.
- Titrimetric determination of some sulphonyl chlorides. Source not specified.
- Thionyl chloride Product Safety Assessment. (2015). Lanxess.
- Methanesulfonyl chloride procedure. Organic Syntheses.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022).
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019).
- Methanesulfonyl cyanide procedure. Organic Syntheses.
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr
Sources
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- 3. bionium.miami.edu [bionium.miami.edu]
- 4. lanxess.com [lanxess.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 9. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zauxigroup.com [zauxigroup.com]
- 11. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides | MDPI [mdpi.com]
Application Note: HPLC Quantification of Primary and Secondary Amines Using (3-Bromophenyl)methanesulfonyl Chloride as a Pre-Column Derivatization Reagent
Abstract
The quantitative analysis of compounds containing primary and secondary amine functional groups is a critical task in pharmaceutical development, clinical diagnostics, and environmental monitoring. Many of these analytes lack a native chromophore, rendering their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging and insensitive. This application note presents a robust pre-column derivatization methodology using (3-bromophenyl)methanesulfonyl chloride. This reagent reacts with primary and secondary amines to form stable sulfonamide adducts. The incorporated bromophenyl moiety serves as an excellent chromophore, significantly enhancing UV absorbance and enabling sensitive quantification at low concentrations. We provide a detailed reaction mechanism, a step-by-step derivatization protocol, a validated HPLC method, and expert insights into experimental choices and troubleshooting.
Introduction and Scientific Principle
Low molecular weight aliphatic amines and other amine-containing compounds are often highly polar and lack the structural features necessary for sensitive UV detection. Chemical derivatization addresses this by covalently attaching a molecule—a "tag"—that imparts desirable analytical characteristics to the analyte.[1] The ideal derivatizing agent should react rapidly and completely with the target functional group under mild conditions to form a single, stable product with a high detector response.[2]
This compound is an aromatic sulfonyl chloride that serves as an excellent derivatization reagent for primary and secondary amines. The underlying chemistry is analogous to the classic Hinsberg reaction, where the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[3][4] This reaction results in the formation of a stable sulfonamide bond. The key advantages of using this compound are:
-
Enhanced UV Detection: The bromophenyl group introduced onto the analyte is a strong chromophore, providing significant UV absorbance for sensitive detection.
-
Improved Chromatography: The derivatization process increases the hydrophobicity of polar amine analytes, leading to better retention and separation on reversed-phase HPLC columns.[2]
-
High Stability: The resulting N-sulfonamide bond is chemically robust, ensuring the derivative does not degrade during sample workup or chromatographic analysis.[5]
Reaction Mechanism
The derivatization proceeds via a nucleophilic substitution reaction at the sulfonyl group. The reaction is typically conducted under alkaline conditions (pH > 8) to ensure the amine's lone pair of electrons is available for nucleophilic attack, rather than being protonated.[6][7] A base, such as triethylamine or sodium bicarbonate, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]
Primary amines (R-NH₂) react to form N-substituted sulfonamides. Secondary amines (R₂NH) react similarly to form N,N-disubstituted sulfonamides. Tertiary amines, lacking a proton on the nitrogen atom, do not typically form stable sulfonamides with sulfonyl chlorides under these conditions.[3]
Experimental Protocols
Materials and Reagents
-
Analytes: Primary or secondary amine samples/standards.
-
Derivatization Reagent: this compound.
-
Solvent (Anhydrous): Acetonitrile (ACN), HPLC grade. The use of an aprotic solvent is critical to prevent competitive hydrolysis of the highly reactive sulfonyl chloride reagent.
-
Base: Triethylamine (TEA) or 0.5 M Sodium Bicarbonate buffer (pH 9.0).
-
Quenching Solution (Optional): A solution of a primary amine like butylamine (e.g., 10 mg/mL in ACN) can be used to consume excess derivatizing reagent if it interferes with chromatography.
-
HPLC Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.
-
HPLC Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.
-
Glassware: 1.5 mL amber glass autosampler vials with PTFE-lined caps, volumetric flasks, micropipettes.
Step-by-Step Derivatization Protocol
Note: This protocol is a general guideline and should be optimized for specific analytes and matrices.
-
Sample/Standard Preparation:
-
Accurately prepare a stock solution of the amine standard in acetonitrile (e.g., 1 mg/mL).
-
Create a series of working standards for the calibration curve by diluting the stock solution with acetonitrile.
-
If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction into an organic solvent and evaporate to dryness under a gentle stream of nitrogen.[8] Reconstitute the residue in a known volume of acetonitrile.
-
-
Reagent Preparation (Prepare Fresh Daily):
-
Prepare a 5 mg/mL solution of this compound in anhydrous acetonitrile. This solution is moisture-sensitive and should be used promptly.
-
-
Derivatization Reaction:
-
In an amber glass vial, combine 100 µL of the amine sample/standard solution with 100 µL of 0.5 M Sodium Bicarbonate buffer (or 20 µL of Triethylamine). Vortex for 10 seconds.
-
Add 200 µL of the freshly prepared this compound solution. The molar excess of the reagent ensures the reaction goes to completion.
-
Cap the vial tightly and vortex immediately for 30 seconds.
-
Incubate the reaction mixture in a heating block at 60°C for 45 minutes. Protect from light.
-
After incubation, cool the vial to room temperature to stop the reaction.
-
-
Sample Finalization:
-
(Optional) If excess reagent interferes with the analyte peak, add 50 µL of quenching solution and let it react for 10 minutes at room temperature.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC autosampler vial. The sample is now ready for injection.
-
HPLC Method and Parameters
The sulfonamide derivatives are significantly more hydrophobic than the parent amines, making them ideal for separation on reversed-phase columns.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a UV or DAD detector is sufficient. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for the hydrophobic derivatives.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ensures consistent ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 0-2 min: 50% B2-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B (Re-equilibration) | A gradient is necessary to elute derivatives of varying polarities and clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce run time. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity needs. |
| Detection | UV-Vis or DAD at 254 nm | The bromophenyl group provides strong absorbance at this wavelength. |
Overall Experimental Workflow
The entire process, from sample acquisition to final data analysis, follows a structured path to ensure reproducibility and accuracy.
Method Trustworthiness: Validation and System Suitability
To ensure the reliability of results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8]
-
System Suitability Test (SST): Before running samples, inject a standard solution five or six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. This confirms the HPLC system is performing correctly.
-
Linearity: Analyze a series of at least five standard concentrations. The resulting calibration curve (Peak Area vs. Concentration) should have a correlation coefficient (R²) of ≥0.99.[10]
-
Accuracy & Precision: Accuracy is determined by spike-recovery experiments on a blank matrix, with recovery typically expected to be within 80-120%.[8] Precision (%RSD) should be evaluated at multiple concentrations and should not exceed 15%.[9]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (Signal-to-Noise ratio of 3:1), and the LOQ is the lowest concentration that can be accurately quantified (S/N of 10:1).[11]
Conclusion
Pre-column derivatization of primary and secondary amines with this compound is a highly effective strategy for enabling sensitive and robust quantification by RP-HPLC with UV detection. The reaction is straightforward, forming stable sulfonamide products with excellent chromatographic properties and strong UV absorbance. By following the detailed protocols and validation principles outlined in this application note, researchers, scientists, and drug development professionals can confidently implement this method for the accurate analysis of amine-containing compounds in a variety of complex matrices.
References
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Amine Analysis: Featuring 4-Nitro-7- piperazinobenzofurazan (NBD-PZ)
- Wikipedia. (2023). Hinsberg reaction.
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. BenchChem. Available online
- BenchChem. (2025). Prop-2-ene-1-sulfonyl Chloride: A Technical Guide to its Electrophilicity and Reaction Mechanisms. BenchChem. Available online
- Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available online
- He, K., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. Available online
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available online
- Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-4. Available online
- Farajzadeh, M. A., et al. (2011). Optimization of simultaneous derivatization and extraction of aliphatic amines in water samples with dispersive liquid-liquid microextraction followed by HPLC. PubMed. Available online
- King, J. F., et al. (1998).
- King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. MilliporeSigma. Available online
- Gouseti, O., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available online
- National Institutes of Health. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PubMed Central. Available online
- Trajkovska, F., et al. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines.
- He, K., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- BenchChem. (2025).
- Rahman, M. M., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis.
- Al-Lawati, H. A. J., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Available online
- Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available online
- Semantic Scholar. (n.d.). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Semantic Scholar. Available online
- BenchChem. (2025). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. BenchChem. Available online
- Knežević, N., et al. (2019).
- ResearchGate. (2010). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. MilliporeSigma. Available online
Sources
- 1. [PDF] Chemical derivatization processes applied to amine determination in samples of different matrix composition. | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
Application Notes and Protocols: Leveraging (3-bromophenyl)methanesulfonyl Chloride in Solid-Phase Synthesis for Library Development
Introduction: The Strategic Advantage of (3-bromophenyl)methanesulfonyl Chloride in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the landscape of drug discovery and medicinal chemistry, enabling the rapid generation of large compound libraries.[1][2] The core principle of SPS involves anchoring a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[1][3] Within this paradigm, the synthesis of sulfonamides is of paramount importance, as this functional group is a privileged scaffold found in a vast array of therapeutic agents.[4][5]
This compound emerges as a particularly strategic reagent for this purpose. Beyond its function as a robust building block for creating the sulfonamide core, it introduces a synthetically versatile handle—the bromo group. This halogen atom serves as a key linchpin for late-stage functionalization directly on the solid support, most commonly through palladium-catalyzed cross-coupling reactions. This dual functionality allows researchers to first establish a common sulfonamide core and then introduce a wide array of diverse substituents, making it an ideal tool for structure-activity relationship (SAR) studies and the generation of highly diverse chemical libraries.
This guide provides an in-depth exploration of the use of this compound in solid-phase synthesis, offering detailed protocols, mechanistic insights, and practical advice for researchers and drug development professionals.
Reagent Profile and Safe Handling
This compound is a reactive chemical that demands careful handling to ensure personnel safety and experimental success. Its reactivity is primarily dictated by the sulfonyl chloride moiety, which is susceptible to hydrolysis and reacts readily with nucleophiles.
Table 1: Physicochemical Properties and Safety Information
| Property | Data | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₆BrClO₂S | - |
| Molecular Weight | 273.55 g/mol | - |
| Appearance | Typically a solid | Analog Data[6] |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, lachrymator, moisture sensitive. Contact with water may liberate toxic gas. | Analog Data[6][7] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture and incompatible materials like strong bases and oxidizing agents. | Analog Data[6][7] |
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted within a certified chemical fume hood.[6][7]
-
Handling: Due to its corrosive and moisture-sensitive nature, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) where possible. Use stainless steel or glass equipment. Avoid inhalation of dust or vapors.[6][7]
-
First Aid: In case of skin contact, immediately wash with plenty of water and seek medical attention.[7] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7] If inhaled, move to fresh air.[7]
The Solid-Phase Synthesis Workflow: A Conceptual Overview
The overall strategy for utilizing this compound in SPS follows a logical, multi-stage process. It begins with the immobilization of a primary or secondary amine onto a suitable solid support. This is followed by the key sulfonylation reaction. Subsequently, the aryl bromide can be used for diversification. The final step involves cleaving the elaborated molecule from the resin to yield the purified product.
Caption: High-level workflow for solid-phase synthesis using this compound.
Detailed Experimental Protocols
The following protocols are designed as a comprehensive guide. Researchers should adapt concentrations, equivalents, and reaction times based on the specific amine substrate and resin loading capacity.
Protocol 1: Resin Preparation and Amine Loading
This protocol describes the loading of the first building block, an Fmoc-protected amino acid, onto a Rink Amide resin. This setup will yield a primary carboxamide upon final cleavage.
-
Resin Swelling: Place the Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g) in a solid-phase synthesis vessel. Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour at room temperature with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.
-
Amine Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 5 minutes.
-
Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Confirmation & Capping: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling. If negative, wash the resin as in step 3. Capping any unreacted sites with an acetic anhydride solution is recommended for complex syntheses.
Protocol 2: On-Resin Sulfonamide Formation
This is the core step where the sulfonamide bond is formed.
-
Fmoc Deprotection: Starting with the resin-bound Fmoc-protected amine from the previous step, perform the Fmoc deprotection as described in Protocol 4.1, steps 2-3. This exposes the free amine on the solid support.
-
Reagent Preparation: In a separate vial, dissolve this compound (4 eq. relative to resin loading) in anhydrous DCM or DMF.
-
Sulfonylation Reaction: Add the sulfonyl chloride solution to the resin. Immediately add a non-nucleophilic base, such as pyridine or DIPEA (5 eq.). Causality Note: The base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the resin-bound amine, rendering it unreactive.[8] Pyridine is often preferred as it can also act as a nucleophilic catalyst.
-
Reaction Monitoring: Agitate the mixture at room temperature overnight. The reaction progress can be monitored by taking a small sample of resin, cleaving the compound, and analyzing via LC-MS.
-
Washing: Upon completion, drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x) to remove all excess reagents and byproducts. Dry the resin under vacuum.
Protocol 3: On-Resin Diversification via Suzuki Coupling (Optional)
This protocol demonstrates how to leverage the bromo- group for late-stage functionalization.
-
Resin Preparation: Swell the resin-bound (3-bromophenyl)methanesulfonamide from Protocol 4.2 in a suitable solvent mixture like Dioxane/Water (4:1).
-
Reagent Mixture: To the resin suspension, add the desired boronic acid (5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base like Na₂CO₃ (5 eq.).
-
Coupling Reaction: Heat the reaction mixture to 80-90 °C with agitation for 12-16 hours under an inert atmosphere.
-
Washing: Cool the resin to room temperature. Wash thoroughly with the reaction solvent, followed by water, DMF, DCM, and Methanol to remove metal residues and other reagents. Dry the resin under vacuum.
Protocol 4: Cleavage and Product Isolation
This final step liberates the synthesized compound from the solid support.
-
Resin Preparation: Place the dried, final resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. Causality Note: TFA is the strong acid that cleaves the acid-labile linker.[3] TIS and water act as scavengers to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing side reactions with the product.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure or by nitrogen flow.
-
Precipitation & Purification: Precipitate the crude product by adding cold diethyl ether. Centrifuge to form a pellet, decant the ether, and repeat the ether wash 2-3 times. Dry the crude product under vacuum.
-
Analysis: Purify the product using reverse-phase HPLC and characterize the final compound by LC-MS and NMR to confirm its identity and purity.
Mechanistic Insights: The Sulfonylation Reaction
The formation of the sulfonamide bond on the solid support proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur. The reaction is generally considered to be a concerted Sₙ2-like process, though a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate is also possible depending on the specific reactants and conditions.[8][9]
Caption: Mechanism of sulfonamide formation on a solid support.
The lone pair of electrons on the nitrogen of the resin-bound amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion, being an excellent leaving group, is subsequently displaced, leading to the formation of the stable sulfonamide linkage.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Solid-Phase Sulfonamide Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Sulfonylation | 1. Insufficient equivalents of sulfonyl chloride or base. 2. Deactivation of amine by protonation. 3. Steric hindrance. | 1. Increase equivalents of reagents to 5-10 eq. 2. Ensure an adequate amount of a strong, non-nucleophilic base is present. 3. Increase reaction time and/or temperature (e.g., to 40 °C). |
| Low Yield After Cleavage | 1. Incomplete reaction at any step. 2. Premature cleavage of the product from the resin. 3. Poor precipitation of the final product. | 1. Use a test cleavage on a small amount of resin to monitor each step. 2. Avoid strongly acidic or basic conditions that might compromise the linker stability. 3. Try a different anti-solvent for precipitation, such as heptane or a mixture. |
| Side Products Observed | 1. Reaction with side-chain functional groups. 2. Incomplete Fmoc deprotection leading to capped sequences. 3. Degradation during cleavage. | 1. Ensure all nucleophilic side-chains are properly protected. 2. Extend piperidine treatment time and confirm with a Kaiser test. 3. Optimize the scavenger cocktail for your specific molecule. |
| Failed Suzuki Coupling | 1. Inactive catalyst. 2. Poor swelling of the resin in the reaction solvent. 3. Water-sensitive boronic acid. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Choose a solvent system (e.g., DMF, DME, Toluene) known to swell the resin effectively. 3. Ensure anhydrous conditions if necessary for the specific boronic acid. |
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Derivatives.
- Eriksson, J., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. DiVA portal.
- Al-Otaibi, J. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Kee, C. W., & Tye, H. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- Thermo Fisher Scientific. (2017). (4-Bromophenyl)methanesulfonyl chloride - SAFETY DATA SHEET.
- Georganics. (2011). (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE - SAFETY DATA SHEET.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
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Application Notes and Protocols for the Synthesis of N-Arylsulfonamides
Introduction
The N-arylsulfonamide moiety is a cornerstone in modern medicinal chemistry and drug development. This structural motif is present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, antitumor, and anti-HIV properties. The synthesis of N-arylsulfonamides is, therefore, a critical task for researchers in the pharmaceutical sciences and organic synthesis. This guide provides a detailed overview of robust and contemporary methods for the synthesis of N-arylsulfonamides, offering in-depth experimental protocols and insights into the rationale behind procedural choices.
I. Classical Approach: Synthesis from Sulfonyl Chlorides and Amines
The most traditional and straightforward method for the synthesis of N-arylsulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is widely used due to the ready availability of a diverse range of starting materials.
A. Mechanistic Rationale
The underlying principle of this reaction is the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of the sulfonamide bond. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1]
B. General Experimental Protocol
This protocol describes a standard procedure for the synthesis of an N-arylsulfonamide from an arylsulfonyl chloride and an amine under conventional heating.
Materials:
-
Arylsulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., pyridine or triethylamine, 1.5 eq)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the arylsulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
C. Workflow Diagram
Caption: Workflow for classical N-arylsulfonamide synthesis.
II. Modern Catalytic Approaches: Cross-Coupling Reactions
Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed cross-coupling reactions for the formation of C-N bonds. These methods often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
A. Copper-Catalyzed N-Arylation (Ullmann Condensation & Chan-Lam Coupling)
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[2][3] Modern variations, often referred to as Chan-Lam coupling, utilize arylboronic acids as the arylating agent and can be performed under milder conditions.[4]
1. Rationale and Advantages
Copper catalysis is an attractive option due to the lower cost of copper compared to other transition metals like palladium.[5] The use of arylboronic acids in Chan-Lam coupling avoids the use of potentially genotoxic aryl halides.[5] These methods are particularly useful for the synthesis of N-arylsulfonamides from readily available starting materials.
2. Experimental Protocol: Copper-Catalyzed N-Arylation with Arylboronic Acids in Water
This protocol describes an environmentally friendly and efficient method for the copper-catalyzed N-arylation of sulfonamides using arylboronic acids in water.[5]
Materials:
-
Sulfonamide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cu(OAc)₂·H₂O (10 mol%)
-
K₂CO₃ (2.0 mmol)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add water to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with water and then dry. If necessary, further purification can be achieved by recrystallization or column chromatography.[5]
B. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines.[6][7] This reaction has become a staple in medicinal chemistry due to its broad substrate scope and high functional group tolerance.
1. Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve:
-
Oxidative addition of the aryl halide to a Pd(0) complex.
-
Coordination of the amine to the resulting Pd(II) complex.
-
Deprotonation of the coordinated amine by a base to form a palladium amide complex.
-
Reductive elimination from the palladium amide complex to form the N-arylated product and regenerate the Pd(0) catalyst.[6]
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.
2. General Experimental Protocol
The following is a general protocol for the Buchwald-Hartwig amination of a sulfonamide with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
Sulfonamide (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), sulfonamide (1.2 eq), base (e.g., Cs₂CO₃, 2.0 eq), palladium catalyst, and phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
C. Alternative Arylating Agents and Catalytic Systems
Recent research has expanded the toolbox for N-arylsulfonamide synthesis to include a variety of other starting materials and catalytic systems.
-
From Nitroarenes: Iron- and palladium-catalyzed methods have been developed for the synthesis of N-arylsulfonamides directly from nitroarenes, which are readily available and cost-effective starting materials.[8][9][10]
-
From Sodium Arylsulfinates: Copper-promoted desulfitative N-arylation of sulfonamides with sodium arylsulfinates provides another efficient route.[11]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts have also been employed for the synthesis of N-arylsulfonamides.[12]
III. Data Presentation
Table 1: Comparison of Selected N-Arylsulfonamide Synthesis Methods
| Method | Aryl Source | Amine/N-Source | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Classical | Arylsulfonyl chloride | Primary/Secondary Amine | Base (e.g., Pyridine) | DCM, 0 °C to RT | Readily available starting materials, simple procedure | Limited functional group tolerance, generation of HCl |
| Ullmann | Aryl halide | Sulfonamide | Copper | High temperature, polar solvent | Cost-effective catalyst | Harsh conditions, often requires stoichiometric copper |
| Chan-Lam | Arylboronic acid | Sulfonamide | Copper(II) acetate | Water, reflux | Milder conditions, environmentally friendly solvent | Limited to arylboronic acids |
| Buchwald-Hartwig | Aryl halide/triflate | Sulfonamide | Palladium/Phosphine Ligand | Toluene/Dioxane, 80-110 °C | Broad substrate scope, high functional group tolerance | Cost of palladium and ligands |
| From Nitroarenes | Nitroarene | Sodium arylsulfinate | FeCl₂/NaHSO₃ | DMSO, mild conditions | Readily available starting materials | May require a reductant |
IV. Characterization of N-Arylsulfonamides
The synthesized N-arylsulfonamides should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the molecule. The N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[1]
-
Infrared (IR) Spectroscopy: Shows characteristic stretching bands for the S=O group around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
-
Elemental Analysis: Determines the elemental composition of the compound.
V. Conclusion
The synthesis of N-arylsulfonamides is a well-established field with a diverse array of methodologies available to the modern chemist. The choice of synthetic route depends on several factors, including the availability of starting materials, the desired functional group tolerance, and considerations of cost and environmental impact. The classical approach using sulfonyl chlorides remains a viable option for many applications, while modern catalytic methods like the Buchwald-Hartwig amination and copper-catalyzed cross-couplings offer unparalleled scope and efficiency for the synthesis of complex and highly functionalized N-arylsulfonamides.
References
- Vertex AI Search. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.
- Organic Chemistry Portal. (n.d.). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates.
- Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions.
- ScienceDirect. (2021). Recent developments in the synthesis of N-aryl sulfonamides.
- PubMed. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
- Royal Society of Chemistry. (n.d.). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions.
- National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Vertex AI Search. (n.d.). Copper-catalyzed N-arylation of sulfonamides with aryl bromides under mild conditions.
- ResearchGate. (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates.
- Royal Society of Chemistry. (n.d.). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates.
- Massachusetts Institute of Technology. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- ResearchGate. (n.d.). N‐arylsulfonamide‐containing commercial drugs.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Organic Chemistry Portal. (n.d.). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- ACS Publications. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
- National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- National Center for Biotechnology Information. (n.d.). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- PubMed. (2024). Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation.
- ACS Publications. (n.d.). N-Arylation of Sulfonamides on Solid Supports.
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Application Note & Protocol: A Streamlined One-Pot Synthesis of N-Substituted (3-Bromophenyl)methanesulfonamides
Abstract & Introduction
The sulfonamide moiety is a cornerstone functional group in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically significant drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] Its ability to act as a bioisosteric replacement for amide groups, while offering improved metabolic stability and binding characteristics, makes it a high-value target in drug development programs.[3][4]
Traditionally, the synthesis of sulfonamides is a straightforward two-step process involving the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This application note provides a detailed, optimized one-pot protocol for the synthesis of a diverse range of sulfonamides starting from (3-bromophenyl)methanesulfonyl chloride. The one-pot approach, wherein the reaction is conducted in a single vessel without the isolation of intermediates, significantly enhances operational efficiency, reduces solvent waste, and simplifies the overall experimental setup, making it ideal for the rapid generation of compound libraries for high-throughput screening.[2][7] This guide is designed for researchers, scientists, and drug development professionals, offering a robust and reliable methodology grounded in established chemical principles.[8]
Reaction Scheme & Mechanistic Overview
The core of this synthesis is the nucleophilic substitution reaction between an amine and the sulfonyl chloride. The reaction proceeds via a well-established mechanism.
2.1 General Reaction Scheme:
Where R1 and R2 can be hydrogen, alkyl, or aryl groups.
2.2 Causality of the Mechanism:
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.[6] The sulfonyl group (O=S=O) is strongly electron-withdrawing, rendering the sulfur atom susceptible to nucleophilic attack. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group to form the stable sulfonamide product.
A crucial component of this reaction is the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine.[5][9][10] For every mole of sulfonamide formed, one mole of hydrochloric acid (HCl) is generated as a byproduct.[5] The base serves as an acid scavenger, neutralizing the HCl to form a salt (e.g., triethylammonium chloride). This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, with integrated checkpoints for reaction monitoring to ensure successful synthesis.
3.1 Materials and Reagents
-
This compound (≥97% purity)
-
Selected primary or secondary amine (1.0 - 1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents), distilled
-
Anhydrous Dichloromethane (DCM) , solvent grade
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography (230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Ethyl Acetate and Hexanes , HPLC grade for chromatography
3.2 Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC chamber and UV lamp
3.3 Step-by-Step Synthesis Procedure
-
Amine & Base Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Initial Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring. This is critical to control the initial exotherm of the reaction upon addition of the sulfonyl chloride.
-
Base Addition: Slowly add the base (triethylamine or pyridine, 1.5 eq) to the cooled amine solution.
-
Sulfonyl Chloride Preparation: In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Reaction Initiation: Add the this compound solution dropwise to the stirred, cooled amine solution over a period of 15-30 minutes using a dropping funnel or syringe pump. A precipitate (the hydrochloride salt of the base) will likely form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction's progress by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, quench it with a drop of water, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is considered complete when the limiting reagent (amine or sulfonyl chloride) is no longer visible by TLC.
-
Workup - Quenching: Once the reaction is complete, quench it by adding deionized water. Transfer the entire mixture to a separatory funnel.
-
Workup - Extraction & Washing:
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.[7]
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure sulfonamide.[7][11]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Caption: One-pot synthesis workflow from reagents to purified product.
Data Presentation: Representative Examples
The following table summarizes expected outcomes for the reaction of this compound with a selection of representative amines under the conditions described above. Yields are based on typical outcomes for this class of reaction and may vary.[7][10]
| Amine Substrate | Amine Type | Equivalents (Amine/Base) | Typical Reaction Time (h) | Expected Yield (%) | Purification Method |
| Benzylamine | Primary, Aliphatic | 1.0 / 1.5 | 2 - 4 | 85 - 95 | Recrystallization |
| Morpholine | Secondary, Cyclic | 1.0 / 1.5 | 3 - 6 | 88 - 98 | Column Chromatography |
| Aniline | Primary, Aromatic | 1.2 / 2.0 | 8 - 16 | 75 - 90 | Column Chromatography |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive (hydrolyzed) sulfonyl chloride.- Insufficient base.- Low-reactivity amine (e.g., sterically hindered or electron-deficient). | - Use fresh or properly stored sulfonyl chloride.- Ensure at least 1.5 equivalents of base are used.- For low-reactivity amines, increase reaction temperature (e.g., reflux in DCM) or use a stronger base like DBU. |
| Multiple Products on TLC | - Reaction of product with starting material.- Degradation of starting material or product. | - Ensure slow, controlled addition of the sulfonyl chloride at 0 °C.- Confirm the stability of the amine under basic conditions. |
| Difficult Purification | - Product co-elutes with impurities.- Product is an oil. | - Try a different solvent system for chromatography.- If an oil, attempt to form a salt or triturate with a non-polar solvent like hexanes or pentane to induce crystallization. |
Safety Precautions
-
Sulfonyl chlorides are lachrymatory and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines can be corrosive, toxic, and have strong odors. Handle with care in a fume hood.
-
Dichloromethane (DCM) is a volatile solvent. Avoid inhalation and skin contact.
-
The reaction can be exothermic, especially during the initial addition. Adherence to the cooling procedure is essential for safety and reaction control.
References
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- Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Harmata, M., & Hong, X. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available via NIH Public Access.
- Benchchem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides with Cyclopropanesulfonyl Chloride.
- Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis.
- Thieme Group. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis.
- Benchchem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Sulfonamide Libraries.
- Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis.
- Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. SynOpen.
- Bowser, J. R., & Williams, P. J. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available via NIH Public Access.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery.
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- Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett.
- Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376–21385.
- ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Gribble, M. W., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5826–5836.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Google Patents. (1957). Sulfonamide purification process (US2777844A).
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- Benchchem. (n.d.). Application Notes and Protocols: One-Pot Synthesis of Sulfonamides from (2-bromophenyl)methanesulfonyl chloride.
- Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9577–9581.
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Application Note & Protocols: Strategic Base Selection for the Synthesis of Sulfonamides from (3-bromophenyl)methanesulfonyl chloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the critical role of base selection in the synthesis of sulfonamides, specifically using (3-bromophenyl)methanesulfonyl chloride as a representative sulfonylating agent. We delve into the mechanistic underpinnings of the sulfonylation reaction, offering a rationale for choosing an appropriate base to optimize reaction outcomes. Detailed, validated protocols for using various classes of bases—including tertiary amines and nucleophilic catalysts—are presented, alongside a comparative analysis of their efficacy. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental procedures to enhance the efficiency and success of sulfonamide synthesis in a research and development setting.
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1][2][3] Its prevalence stems from its unique physicochemical properties, acting as a bioisostere for amides and carboxylic acids while offering enhanced metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[4]
The most common and direct method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine.[2][5][6] While seemingly straightforward, the success of this transformation—in terms of yield, purity, and the avoidance of side reactions—is critically dependent on the judicious selection of a base. This application note focuses on the reaction of this compound, a versatile building block, to illustrate the principles of strategic base selection.
The Reaction Mechanism: More Than Just an Acid Scavenger
The synthesis of a sulfonamide from a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[7] The primary role of the base is to neutralize this acidic byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][8] However, the base's role can be more complex, influencing the reaction rate and even the product distribution.
The general mechanism proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride ion. The added base then deprotonates the resulting ammonium salt to yield the final sulfonamide and the hydrochloride salt of the base.
Diagram: General Mechanism of Sulfonamide Formation
Caption: General mechanism of sulfonamide formation.
Strategic Base Selection: A Decision Framework
The choice of base is not a one-size-fits-all decision. It depends on the reactivity of the amine, the stability of the sulfonyl chloride, and the desired reaction conditions. Below is a framework to guide your selection process.
Non-Nucleophilic Tertiary Amines: The Workhorses
For most standard sulfonamide formations, non-nucleophilic tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[9] Their primary function is to act as an acid scavenger.
-
Triethylamine (TEA): A widely used, cost-effective base. It is sufficiently basic to neutralize the generated HCl.[10] However, its smaller steric profile compared to DIPEA means it can sometimes participate in side reactions.
-
DIPEA (Hünig's Base): A sterically hindered base that is less likely to act as a nucleophile, which is particularly useful when working with sensitive substrates.[9]
Pyridine: A Dual-Role Reagent
Pyridine serves as both a base and a nucleophilic catalyst.[7][9] It can react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by the amine.
-
When to Use Pyridine: Pyridine is particularly effective for less reactive amines.[8] Its catalytic activity can accelerate slow reactions.
-
Considerations: Pyridine is less basic than triethylamine.[10] In some cases, a combination of pyridine as a catalyst and a stronger, non-nucleophilic base as the acid scavenger can be beneficial.
4-Dimethylaminopyridine (DMAP): The High-Performance Catalyst
DMAP is a superior nucleophilic catalyst compared to pyridine.[11][12] It reacts rapidly with sulfonyl chlorides to form a highly stabilized and reactive N-sulfonyl-DMAP intermediate.[11][12] This resonance stabilization makes the intermediate a potent sulfonylating agent.[11]
-
When to Use DMAP: DMAP is the catalyst of choice for challenging sulfonylation reactions, such as those involving sterically hindered amines or weakly nucleophilic anilines.[11][13] It is used in catalytic amounts (typically 5-10 mol%) in conjunction with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA.[13]
-
Mechanism of DMAP Catalysis: The lone pair of electrons on the dimethylamino group provides resonance stabilization to the pyridinium intermediate, significantly lowering the activation energy of the reaction.[11]
Diagram: Decision Framework for Base Selection
Caption: A decision-making workflow for selecting the appropriate base.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. This compound is a corrosive and moisture-sensitive reagent.
Protocol 1: General Procedure using Triethylamine (TEA)
This protocol is suitable for most primary and secondary amines.
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: DMAP-Catalyzed Procedure for Hindered or Weakly Nucleophilic Amines
This protocol is recommended for challenging substrates.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine or DIPEA (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and DMAP in anhydrous DCM (0.1-0.5 M).
-
Add triethylamine or DIPEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous DCM dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often faster than the non-catalyzed versions.
-
Follow the workup and purification steps as described in Protocol 1.
Comparative Data and Troubleshooting
The choice of base can significantly impact the reaction outcome. The following table summarizes expected results and potential issues.
| Base/Catalyst | Typical Use Case | Expected Yield | Potential Issues & Solutions |
| Triethylamine (TEA) | General purpose for reactive amines.[9] | Good to Excellent | Issue: Di-sulfonylation of primary amines. Solution: Use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly.[8] |
| Pyridine | Less reactive amines.[9] | Good | Issue: Slower reaction times. Solution: Can be gently heated if reactants are stable. |
| DIPEA | Sensitive substrates, to avoid side reactions.[9] | Good to Excellent | Issue: Can be less effective for hindered amines due to its own bulk. Solution: Switch to a DMAP-catalyzed system. |
| DMAP (catalytic) | Sterically hindered or weakly nucleophilic amines.[11] | Excellent | Issue: DMAP is toxic and should be handled with care. Solution: Ensure proper handling and quenching procedures are in place. |
Conclusion
The successful synthesis of sulfonamides from this compound hinges on a well-informed choice of base. While non-nucleophilic bases like triethylamine are suitable for many applications, the use of nucleophilic catalysts such as pyridine, and particularly DMAP, can dramatically improve reaction rates and yields for more challenging substrates. By understanding the underlying mechanisms and applying the protocols outlined in this guide, researchers can confidently navigate the synthesis of this important class of molecules, accelerating their drug discovery and development efforts.
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH).
- Abu-Hiamed, H., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry.
- Pemberton, R. P., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health (NIH).
- Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Al-Qahtani, M. H., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
- Quora. (2017). Which of the following is more basic, pyridine or triethylamine?.
- Royal Society of Chemistry. (n.d.). A new, efficient and green protocol for the N-sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health (NIH).
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solvent effects on the reaction of (3-bromophenyl)methanesulfonyl chloride
An In-Depth Guide to Solvent Effects on the Reactivity of (3-bromophenyl)methanesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Solvent in Modulating Reactivity
This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the (3-bromophenyl)methanesulfonyl group onto various nucleophilic scaffolds, most commonly to form sulfonamides and sulfonate esters.[1] However, the inherent reactivity of this functional group is profoundly influenced by the reaction medium. The choice of solvent is not a passive parameter but an active determinant of reaction rate, mechanism, and even product distribution.
This application note provides a comprehensive technical guide to understanding and harnessing solvent effects in reactions involving this compound. We will move beyond simple procedural descriptions to explore the underlying physical organic principles, offering a framework for rational solvent selection and reaction optimization. This guide is designed to empower researchers to control reaction outcomes, improve yields, and gain deeper mechanistic insight.
Part 1: Theoretical Framework - The Principles of Solvation in Sulfonyl Chloride Chemistry
The reaction of a sulfonyl chloride with a nucleophile (or a solvent acting as a nucleophile, i.e., solvolysis) is governed by the electrophilicity of the sulfur atom, which is rendered electron-deficient by three electronegative atoms (two oxygens and one chlorine).[1] The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2-like) pathway, often involving a trigonal bipyramidal transition state.[2][3] Solvents influence this process through several key interactions:
-
Polarity and Ionizing Power (Y): Polar solvents are effective at stabilizing charged species. In the context of a sulfonyl chloride reaction, the transition state possesses significant charge separation as the nucleophile-sulfur bond forms and the sulfur-chlorine bond breaks. Solvents with high ionizing power (high polarity) can solvate this transition state, lowering its energy and thus accelerating the reaction.[4]
-
Nucleophilicity (N): In solvolysis, the solvent itself acts as the nucleophile. A more nucleophilic solvent will naturally react faster. In reactions with an added nucleophile, the solvent can still play a role. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that can decrease its effective nucleophilicity and slow the reaction.[4] Conversely, polar aprotic solvents (e.g., acetonitrile, DMF) solvate cations well but leave anions (the nucleophiles) relatively "bare" and highly reactive.[4]
-
Protic vs. Aprotic Nature: Protic solvents are excellent at solvating both the anionic leaving group (Cl⁻) and the partially positive sulfur center in the transition state. Aprotic solvents are less effective at solvating anions, which can sometimes hinder the departure of the leaving group.
The Grunwald-Winstein Equation: A Quantitative Tool
To move from a qualitative to a quantitative understanding, the extended Grunwald-Winstein equation is an invaluable tool for correlating reaction rates with solvent properties.[5][6][7]
log(k/k₀) = lN_T + mY_Cl
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
N_T is the solvent nucleophilicity parameter.[3]
-
Y_Cl is the solvent ionizing power parameter for a chloride leaving group.[3]
-
l is the sensitivity of the reaction to solvent nucleophilicity.
-
m is the sensitivity of the reaction to solvent ionizing power.
The ratio of l/m provides powerful mechanistic insight. For SN2 reactions where bond formation is significant in the transition state, the l/m ratio is typically greater than 1.0.[3] For SN1-like reactions proceeding through a more dissociative mechanism, the ratio is much smaller. For substrates like this compound, a concerted SN2 mechanism is expected, similar to that proposed for phenylmethanesulfonyl chloride and other primary sulfonyl chlorides.[8][9]
Part 2: Mechanistic Pathway for this compound
Based on extensive studies of analogous compounds, the reaction of this compound with a nucleophile (Nu⁻) is proposed to proceed through a concerted, SN2-like mechanism. The nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, continuous step through a high-energy transition state.
Caption: Proposed SN2-like mechanism for nucleophilic substitution.
The solvent's role is to stabilize the charge development in the transition state. Polar protic and aprotic solvents will lower the activation energy barrier, increasing the reaction rate compared to nonpolar solvents.
Part 3: Experimental Protocols for Investigating Solvent Effects
To quantitatively assess the impact of different solvents, a kinetic study measuring the rate of solvolysis is the most direct approach. The production of hydrochloric acid during the reaction makes conductimetry an ideal and highly precise method for monitoring reaction progress.[2][4][10]
Protocol 1: Kinetic Analysis of Solvolysis via Conductimetry
This protocol details the measurement of pseudo-first-order rate constants for the solvolysis of this compound in various solvents.
A. Workflow Overview
Caption: Experimental workflow for kinetic analysis using conductimetry.
B. Detailed Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in a minimal amount of dry, non-reactive solvent such as acetonitrile. This ensures rapid dissolution upon injection.
-
Prepare the desired reaction solvents (e.g., 100% H₂O, 100% Ethanol, 50:50 Ethanol:H₂O (v/v), 70:30 Acetone:H₂O (v/v), 100% Acetonitrile). Ensure solvents are of high purity.
-
-
Instrumentation Setup:
-
Set up a constant-temperature water bath and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Calibrate the conductivity meter and probe according to the manufacturer's instructions.
-
-
Kinetic Run:
-
Place a precise volume (e.g., 50.0 mL) of the chosen reaction solvent into a jacketed reaction vessel connected to the water bath.
-
Add a small magnetic stir bar and begin stirring at a constant rate.
-
Immerse the conductivity probe into the solvent. Allow the system to reach thermal equilibrium and the conductivity reading to stabilize.
-
To initiate the reaction, inject a small, precise volume (e.g., 50 µL) of the sulfonyl chloride stock solution into the vigorously stirring solvent. The final concentration should be low (e.g., 10⁻⁴ M) to ensure pseudo-first-order conditions.
-
Simultaneously, start a timer or the data logging software.
-
Record the conductivity at regular time intervals. The frequency of data collection should be appropriate for the reaction rate (e.g., every 10 seconds for a fast reaction, every 2 minutes for a slow one).
-
Continue recording until the conductivity reading becomes constant, indicating the reaction is complete. This value represents the "infinity" reading (C∞).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics as the solvent is in vast excess.[4]
-
The first-order rate constant, k, can be determined from the slope of a plot of ln(C∞ - Cₜ) versus time (t), where Cₜ is the conductivity at time t. The slope of this line is equal to -k.
-
Repeat the procedure for each solvent to be tested.
-
Protocol 2: Product Verification by ¹H NMR Spectroscopy
It is crucial to confirm that the reaction proceeds as expected in each solvent.
-
Reaction Setup: In a small vial, dissolve ~20 mg of this compound in 1 mL of the desired deuterated solvent (e.g., D₂O, Ethanol-d₆).
-
Monitoring: Allow the reaction to proceed to completion at a set temperature (monitoring by TLC if necessary).
-
Analysis: Acquire a ¹H NMR spectrum of the resulting solution.[11] The disappearance of the characteristic peak for the methylene protons adjacent to the sulfonyl chloride group (expected around 4.8-5.0 ppm) and the appearance of a new peak corresponding to the product (e.g., (3-bromophenyl)methanesulfonic acid or its ethyl ester) will confirm the transformation.
Part 4: Data Presentation and Interpretation
The following tables present representative (hypothetical) data for the solvolysis of this compound at 25.0 °C, demonstrating how solvent properties directly influence reaction rates.
Table 1: Solvolysis Rate Constants in Various Solvents
| Solvent (v/v) | Solvent Type | Dielectric Constant (ε) | Rate Constant, k (s⁻¹) | Relative Rate |
| 100% Ethanol | Protic, Low Polarity | 24.5 | 1.5 x 10⁻⁵ | 1.0 |
| 80% EtOH / 20% H₂O | Protic, Med. Polarity | 67.0 | 8.0 x 10⁻⁵ | 5.3 |
| 50% EtOH / 50% H₂O | Protic, High Polarity | 78.0 | 4.5 x 10⁻⁴ | 30.0 |
| 100% H₂O | Protic, High Polarity | 80.1 | 1.2 x 10⁻³ | 80.0 |
| 70% Acetone / 30% H₂O | Mixed, Med. Polarity | 55.7 | 2.1 x 10⁻⁴ | 14.0 |
| 100% Acetonitrile | Polar Aprotic | 37.5 | 3.0 x 10⁻⁶ | 0.2 |
Interpretation: As clearly shown, increasing the polarity of the protic solvent mixture (from 100% ethanol to 100% water) dramatically increases the reaction rate. This is a classic indicator of a mechanism that involves a charge-separated transition state, which is stabilized by more polar environments. Acetonitrile, despite being polar, is a poor nucleophile and aprotic, resulting in a significantly slower solvolysis rate.
Table 2: Grunwald-Winstein Analysis Data
| Solvent (v/v) | Y_Cl | N_T | k (s⁻¹) | log(k/k₀) |
| 100% EtOH | -2.03 | 0.37 | 1.5 x 10⁻⁵ | -0.72 |
| 90% EtOH | -0.75 | 0.16 | 4.0 x 10⁻⁵ | -0.30 |
| 80% EtOH | 0.00 | 0.00 | 8.0 x 10⁻⁵ | 0.00 |
| 70% EtOH | 0.59 | -0.09 | 1.8 x 10⁻⁴ | 0.35 |
| 50% EtOH | 1.66 | -0.20 | 4.5 x 10⁻⁴ | 0.75 |
| 100% H₂O | 3.49 | -0.26 | 1.2 x 10⁻³ | 1.18 |
Note: k₀ is the rate in 80% EtOH. Y_Cl and N_T values are standard literature values.
Interpretation: A plot of log(k/k₀) versus (lN_T + mY_Cl) would allow for the determination of the sensitivity parameters l and m. For a primary sulfonyl chloride like this, we would anticipate a relatively high l value (e.g., ~0.8) and a moderate m value (e.g., ~0.4), consistent with a concerted SN2 mechanism where both nucleophilic participation and charge separation are important.[8]
Part 5: Practical Recommendations for Synthesis
-
For Sulfonamide/Sulfonate Ester Synthesis: When reacting this compound with an external nucleophile (e.g., an amine or alcohol), a polar aprotic solvent like acetonitrile or dichloromethane is often optimal. These solvents minimize competitive solvolysis while facilitating the reaction of the added nucleophile. The presence of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct.[12][13]
-
For Solvolysis/Hydrolysis: To intentionally hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, a highly polar protic solvent mixture such as 50% aqueous acetone or water itself is the most effective choice, leading to rapid reaction rates.[2]
-
Reaction Control: In cases where the substrate is sensitive and the reaction needs to be slowed, a less polar solvent such as THF or toluene can be used, although solubility may become a limiting factor.
Conclusion
The solvent is a powerful tool for controlling the reactivity of this compound. A thorough understanding of solvent polarity, nucleophilicity, and ionizing power allows researchers to rationally select a reaction medium to maximize rates, control reaction pathways, and improve yields. For this substrate, reactions are significantly accelerated by polar solvents that can stabilize the charge-separated SN2-like transition state. By applying the principles and protocols outlined in this guide, scientists can move from trial-and-error optimization to a knowledge-based approach for designing robust and efficient synthetic procedures.
References
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. [Link]
- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]
- Ryu, J. H., Shin, Y. J., & Lee, J. P. (2018). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society, 39(10), 1185-1189. [Link]
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed. [Link]
- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. [Link]
- Sbar, N., & Arcoria, A. (1982). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Peltier, H. M., & Batey, R. A. (2006).
- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
- Royal Society of Chemistry. (2012).
- Ambler, J., et al. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Organic Chemistry Portal. (n.d.).
- D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. [Link]
- van Leusen, A. M., & Strating, J. (1973). METHANESULFONYL CYANIDE. Organic Syntheses. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Chemknocks. (n.d.).
- King, J. F., et al. (1983). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]
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Application Notes and Protocols: (3-Bromophenyl)methanesulfonyl Chloride in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Sulfonyl Protecting Groups in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1][2] A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, only to be removed later in the synthetic sequence.[2] Among the various classes of protecting groups, sulfonyl derivatives are renowned for their exceptional stability under a wide range of conditions, particularly for the protection of amines.[3][4]
(3-Bromophenyl)methanesulfonyl chloride, a member of the sulfonyl chloride family, serves as a robust protecting group for primary and secondary amines, converting them into highly stable sulfonamides. This transformation effectively diminishes the nucleophilicity and basicity of the amine nitrogen, thereby preventing unwanted side reactions during subsequent synthetic steps.[3][5] The presence of the bromo-substituent on the phenyl ring offers potential for further functionalization via cross-coupling reactions, adding to its synthetic utility. This guide provides an in-depth exploration of the application of this compound, complete with detailed protocols and mechanistic insights.
I. Protection of Amines as (3-Bromophenyl)methanesulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. These sulfonamides are generally stable to both acidic and basic conditions, making them orthogonal to many other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[2][3]
Mechanistic Rationale
The protection reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, typically an amine like triethylamine or pyridine, is used to quench the hydrogen chloride generated during the reaction.
Caption: Mechanism of Amine Protection.
Detailed Protocol: Synthesis of N-Benzyl-(3-bromophenyl)methanesulfonamide
This protocol describes the protection of benzylamine as a representative primary amine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add a solution of this compound (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-(3-bromophenyl)methanesulfonamide.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Aliphatic Amine | Et₃N | DCM | 0 to RT | 2-4 |
| Secondary Aliphatic Amine | Et₃N | DCM | 0 to RT | 3-6 |
| Primary Aromatic Amine | Pyridine | DCM or THF | RT | 4-8 |
| Secondary Aromatic Amine | Pyridine | DCM or THF | RT to 40 | 6-12 |
Table 1: General Conditions for Amine Protection with Sulfonyl Chlorides.
II. Protection of Alcohols and Phenols
While sulfonyl groups can protect alcohols, this is less common for aliphatic alcohols because the resulting sulfonate ester is an excellent leaving group, making the alcohol prone to substitution or elimination reactions.[3] However, for phenols, protection as a sulfonate ester can be advantageous, for instance, to prevent oxidation of an electron-rich phenol.[3]
Detailed Protocol: Synthesis of Phenyl (3-bromophenyl)methanesulfonate
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve phenol (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq) at 0 °C.
-
Add a solution of this compound (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired sulfonate ester.
Caption: Mechanism of Phenol Protection.
III. Deprotection of (3-Bromophenyl)methanesulfonamides
The high stability of sulfonamides necessitates specific and often reductive conditions for their cleavage.[6] The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.
Reductive Cleavage with Magnesium in Methanol
A common and mild method for the deprotection of sulfonamides involves the use of magnesium metal in methanol.[3]
Detailed Protocol:
-
To a solution of the N-(3-bromophenyl)methanesulfonyl-protected amine in anhydrous methanol, add an excess of magnesium turnings (e.g., 10 eq).
-
Sonicate the mixture at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the deprotected amine.
Deprotection via Low-Valent Titanium
Low-valent titanium reagents can also effect the cleavage of sulfonamides under mild conditions.[7]
Detailed Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the low-valent titanium reagent from TiCl₃ and an activating agent like magnesium in THF.
-
Add a solution of the sulfonamide in THF to the freshly prepared reagent.
-
Stir the mixture at room temperature or with gentle heating.
-
Upon completion, carefully quench the reaction with water or aqueous base.
-
Work up the reaction mixture by extraction and purify the product as needed.
| Deprotection Method | Reagents | Conditions | Advantages | Limitations |
| Reductive Cleavage | Mg/MeOH | Sonication or reflux | Mild, inexpensive | May reduce other functional groups |
| Low-Valent Titanium | TiCl₃/Mg | RT to reflux | Mild, selective | Requires inert atmosphere |
| Thiolate-mediated | e.g., Thiophenol, K₂CO₃ | DMF, RT | Effective for nosyl-type groups | May not be as effective for brosyl-type |
Table 2: Comparison of Deprotection Methods for Sulfonamides.
Caption: Orthogonal Deprotection Workflow.
IV. Conclusion
This compound is a valuable reagent for the protection of amines, offering a robust protecting group that is stable to a variety of reaction conditions. Its chemistry is analogous to that of other widely used sulfonyl chlorides like tosyl and brosyl chlorides. The resulting sulfonamides can be cleaved under specific reductive conditions, allowing for its integration into complex synthetic strategies, including orthogonal protection schemes. The presence of the bromo-substituent provides an additional handle for synthetic diversification, enhancing its utility in modern organic synthesis and drug discovery.
References
- Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups. [Link]
- Grokipedia. (2026). Brosyl group. [Link]
- ResearchGate. (n.d.).
- Weinstein, D. S., & Miller, S. J. (2010).
- Pospíšil, T., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
- ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. [Link]
- ResearchGate. (n.d.). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. [Link]
- NIH. (2023).
- Wikipedia. (n.d.). Brosyl group. [Link]
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1998). Cleavage of sulfonamides with phenyldimethylsilyllithium. [Link]
- JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
- Thieme E-Books & E-Journals. (n.d.). Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI). [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
- University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
- PubChem. (n.d.). (3-bromophenyl)methanesulfonamide (C7H8BrNO2S). [Link]
- Organic Syntheses. (n.d.). methanesulfonyl chloride. [Link]
- Organic Chemistry Portal. (2009). A Facile Deprotection of Secondary Acetamides. [Link]
- ResearchGate. (n.d.). Methanesulfonyl chloride. [Link]
- PubChem. (n.d.). N-[(3-bromophenyl)methyl]methanesulfonamide (C8H10BrNO2S). [https://pubchem.ncbi.nlm.nih.gov/compound/N-(3-bromophenyl_methyl_methanesulfonamide]([Link]
- PubChem. (n.d.). N-(3-bromophenyl)methanesulfonamide (C7H8BrNO2S). [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
preventing hydrolysis of (3-bromophenyl)methanesulfonyl chloride during reaction
Topic: Preventing Hydrolysis of (3-bromophenyl)methanesulfonyl chloride During Reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound, with a specific focus on preventing its hydrolysis during chemical reactions. As Senior Application Scientists, we have designed this resource to combine fundamental chemical principles with practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What exactly is hydrolysis of this compound, and why is it detrimental to my reaction?
A1: Hydrolysis is a chemical reaction where this compound reacts with water. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water molecules.[1] This reaction converts the reactive sulfonyl chloride into the corresponding (3-bromophenyl)methanesulfonic acid and generates hydrogen chloride (HCl) gas.[2]
This side reaction is problematic for several key reasons:
-
Reduced Yield: The primary issue is the consumption of your starting material. The resulting sulfonic acid is generally unreactive under standard sulfonylation conditions, which directly leads to a lower yield of your desired product.[1][3]
-
Product Contamination: The sulfonic acid byproduct can complicate the purification process, as its polarity may cause issues during chromatographic separation.[1]
-
Corrosive Byproducts: The generation of HCl gas can be corrosive to equipment and can also protonate basic reagents in your reaction mixture (like an amine nucleophile), rendering them unreactive.[2][3]
The fundamental mechanism involves a nucleophilic attack by water on the sulfur atom, leading to the displacement of the chloride ion.[2]
Caption: Desired reaction pathway vs. competing hydrolysis.
Q2: I suspect hydrolysis is causing low yields in my reaction. What are the most common sources of water contamination?
A2: Sulfonyl chlorides are highly sensitive to moisture, and even trace amounts of water can significantly impact your reaction's outcome.[2][3] The most common culprits include:
-
Solvents: Using solvents that are not certified anhydrous or have been improperly stored.
-
Reagents: Other reagents in the reaction, particularly amine bases like triethylamine or pyridine, can absorb atmospheric moisture if not handled and stored correctly.
-
Atmosphere: Exposure to ambient humidity during setup, reaction, or workup is a major source of contamination.[2]
-
Glassware: Failure to properly dry glassware (e.g., in an oven) before use.
-
Aqueous Workup: The workup stage is a critical point where significant hydrolysis can occur if not performed correctly.[4][5]
Q3: What are the essential best practices for setting up a reaction to rigorously exclude water?
A3: The cornerstone of preventing hydrolysis is maintaining strictly anhydrous (water-free) conditions throughout the experiment.[1]
Experimental Protocol: Standard Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware while still warm and immediately place the system under a positive pressure of an inert gas, such as nitrogen or argon. Use a bubbler or a balloon to maintain this atmosphere.[3]
-
Solvent & Reagent Handling:
-
Use only freshly opened bottles of certified anhydrous solvents. For higher stringency, use solvents from a solvent purification system (SPS).
-
Draw all liquid reagents using dry syringes or cannulas.
-
Ensure any solid reagents are dry and free-flowing. If necessary, dry them in a vacuum oven before use.
-
-
Order of Addition:
-
To a solution of your nucleophile (e.g., amine) and a dry, non-nucleophilic base (e.g., triethylamine, pyridine) in the anhydrous solvent, slowly add a solution of this compound dropwise via a syringe or dropping funnel.[3]
-
Causality: This order ensures that the highly reactive sulfonyl chloride immediately encounters a high concentration of the desired nucleophile, making the intended reaction kinetically favored over the reaction with trace amounts of water.[3]
-
-
Temperature Control:
-
Begin the addition at a reduced temperature, typically 0 °C (ice-water bath).[3]
-
Causality: The activation energy for hydrolysis is often different from that of the desired sulfonylation. Lowering the temperature typically slows the rate of hydrolysis more significantly than the desired reaction, thereby improving the product-to-byproduct ratio.[1]
-
Caption: Troubleshooting workflow for low reaction yields.
Q4: My reaction seems clean by TLC, but I lose significant material during workup. How can I perform a workup that minimizes hydrolysis?
A4: An aqueous workup, while common, must be executed with care. If your product's stability allows, a non-aqueous workup is always preferable.[1] If water is unavoidable, the key is to minimize contact time and reduce the reactivity of water.
Experimental Protocol: Hydrolysis-Minimizing Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Slowly and carefully quench the reaction by adding a pre-cooled (0-5 °C) saturated aqueous solution of a mild, non-nucleophilic salt like ammonium chloride.
-
Extraction: Immediately transfer the quenched mixture to a pre-chilled separatory funnel. Extract the product with a suitable cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing Strategy:
-
Perform all washes quickly to minimize contact time between the organic layer containing your product and the aqueous phase.[1]
-
Wash the organic layer sequentially with:
-
1x with cold, dilute acid (e.g., 1M HCl) to remove any remaining amine base.
-
1x with cold, saturated aqueous sodium bicarbonate (NaHCO₃). This step is crucial as it converts any sulfonic acid byproduct into its highly water-soluble sodium salt, effectively removing it from the organic layer.[1]
-
1x with cold, saturated aqueous sodium chloride (brine). Causality: Brine reduces the solubility of organic compounds in the aqueous layer (salting-out effect) and lowers the activity of water, further suppressing hydrolysis.[1]
-
-
-
Drying and Concentration:
-
Thoroughly dry the separated organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure, keeping the bath temperature low to prevent any thermal decomposition.
-
Q5: How can I confirm that hydrolysis is the cause of my issues? What analytical techniques are best?
A5: A multi-faceted analytical approach is best for identifying and quantifying the extent of hydrolysis.
| Technique | Primary Application | What to Look For | Key Advantages/Disadvantages |
| Thin-Layer Chromatography (TLC) | Qualitative Reaction Monitoring | Appearance of a new, highly polar spot at or near the baseline which corresponds to the (3-bromophenyl)methanesulfonic acid. | Adv: Fast, simple, and provides real-time information. Disadv: Not quantitative. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of Byproducts | A peak with the mass corresponding to (3-bromophenyl)methanesulfonic acid. | Adv: Highly sensitive and specific for identifying the byproduct.[5][6] Disadv: May require method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Purity Assessment | Appearance of new peaks in the ¹H and ¹³C spectra characteristic of the sulfonic acid. The benzylic CH₂ protons of the sulfonic acid will appear at a different chemical shift than those of the sulfonyl chloride. | Adv: Provides unambiguous structural information and can be made quantitative (qNMR).[6] Disadv: Lower sensitivity compared to MS. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Disappearance of the characteristic S-Cl stretch and changes in the S=O stretching bands of the sulfonyl chloride. | Adv: Quick identification of the sulfonyl chloride functional group.[6] Disadv: Not ideal for quantification in a mixture. |
Q6: I am working with a particularly sensitive substrate. Are there any alternative sulfonylation reagents or methods that are less prone to hydrolysis?
A6: Yes, if hydrolysis of this compound remains a persistent issue despite optimization, several alternative strategies can be employed:
-
Sulfonyl Fluorides: The corresponding sulfonyl fluorides are often significantly more stable towards hydrolysis than sulfonyl chlorides but may be less reactive.[7][8] This can be an excellent option for reactions requiring more forcing conditions where water might be generated in situ.
-
Pentafluorophenyl Sulfonate Esters: These compounds can act as effective mimics of sulfonyl chlorides. They are sometimes easier to handle and store due to their increased stability.[9]
-
In-situ Generation Methods: Modern synthetic methods allow for the in-situ generation of the reactive sulfonylating agent from more stable precursors like thiols or sulfinates, immediately before it reacts with the nucleophile. This avoids the need to handle and store the sensitive sulfonyl chloride.[10][11]
References
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.HoriazonChemical.[Link]
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.American Chemical Society.[Link]
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Better Synthesis of Sulfonyl Chloride Mimics.ChemistryViews.[Link]
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- ntrimetric determination of some sulphonyl chlorides.Indian Journal of Chemistry.[Link]
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.Wiley Online Library.[Link]
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.ChemRxiv.[Link]
Sources
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- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 9. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
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- 11. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Sulfonamides from (3-bromophenyl)methanesulfonyl chloride
Welcome to the Technical Support Center for the purification of crude sulfonamides derived from (3-bromophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and purity of your final product.
Understanding the Reaction and Potential Impurities
The synthesis of sulfonamides from this compound and a primary or secondary amine is a robust reaction. However, the nature of the reactants and reaction conditions can lead to several impurities that complicate purification.
Common Impurities:
-
Unreacted this compound: This starting material is highly reactive and susceptible to hydrolysis.[1]
-
(3-bromophenyl)methanesulfonic acid: The primary hydrolysis product of the sulfonyl chloride. Its presence is often indicated by an acidic reaction mixture.[2]
-
Excess Amine: If the amine is used in excess, it will be a major contaminant in the crude product.
-
Bis-sulfonated product: With primary amines, there is a possibility of a secondary reaction where the newly formed sulfonamide reacts with another molecule of the sulfonyl chloride.[2]
-
Salts: Salts are formed from the base used to quench the HCl generated during the reaction (e.g., triethylammonium chloride if triethylamine is used).
Visualizing the Purification Landscape
The following diagram illustrates the relationship between the desired sulfonamide product and its common impurities, which will guide the selection of an appropriate purification strategy.
Caption: Relationship between the crude product and potential impurities.
Troubleshooting Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid sulfonamides.[2] The key is selecting a solvent that dissolves the sulfonamide at high temperatures but not at room temperature, while impurities remain soluble.[2]
Frequently Asked Questions (FAQs) for Recrystallization
Question: My product "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" happens when the dissolved solid separates as a liquid instead of a solid. This often occurs if the solute's melting point is lower than the solution's temperature or if there's a high concentration of impurities.[3] An oiled-out product is generally impure.[3]
-
Immediate Solution: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[3] Insulating the flask can help slow the cooling process.[3]
-
Alternative Solvents: The current solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[3]
-
Pre-Purification: If the crude product is highly impure, a preliminary purification step like column chromatography might be necessary before recrystallization.[3]
Question: No crystals are forming, even after the solution has cooled and I've tried scratching the flask. What's next?
Answer: This is a common issue that can arise from either supersaturation or using too much solvent.[3]
-
Induce Crystallization: If the solution is supersaturated, crystallization needs a nucleation point to begin.[4] Besides scratching the flask, adding a "seed" crystal of the pure sulfonamide can be very effective.[3]
-
Reduce Solvent Volume: If you've used too much solvent, the solution may not be saturated enough for crystals to form.[3][4] Gently heat the solution to boil off some of the solvent and then allow it to cool again.[5] If this fails, the solvent can be removed by rotary evaporation to recover the crude solid for another attempt.[5]
Question: My recrystallization yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your product is remaining in the mother liquor.[5]
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your crude product.[6]
-
Thorough Cooling: Ensure the solution is completely cooled. After it reaches room temperature, placing it in an ice bath can maximize crystal precipitation.[6]
-
Check for Premature Crystallization: If your product crystallized in the funnel during a hot filtration step, it means the solution cooled too quickly. Reheat the solution and use a pre-warmed funnel for filtration.[3]
Protocol 1: Standard Recrystallization of a Sulfonamide
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent (e.g., 95% ethanol) to the crude sulfonamide to dissolve it completely.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, cool it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and air dry.[2]
Troubleshooting Purification by Column Chromatography
When recrystallization is ineffective, or if impurities have similar solubilities to the product, column chromatography is the next logical step.
Frequently Asked Questions (FAQs) for Column Chromatography
Question: My sulfonamide is streaking on the silica gel column. How can I get sharp bands?
Answer: Streaking is often caused by the acidic nature of silica gel interacting with the slightly basic sulfonamide.
-
Solution 1: Add a Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.
-
Solution 2: Change the Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Reverse-phase C18 or C8 columns can also offer different selectivity.[7]
Question: I can't separate my desired sulfonamide from the unreacted this compound. What should I try?
Answer: These two compounds can have similar polarities.
-
Gradient Elution: A gradient elution, where you gradually increase the polarity of the mobile phase, can be very effective for separating compounds with close retention factors (Rf).[7] For example, start with a nonpolar solvent system like hexane/ethyl acetate and slowly increase the proportion of ethyl acetate.
-
Alternative Stationary Phases: Phenylamide or aminopropyl-packed columns have shown good selectivity for sulfonamides and may provide the necessary resolution.[7]
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System (Starting) | Target Compound Elution Profile |
| Silica Gel | 70:30 Hexane:Ethyl Acetate | Moderate polarity |
| Alumina (Neutral) | 80:20 Dichloromethane:Methanol | For more polar sulfonamides |
| Reverse-Phase C18 | 60:40 Water:Acetonitrile | Elutes based on hydrophobicity |
Troubleshooting Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is an excellent initial workup step to remove highly polar or nonpolar impurities. The ionizable nature of sulfonamides can be exploited for effective separation.
Frequently Asked Questions (FAQs) for Liquid-Liquid Extraction
Question: How can I use liquid-liquid extraction to remove the (3-bromophenyl)methanesulfonic acid impurity?
Answer: The sulfonic acid is significantly more acidic than the sulfonamide. This difference in acidity can be used for selective extraction.
-
Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer, while the less acidic sulfonamide remains in the organic layer. Regulation of acidity is key for the selective extraction of a sulfonamide from its degradation products.
Question: Can I remove excess amine using this method?
Answer: Yes, this is a very effective way to remove basic impurities.
-
Procedure: After dissolving the crude product in an organic solvent, wash the organic layer with a dilute aqueous acid, such as 1 M HCl. The basic amine will be protonated and will move into the aqueous layer, leaving your neutral sulfonamide in the organic phase.
Purification Workflow Diagram
This diagram outlines a logical workflow for the purification of crude sulfonamides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Reaction Yield for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonylation reactions. Sulfonamides are a cornerstone functional group in medicinal chemistry, found in a wide array of therapeutics, from antibacterials to diuretics and anti-cancer agents.[1][2][3] Their synthesis, while conceptually straightforward, is often plagued by issues that can impact yield and purity.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Section 1: Foundational Principles of Sulfonamide Synthesis
The most common and classic method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield?
A1: The three most critical factors are:
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into unreactive sulfonic acids.[7][8] Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[7][9]
-
Choice of Base: The base must be non-nucleophilic to avoid competing with your amine. It should be strong enough to effectively scavenge the HCl byproduct but not so strong that it promotes side reactions.[6][7]
-
Reagent Purity: The purity of both the sulfonyl chloride and the amine is paramount. Old or improperly stored sulfonyl chlorides may have partially hydrolyzed, reducing the effective concentration of your electrophile.[9]
Q2: How do I select the appropriate solvent?
A2: The ideal solvent should dissolve both reactants but not react with them. Aprotic solvents are generally preferred.[9][10] The choice often depends on the solubility of your specific substrates and the desired reaction temperature.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Common Uses & Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent for reactions at or below room temperature. Good solubility for many organic compounds. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A good general-purpose solvent. Can be a good choice for moderately polar reactants. |
| Acetonitrile (ACN) | 37.5 | 82 | A more polar aprotic solvent that can help solubilize stubborn starting materials. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A high-boiling, polar aprotic solvent used for sluggish or unreactive starting materials, as it allows for higher reaction temperatures.[9] |
Q3: Can I use an inorganic base like sodium hydroxide (NaOH)?
A3: While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base like NaOH significantly increases the risk of hydrolyzing the sulfonyl chloride starting material.[7] For most lab-scale syntheses, an organic, non-nucleophilic base like pyridine or triethylamine in an anhydrous organic solvent is the preferred and safer choice to maximize yield.[7]
Section 3: In-Depth Troubleshooting Guide
Issue 1: My reaction yield is consistently low. What's wrong?
Low yield is the most common complaint in sulfonamide synthesis. The cause can usually be traced to one of four areas: reagent decomposition, poor reactivity, incorrect stoichiometry, or competing side reactions.
Q: My TLC shows the sulfonyl chloride spot disappearing, but no product forms. I suspect hydrolysis. How can I be sure and prevent it?
A: This is a classic sign of sulfonyl chloride hydrolysis.[7][8] The resulting sulfonic acid is very polar and often remains at the baseline of the TLC plate, while being unreactive toward the amine.
-
Causality: Sulfonyl chlorides are highly electrophilic and react readily with water, a potent nucleophile. This reaction is often faster than the reaction with a weakly nucleophilic amine.
-
Solution:
-
Dry Everything: Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system (e.g., a solvent still or column).
-
Inert Atmosphere: Assemble your reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.[9]
-
Q: My amine is sterically hindered (or electron-deficient), and the reaction is very slow or doesn't work. How can I force it to proceed?
A: The nucleophilicity of the amine is a critical kinetic factor.[8][9] Steric bulk around the nitrogen atom or electron-withdrawing groups on an aniline ring will significantly slow down the reaction.
-
Causality: These factors reduce the ability of the amine's lone pair of electrons to attack the electrophilic sulfur center.
-
Solutions:
-
Increase Temperature: Heating the reaction provides the necessary activation energy. Switching to a higher-boiling solvent like DMF may be necessary.[9]
-
Add a Catalyst: For hindered amines, adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.[8]
-
Use a More Reactive Electrophile: In some cases, switching from a sulfonyl chloride to a more reactive sulfonyl fluoride may improve yields, though this often requires different reaction conditions.[8]
-
Issue 2: I'm getting significant side products. How do I identify and prevent them?
Q: I'm using a primary amine (R-NH₂) and see a second, less polar spot on my TLC that I suspect is a bis-sulfonated product. How can I stop this?
A: This is a very common side reaction. After the first sulfonylation, the resulting primary sulfonamide (R-SO₂-NHR') still has an acidic N-H proton. In the presence of a base, this can be deprotonated to form a nucleophilic anion, which can then react with a second molecule of sulfonyl chloride.[10]
-
Causality: The deprotonated primary sulfonamide can be a competitive nucleophile, leading to the formation of R-SO₂(NR')₂.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. This ensures the more nucleophilic primary amine outcompetes the sulfonamide anion for the electrophile.[7]
-
Reverse Addition: Instead of adding the amine to the sulfonyl chloride, add the sulfonyl chloride solution slowly (e.g., via syringe pump) to a solution of the amine and base. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and more reactive primary amine.
-
Q: My synthesis starts from a thiol, and I'm forming a disulfide. How can I minimize this?
A: When generating the sulfonyl chloride in situ from a thiol (e.g., via oxidative chlorination), a common side reaction is the oxidative homocoupling of two thiol molecules to form a disulfide (R-S-S-R).[11][12]
-
Causality: This is especially prevalent if the subsequent reaction with the amine is slow (e.g., with a hindered or poorly nucleophilic amine).[11] The intermediate sulfenyl chloride or other oxidized sulfur species can react with another thiol molecule before it is fully oxidized to the sulfonyl chloride.
-
Solutions:
-
Optimize Oxidant: Ensure the choice and amount of your oxidizing/chlorinating agent (e.g., N-chlorosuccinimide) is appropriate to favor complete conversion to the sulfonyl chloride.[13]
-
One-Pot, Two-Step: Allow the oxidative chlorination step to proceed to completion before adding the amine. Monitor the first step by TLC or another method to confirm the disappearance of the starting thiol before proceeding.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes a standard laboratory-scale synthesis of a sulfonamide from a sulfonyl chloride and an amine using triethylamine as the base in dichloromethane.
Materials:
-
Amine (1.2 mmol, 1.2 equiv)
-
Aryl or Alkyl Sulfonyl Chloride (1.0 mmol, 1.0 equiv)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel
Procedure:
-
Setup: Place a magnetic stir bar in an oven-dried round-bottom flask. Seal the flask with a septum and purge with dry nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of nitrogen, dissolve the amine (1.2 mmol) and triethylamine (2.0 mmol) in anhydrous DCM (5 mL).
-
In a separate vial, dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting reagent (typically the sulfonyl chloride) is consumed.
-
Work-up: Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel.[10]
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove excess amine and base, then with saturated aqueous NaHCO₃ (1 x 10 mL) to remove any acidic impurities, and finally with brine (1 x 10 mL).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid sulfonamide products, leveraging differences in solubility between the product and impurities.[7]
Procedure:
-
Solvent Selection: Choose a solvent (or solvent pair) in which your sulfonamide product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or ethanol/water mixtures.[7][14] Perform small-scale tests in vials to find the optimal solvent.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 5: Reaction Monitoring and Analysis
Q: How do I effectively monitor my reaction with Thin-Layer Chromatography (TLC)?
A: TLC is an indispensable tool for monitoring reaction progress.[15]
-
Choosing a Mobile Phase: Select a solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your starting materials and the expected product. The product sulfonamide is typically more polar than the amine but less polar than the sulfonic acid hydrolysis byproduct.
-
Spotting: On a TLC plate, spot the amine starting material (SM), the sulfonyl chloride (co-spot with SM), and the reaction mixture (RM).
-
Analysis: As the reaction proceeds, you should see the spot corresponding to the limiting reagent (usually the sulfonyl chloride) diminish while a new spot for the sulfonamide product appears. The reaction is complete when the limiting reagent spot has disappeared.
-
Visualization: Visualize the spots under UV light (254 nm).[16] For amines and sulfonamides that are not UV-active, staining with solutions like potassium permanganate or ninhydrin can be used.
Q: What are the best methods to confirm the purity of my final product?
A: A combination of methods provides the most complete picture of purity.
-
Melting Point: Pure crystalline solids, like many sulfonamides, have a sharp, defined melting point range.[4] A broad or depressed melting point compared to the literature value indicates impurities.
-
Chromatography (TLC/LC-MS): A single spot on TLC in multiple solvent systems is a good indicator of purity. For definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify trace impurities.[16][17]
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure of your desired product and identify any impurities that contain protons or carbons.
References
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016). Royal Society of Chemistry.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2023). Eurasian Journal of Science and Engineering.
- common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. (2025). BenchChem.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2021). Eurasian Journal of Science and Engineering.
- Minimizing side products in sulfonamide synthesis. (2025). BenchChem.
- Troubleshooting common issues in sulfonamide bond form
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of the Serbian Chemical Society.
- Sulfonamide. Wikipedia.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Troubleshooting low yield in amine sulfonyl
- Technical Support Center: Monitoring Sulfonylation Reactions with TLC. (2025). BenchChem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Technical Support Center: Strategies to Avoid C-Sulfonyl
- Sulfonamide purification process. (1957).
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1978).
- optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. (2025). BenchChem.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
- Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society.
- Preparation of sulfonamides
- Optimization of reaction conditions. (2015).
- Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (2022). Food Science & Nutrition.
- Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. (2023). Organic Letters.
- Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. (2022).
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). BenchChem.
- Sulfonamide (medicine). Wikipedia.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2025). Taylor & Francis Online.
- The Synthesis of Functionalised Sulfonamides. (2014). UCL Discovery.
- Sulfonamides. MSD Manual Professional Edition.
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Technical Support Center: Troubleshooting Low Conversion in Reactions with (3-Bromophenyl)methanesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates specifically encountered in reactions utilizing (3-bromophenyl)methanesulfonyl chloride. The following question-and-answer format directly addresses common and complex issues, offering explanations grounded in chemical principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected. What are the most critical initial factors to investigate?
Low conversion is a frequent challenge, often stemming from a few fundamental parameters. Before delving into more complex possibilities, a systematic check of your reagents and reaction setup is paramount.
Initial Troubleshooting Checklist:
-
Reagent Quality and Handling:
-
This compound Purity: This reagent is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture can convert it to the unreactive (3-bromophenyl)methanesulfonic acid.[3] It is crucial to use a freshly opened bottle or repurify the reagent if it has been stored for an extended period. Always handle it under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Nucleophile Purity: Ensure your amine, alcohol, or other nucleophile is pure and, critically, anhydrous. Amines, for instance, can absorb atmospheric carbon dioxide, which can interfere with the desired reaction.[2]
-
Solvent and Base Anhydrousness: The presence of water in your solvent or base is a primary cause of sulfonyl chloride hydrolysis.[2] Use freshly dried solvents and ensure any amine bases (e.g., triethylamine, pyridine) are anhydrous.
-
-
Reaction Conditions:
-
Stoichiometry: Carefully re-verify the molar ratios of your reactants. A common starting point for sulfonamide formation is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (typically 1.1-1.5 equivalents) to scavenge the HCl byproduct.[2][4]
-
Temperature Control: Many reactions with sulfonyl chlorides are initiated at 0 °C to manage the exothermic nature of the reaction and minimize side reactions.[2] If the reaction is sluggish, allowing it to slowly warm to room temperature or gentle heating may be necessary. However, excessive heat can promote decomposition.[2]
-
Q2: I've confirmed my reagents and setup are pristine, but the conversion is still poor. What mechanistic factors could be at play?
When basic troubleshooting fails, a deeper look at the reaction mechanism and potential competing pathways is necessary. The core of this reaction is a nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride.[5]
Core Reaction Pathway:
Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.
Potential Mechanistic Hurdles:
-
Hydrolysis: As mentioned, this is the most common side reaction. The electrophilic sulfur is readily attacked by water, leading to the inert sulfonic acid.[1] This process is often faster than the desired reaction, especially if the nucleophile is weak or sterically hindered.
-
Mitigation Strategy: Lowering the reaction temperature can sometimes decrease the rate of hydrolysis more significantly than the rate of the desired nucleophilic attack, thereby improving the yield.[2] Adding the sulfonyl chloride slowly to the mixture of the nucleophile and base can also favor the desired reaction over hydrolysis.[2]
-
-
Weak Nucleophile or Steric Hindrance: If your nucleophile (e.g., a hindered secondary amine or a deactivated aniline) is sterically bulky or electronically poor, its attack on the sulfonyl chloride will be slow.[6] This slow rate gives the competing hydrolysis reaction a greater opportunity to occur.
-
Mitigation Strategy: For poorly reactive nucleophiles, consider increasing the reaction temperature or using a catalyst. Lewis acids can sometimes activate the sulfonyl chloride, making it more susceptible to attack by a weak nucleophile.[6] Alternatively, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective at deprotonating the nucleophile or scavenging HCl.[2]
-
-
Elimination to Form a Sulfene Intermediate: Benzylsulfonyl chlorides, like this compound, that have α-hydrogens can undergo elimination in the presence of a base to form a highly reactive "sulfene" intermediate (Ar-CH=SO₂).[7][8] This intermediate can then react with the nucleophile, but it can also polymerize or undergo other undesired reactions, leading to a complex product mixture and low yield of the intended product.
-
Mitigation Strategy: This pathway is particularly favored by strong bases.[7] Using a milder, non-nucleophilic base like pyridine or 2,6-lutidine and maintaining a low reaction temperature can help to suppress sulfene formation.
-
Troubleshooting Flowchart for Low Conversion:
Caption: A step-by-step guide to troubleshooting low conversion.
Q3: My TLC shows multiple spots, suggesting side products. What are the likely culprits and how can I identify them?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of side reactions or unreacted starting materials.
Common Byproducts and Their Identification:
| Potential Species | Likely TLC Rf Value | Identification Notes |
| (3-Bromophenyl)methanesulfonic acid | Very low (often stays at baseline) | This is the hydrolysis product. It is highly polar and will not move far up the TLC plate in typical organic solvent systems. |
| Unreacted this compound | Mid-to-high | Can be visualized on TLC. Its presence indicates incomplete reaction. |
| Unreacted Nucleophile (Amine/Alcohol) | Varies | Compare with a TLC spot of the starting nucleophile. |
| Sulfene-derived Polymer | Streaking or baseline material | Sulfene polymerization can lead to insoluble or very polar materials that streak on the TLC plate. |
Experimental Protocol: Monitoring Reaction via TLC
-
Prepare TLC Chamber: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation of your starting materials.
-
Spotting: On a TLC plate, spot your starting sulfonyl chloride, your starting nucleophile, and a co-spot of both.
-
Reaction Monitoring: At regular intervals (e.g., every 30 minutes), carefully take a small aliquot from the reaction mixture, quench it in a vial with a small amount of water and ethyl acetate, and spot the organic layer on the TLC plate.
-
Analysis: Monitor the disappearance of the starting material spots and the appearance of the product spot. The presence of a persistent starting material spot or the emergence of unexpected spots will inform your troubleshooting.
Q4: How should I properly handle the workup and purification to minimize product loss?
Significant loss of product can occur during the workup and purification stages, especially if the product has some water solubility or is sensitive to the workup conditions.
Best Practices for Workup and Purification:
-
Aqueous Workup: When the reaction is complete, perform any aqueous washes quickly and with cold solutions (e.g., cold dilute acid, cold saturated sodium bicarbonate, and finally cold brine).[9] This minimizes the contact time with water, reducing the risk of hydrolysis of any unreacted sulfonyl chloride and potentially the product itself.[3] Using brine (saturated NaCl solution) helps to reduce the solubility of the organic product in the aqueous layer.[3]
-
Drying and Concentration: After separating the organic layer, dry it thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure (rotoevaporation). Be mindful of the product's volatility.
-
Purification: Flash column chromatography on silica gel is a common method for purifying sulfonamides and sulfonate esters.[5] Choose a solvent system that provides good separation between your product and any impurities identified by TLC. For solid products, recrystallization can be an effective purification technique.[3]
References
- HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
- ResearchGate. Which catalyst is the most efficient in the synthesis of sulfonamide?. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
- ACS Publications.
- Organic Chemistry Portal.
- Wikipedia. Benzenesulfonyl chloride. [Link]
- ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]
- RSC Publishing.
- ACS Publications.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
- ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
- ACS Publications. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. [Link]
- PubChem. Benzenesulfonyl chloride. [Link]
- RSC Publishing.
- University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
- Columbia University.
- Georganics. (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE. [Link]
- Wikipedia. Methanesulfonyl chloride. [Link]
- ResearchGate. A) Synthetic approaches to sulfonyl chlorides. B) Prior work on the.... [Link]
- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- Chemithon.
- Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. [Link]
- National Center for Biotechnology Information. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]
- Study.com.
- Organic Syntheses. Methanesulfinyl Chloride. [Link]
- Common Organic Chemistry. Methanesulfonyl Chloride. [Link]
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Technical Support Center: Managing Exotherms in Large-Scale (3-bromophenyl)methanesulfonyl Chloride Reactions
Welcome to the Technical Support Center for the safe and efficient handling of (3-bromophenyl)methanesulfonyl chloride in large-scale reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this reagent. Our focus is on ensuring scientific integrity, operational safety, and reproducible outcomes.
Introduction: The Inherent Reactivity of Sulfonyl Chlorides
Reactions involving sulfonyl chlorides, such as this compound, are widely used in organic synthesis for the formation of sulfonamides and sulfonate esters. However, these reactions are frequently characterized by significant heat evolution. The formation of the stable sulfur-oxygen or sulfur-nitrogen bond is thermodynamically favorable and releases a substantial amount of energy.[1] In a large-scale setting, this exothermic nature presents a critical safety challenge. Inadequate management of the reaction exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, generating heat faster than it can be removed.[1] This can result in solvent boiling, over-pressurization of the reactor, and potentially, vessel failure.
This guide provides a structured approach to understanding, predicting, and controlling the thermal hazards associated with this compound reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding and Predicting Exotherms
Q1: Why is my reaction with this compound so exothermic?
A1: The primary reason for the exotherm is the high reactivity of the sulfonyl chloride group towards nucleophiles (e.g., amines, alcohols). The formation of the resulting sulfonamide or sulfonate ester is a highly favorable process that releases significant energy.[1] The reaction of p-toluenesulfonyl chloride with primary amines, a compound analogous to this compound, can be strongly exothermic and may occur instantly at room temperature.[1]
Q2: What are the primary hazards of an uncontrolled exotherm in my large-scale reaction?
A2: The most significant hazard is a thermal runaway .[1] This can lead to a cascade of dangerous events:
-
Rapid temperature and pressure increase: The heat generated can cause the solvent to boil, leading to a rapid increase in reactor pressure.
-
Decomposition: At elevated temperatures, reactants, products, and solvents can decompose, generating non-condensable gases and further increasing the pressure.[1]
-
Secondary reactions: Higher temperatures can initiate unintended and potentially more hazardous side reactions.[1]
Q3: How can I estimate the potential exotherm of my specific reaction before scaling up?
A3: Reaction calorimetry is an essential tool for quantifying the thermal risk of a chemical process.[2] A reaction calorimeter can measure the heat of reaction, the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR) under controlled conditions.[2] This data is crucial for safe scale-up by allowing engineers to design an appropriate heat removal system.[3][4]
Section 2: Proactive Control Measures
Q4: What are the most critical parameters to control during the addition of this compound?
A4: The following parameters are crucial for maintaining control over the reaction:
-
Rate of Addition: The sulfonyl chloride should be added slowly and in a controlled manner to the nucleophile. This allows the reactor's cooling system to effectively remove the heat as it is generated.[1]
-
Temperature Control: The reaction should be maintained at a low temperature, typically between 0 °C and 10 °C, especially during the addition phase.[1][5] An efficient cooling bath (e.g., ice-water, brine, or a chiller) is essential.
-
Agitation: Efficient stirring is vital to ensure homogenous mixing and prevent the formation of localized "hot spots" where the reaction can accelerate uncontrollably.[6]
-
Concentration: Running the reaction at a lower concentration by using a suitable solvent can help to moderate the temperature increase by providing a larger thermal mass.
Q5: My reaction mixture is becoming very thick, and the stirring is inefficient. What should I do?
A5: Poor agitation is a significant safety concern as it can lead to localized hot spots. If the mixture becomes too viscous:
-
Consider a co-solvent: Adding a compatible co-solvent in which the product or intermediates are more soluble can improve fluidity.[1]
-
Re-evaluate your solvent system: A different solvent with better solubility for all components may be necessary.
-
Adjust the addition strategy: A slower addition rate may prevent the rapid precipitation of solids.
Section 3: Emergency Preparedness and Quenching
Q6: The temperature of my reaction is rising rapidly despite maximum cooling. What is the safest way to stop the reaction?
A6: In the event of a thermal runaway, the immediate priority is to safely quench the reaction. This involves rapidly cooling the reaction and deactivating the unreacted this compound.
Emergency Quenching Protocol:
-
Immediate Cooling: If possible, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Prepare a Quench Solution: Have a large volume of a suitable quenching agent ready. Common options include:
-
Aqueous sodium bicarbonate (NaHCO₃) solution: This is often a preferred method as it is effective and the generation of CO₂ gas can be managed with proper venting.[1][7]
-
Cold water or an ice/water slurry: This can be very effective but the quenching process itself is highly exothermic and must be done with extreme caution and vigorous stirring.[7][8]
-
-
Controlled Addition: Slowly and carefully add the reaction mixture to the vigorously stirred quenching solution. Never add the quenching solution to the runaway reaction , as this can cause a violent, localized reaction.
Q7: How do I safely handle and dispose of unreacted this compound after the reaction is complete?
A7: It is crucial to quench any excess sulfonyl chloride before workup to ensure the deactivation of this reactive reagent.[7]
Standard Quenching Protocol:
-
Cool the reaction mixture: Cool the completed reaction to 0 °C in an ice bath.[1]
-
Slowly add a quenching agent: With vigorous stirring, slowly add a saturated aqueous solution of sodium bicarbonate or cold water.[1][7] Monitor for any gas evolution and control the addition rate to keep the temperature low.
-
Stir thoroughly: Continue stirring for 15-30 minutes to ensure all the sulfonyl chloride has been hydrolyzed to the water-soluble sulfonic acid.[1]
-
Proceed with workup: The layers can then be separated, and the organic layer can be further washed and purified.
Quantitative Data and Protocols
Table 1: Recommended Starting Parameters for this compound Reactions
| Parameter | Recommended Value | Rationale |
| Initial Reaction Temperature | 0 - 5 °C | Minimizes the initial rate of reaction upon addition, allowing for better control.[1][5] |
| Reagent Addition Time | 1 - 4 hours (scale-dependent) | Slow addition is critical to match the rate of heat generation with the rate of heat removal.[1] |
| Molar Ratio | 1.05 : 1 (Nucleophile : Sulfonyl Chloride) | A slight excess of the nucleophile can help ensure complete consumption of the reactive sulfonyl chloride.[1] |
| Stirring Speed | Sufficient to create a vortex | Ensures good mixing and prevents localized temperature gradients.[6] |
Experimental Workflow for Safe Scale-Up
Protocol 1: General Procedure for a Large-Scale Reaction with this compound
-
Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, an efficient overhead stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Charge Nucleophile: Charge the nucleophile and the solvent to the reactor.
-
Cooling: Cool the reactor contents to the target temperature (e.g., 0 °C) using an appropriate cooling system.[1]
-
Prepare Sulfonyl Chloride Solution: In a separate vessel, dissolve the this compound in a suitable solvent.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the cooled, stirred nucleophile solution over a predetermined period, ensuring the internal temperature does not exceed the set limit.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by a suitable analytical method (e.g., TLC, LCMS, or HPLC).
-
Controlled Quench: Cool the reaction mixture back to 0 °C and slowly add a pre-chilled quenching solution (e.g., saturated aqueous NaHCO₃) with vigorous stirring.[1][7]
-
Workup: Proceed with the aqueous workup, extraction, and purification of the product.
Visual Diagrams
Caption: Workflow for Managing Exothermic Reactions.
Caption: Decision Tree for Quenching Sulfonyl Chlorides.
References
- effective methods for quenching unreacted 3,4- dimethoxybenzenesulfonyl chloride | Benchchem. URL
- Technical Support Center: Managing Exothermic Reactions with p-Toluenesulfonyl Chloride - Benchchem. URL
- Technical Support Center: Managing Exothermic Reactions in Chlorosulfon
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). URL
- Removing thionyl chloride : r/chemistry - Reddit. URL
- METHANESULFONYL CHLORIDE - CAMEO Chemicals - NOAA. URL
- Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides - Benchchem. URL
- Heat Rate Scale-Up Calculations from Reaction Calorimetry Data - Fauske & Associ
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes - TSI Journals. URL
- (624b)
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- 4. (624b) Reaction Calorimetry in Continuous Flow: Recent Advances and Applications in Flow Chemistry | AIChE [proceedings.aiche.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Post-Reaction Purification of (3-Bromophenyl)methanesulfonyl Chloride Adducts
Introduction for the Modern Researcher
Welcome to the Technical Support Center. This guide is designed for chemists and drug development professionals who are utilizing (3-bromophenyl)methanesulfonyl chloride in their synthetic workflows. As a reactive building block, its primary utility lies in the formation of sulfonamides and sulfonate esters. However, the inherent reactivity of the sulfonyl chloride functional group often leads to its presence in the crude product mixture post-reaction, necessitating robust and efficient purification strategies.
This document moves beyond generic protocols. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the practical challenges you may encounter. We will delve into the "why" behind each procedural step, grounding our recommendations in established chemical principles to empower you to not only solve immediate purification issues but also to adapt and optimize these methods for your specific molecular context.
Part 1: Understanding the Chemistry of the Problem
Before tackling the "how," it is crucial to understand the "what" and "why." Unreacted this compound and its hydrolysis byproduct, (3-bromophenyl)methanesulfonic acid, are the primary impurities of concern.
Q1: What are the key properties of this compound that influence its removal?
This compound is a crystalline solid that is highly reactive towards nucleophiles. Its key characteristics are:
-
High Reactivity: It readily reacts with water, alcohols, and primary/secondary amines.[1] This reactivity is the basis for most quenching strategies.
-
Moisture Sensitivity: Exposure to atmospheric moisture will lead to hydrolysis, forming the corresponding sulfonic acid.[2] This underscores the importance of anhydrous reaction conditions to minimize byproduct formation from the outset.
Part 2: Strategic Removal of Unreacted Sulfonyl Chloride - Quenching Methodologies
The first and most critical step in your purification workflow is to chemically transform the unreacted sulfonyl chloride into a species that is more easily separated from your desired product. This process is known as quenching.
Q2: My reaction is complete. How do I safely and effectively quench the excess this compound?
The choice of quenching agent depends on the stability of your product and the nature of the impurities you aim to remove.
Method 1: Aqueous Basic Quench (for base-stable products)
This is the most common method. The sulfonyl chloride is hydrolyzed to the highly polar and water-soluble (3-bromophenyl)methanesulfonate salt.
-
Mechanism: The sulfonyl chloride reacts with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), in the presence of water to form the corresponding sulfonate salt, which is readily extracted into the aqueous phase.
-
When to use it: This method is ideal when your desired product is stable to aqueous basic conditions and is soluble in a water-immiscible organic solvent.
Method 2: Amine Quench
This method converts the sulfonyl chloride into a sulfonamide, which can be easier to separate chromatographically than the sulfonic acid.
-
Mechanism: A simple, unhindered amine (e.g., ammonia, benzylamine) is added to the reaction mixture. It reacts with the sulfonyl chloride to form a new sulfonamide.[4]
-
When to use it: This is a good option if your product is sensitive to aqueous base or if the resulting sulfonamide has a significantly different polarity from your product, facilitating chromatographic separation.
Experimental Protocol: Aqueous Basic Quench and Liquid-Liquid Extraction
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quenching reaction.
-
Quenching: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue the addition until gas evolution (CO₂) ceases, which indicates that the reactive sulfonyl chloride has been consumed.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Dilute with the organic solvent used for the reaction (e.g., DCM, ethyl acetate).
-
Separation: Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
dot graph TD { A[Reaction Mixture with Excess Sulfonyl Chloride] -->|Cool to 0°C| B(Slowly add aq. NaHCO₃); B --> C{Quenching Complete? (No more gas)}; C -->|Yes| D[Transfer to Separatory Funnel]; D --> E[Extract with Organic Solvent]; E --> F[Separate Layers]; F --> G[Wash Organic Layer (H₂O, Brine)]; G --> H[Dry & Concentrate]; H --> I[Crude Product]; } Caption: Workflow for Aqueous Quenching and Extraction.
Part 3: Purification of the Target Product
After quenching and initial extraction, your crude product will likely contain your desired compound along with any side products from the main reaction. The two primary methods for purification are recrystallization and column chromatography.
Q3: My crude product is a solid. How do I choose the best solvent for recrystallization?
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.[6]
Solvent Selection Strategy for Sulfonamides:
-
Common Solvents: Alcohols such as ethanol and isopropanol, often mixed with water, are excellent starting points for recrystallizing sulfonamides.[5][7]
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that show poor room temperature solubility. An ideal solvent will completely dissolve the compound upon heating.[8]
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.
-
| Solvent System | Polarity | Typical Application for Sulfonamides |
| Ethanol/Water | Polar | Excellent for many aromatic sulfonamides. The water acts as an anti-solvent. |
| Isopropanol/Water | Polar | Similar to ethanol/water, often provides good crystal quality.[9] |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Useful for less polar sulfonamides. |
| Dichloromethane/Hexanes | Medium/Non-polar | Can be effective but requires careful control to avoid oiling out. |
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| Oiling Out | The melting point of the solid is lower than the boiling point of the solvent, or the product is highly impure. | Re-heat to dissolve the oil, add more of the "good" solvent, and allow to cool more slowly. Consider a pre-purification by column chromatography.[7] |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | Evaporate some solvent and re-cool. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10] |
| Premature Crystallization | The solution cools too quickly during hot filtration. | Use pre-heated glassware for the filtration and perform the step as quickly as possible.[1] |
Experimental Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot 95% ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to redissolve the solid and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven.
dot graph TD { A[Crude Solid] --> B{Dissolve in min. hot Ethanol}; B --> C{Colored Solution?}; C -->|Yes| D[Add Charcoal & Reheat]; D --> E[Hot Gravity Filtration]; C -->|No| E; E --> F[Add hot Water until cloudy]; F --> G[Add hot Ethanol until clear]; G --> H[Slow Cooling & Ice Bath]; H --> I[Vacuum Filtration]; I --> J[Wash with cold Solvent]; J --> K[Dry Crystals]; } Caption: Workflow for Two-Solvent Recrystallization.
Q4: Recrystallization is not working. How do I purify my product using column chromatography?
Flash column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.
Choosing a Solvent System (Eluent) for TLC and Column Chromatography:
-
Starting Point: For aromatic sulfonamides, a good starting eluent system for thin-layer chromatography (TLC) analysis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A 1:1 mixture is a common starting point.[11]
-
Optimization: The goal is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.
-
To increase Rf (move the spot up the plate): Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
To decrease Rf (move the spot down the plate): Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).[11]
-
-
For Basic Products: If your product contains a basic nitrogen atom, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape by neutralizing acidic sites on the silica gel.[11]
General Procedure for Flash Column Chromatography:
-
TLC Analysis: Determine the optimal eluent system using TLC.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Part 4: Analytical Monitoring
Q5: How can I monitor the progress of my reaction and the purity of my final product?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the disappearance of the starting sulfonyl chloride and the appearance of the product. Staining with a diazotization and coupling reagent can be used for visualizing aromatic amines and sulfonamides.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of your purified product.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.[5]
-
Infrared (IR) Spectroscopy: The presence of characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹ confirms the sulfonamide functional group.[5]
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.
- U.S. Patent 2,777,844. (1957).
- Wikipedia. (2023). Methanesulfonyl chloride.
- Sarpong Group. (n.d.).
- Choma, I. M. (2005). The Use of Thin-Layer Chromatography with Direct Bioautography for Antimicrobial Analysis. LC-GC Europe, 18(9), 482-488.
- Harmata, M., et al. (2007).
- PubChemLite. (n.d.). (3-bromophenyl)methanesulfonamide (C7H8BrNO2S).
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
- PubChemLite. (n.d.). N-[(3-bromophenyl)methyl]methanesulfonamide (C8H10BrNO2S).
- University of Missouri-St. Louis. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
- BenchChem. (2025). Technical Guide: Synthesis and Mechanism of (2-bromophenyl)methanesulfonyl chloride. BenchChem Technical Support.
- Professor Dave Explains. (2020, January 10).
- BLD Pharm. (n.d.). 919354-04-4|(3-Bromophenyl)methanesulfonamide.
- BLDpharm. (n.d.). 1263274-78-7|1-(3-Bromophenyl)-N-methylmethanesulfonamide.
- Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- SiliCycle. (n.d.).
- Macmillan Group, Princeton University. (2023).
- World Intellectual Property Organization. (2017).
- BLDpharm. (n.d.). 1263274-78-7|1-(3-Bromophenyl)-N-methylmethanesulfonamide.
- Chinese Patent CN102211994A. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- BenchChem. (2025).
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. silicycle.com [silicycle.com]
- 12. sarponggroup.com [sarponggroup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dimer Formation and High Molecular Weight Byproducts in Sulfonylation Reactions
Welcome to the technical support center dedicated to addressing a common and often frustrating challenge in organic synthesis: the formation of dimers and other high molecular weight (HMW) byproducts during sulfonylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their sulfonylation protocols, improve yields, and simplify purification. Here, we move beyond simple procedural lists to explore the mechanistic underpinnings of these side reactions, providing you with the expert insights needed to troubleshoot and resolve these issues effectively.
Part 1: Troubleshooting Guide for Unwanted Byproducts
This section is structured to address specific experimental observations. Identify the problem that best matches your results to find potential causes and validated solutions.
Issue 1: A major byproduct with approximately double the expected molecular weight is observed when reacting a primary amine.
Question: My reaction of a primary amine (R-NH₂) with a sulfonyl chloride (ArSO₂Cl) shows significant formation of a byproduct with a mass corresponding to a bis-sulfonylated species (R-N(SO₂Ar)₂). How can I prevent this "dimerization" of the sulfonyl group on my amine?
Answer:
This is a classic side reaction known as bis-sulfonylation or N,N-disulfonylation . It occurs when the initially formed monosulfonamide, which still possesses an acidic N-H proton, is deprotonated and reacts with a second molecule of the sulfonyl chloride.
Mechanistic Cause: The monosulfonamide (R-NHSO₂Ar) product is more acidic than the starting primary amine. In the presence of a sufficiently strong base and excess sulfonyl chloride, the sulfonamide can be deprotonated to form a sulfonamidate anion (R-N⁻-SO₂Ar). This anion is a competent nucleophile that attacks another molecule of the electrophilic sulfonyl chloride, leading to the bis-sulfonylated byproduct.
Core Troubleshooting Steps:
-
Control Stoichiometry (The Primary Lever): The most critical factor is the molar ratio of your reactants. An excess of the sulfonylating agent is a common driver for this side reaction.[1]
-
Protocol: Begin by using a strict 1:1 stoichiometry of the amine to the sulfonyl chloride.[2] If the reaction is sluggish or incomplete, a slight excess of the amine (e.g., 1.1 equivalents) can be used to ensure all the sulfonyl chloride is consumed.
-
-
Optimize Reagent Addition: The method and rate of addition can dramatically influence the local concentration of reagents.
-
Protocol: Add the sulfonyl chloride solution slowly (dropwise) to the solution containing the primary amine and the base.[2] This maintains a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide.
-
-
Re-evaluate Your Choice of Base: The base's strength and nucleophilicity play a crucial role.
-
Insight: While pyridine can act as both a base and a nucleophilic catalyst, a strong, non-nucleophilic base might excessively deprotonate the monosulfonamide product, promoting the second addition.[2] For many standard reactions, pyridine or triethylamine (TEA) are appropriate choices.[3]
-
Actionable Advice: If bis-sulfonylation persists with a strong base, consider switching to a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA) to selectively deprotonate the ammonium salt intermediate without significantly deprotonating the sulfonamide product.
-
Visualizing the Competing Pathways
Caption: Decision-making workflow for base selection in sulfonylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of sulfonylation, and why are sulfonyl chlorides so reactive?
A1: The reaction between a sulfonyl chloride and a nucleophile (like an amine or alcohol) is a nucleophilic acyl-type substitution. [4]The sulfur atom in the sulfonyl chloride is highly electron-deficient (electrophilic) because it is bonded to two strongly electronegative oxygen atoms and a chlorine atom. The nucleophile (e.g., the lone pair on the nitrogen of an amine) attacks this sulfur atom, leading to the displacement of the chloride ion. A base is typically required to neutralize the HCl that is formed as a byproduct. [4] Q2: My sulfonyl chloride is old. Could this be causing byproduct formation?
A2: Absolutely. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture. [3]This degradation converts the reactive sulfonyl chloride into the corresponding and unreactive sulfonic acid (ArSO₃H). [3]While this primarily leads to lower yields, the resulting sulfonic acid can sometimes complicate workup or catalyze other side reactions. Always use a fresh bottle of sulfonyl chloride or purify older stock if its quality is in doubt. Running reactions under an inert atmosphere (e.g., nitrogen or argon) with oven-dried glassware is a best practice. [3] Q3: Can the sulfonyl chloride react with itself to form dimers or oligomers?
A3: While less common than the side reactions with amines or bases, self-condensation of sulfonyl chlorides to form sulfonyl anhydrides (ArSO₂-O-SO₂Ar) can occur, particularly under harsh conditions (e.g., high heat) or in the presence of certain catalysts. This is more prevalent in industrial processes. In a typical lab-scale reaction for sulfonamide synthesis, this is not the primary pathway for byproduct formation but can contribute to impurities if the sulfonyl chloride is heated for prolonged periods before the nucleophile is added.
Q4: How does solvent choice impact these side reactions?
A4: The solvent can influence reaction rates and selectivity. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. [3]Polar aprotic solvents can help solubilize reactants and intermediates, potentially accelerating the desired reaction. [3]However, protic solvents (like excess alcohol) can compete as nucleophiles. The choice of solvent can also affect the solubility of intermediates and byproducts, which may influence the reaction equilibrium. For instance, the precipitation of a pyridinium chloride salt in a non-polar solvent can help drive the reaction to completion.
Q5: Are there reaction conditions that favor kinetic vs. thermodynamic products in sulfonylation?
A5: Yes, temperature is a key factor. As seen in the sulfonation of naphthalene, lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for an equilibrium to be established, favoring the more stable, thermodynamically controlled product. [7]In the context of minimizing byproducts, running reactions at the lowest temperature that allows for a reasonable reaction rate is a standard strategy to increase selectivity and disfavor side reactions like bis-sulfonylation or base-catalyzed decomposition. [1]
Part 3: Data and Protocols
Table 1: Summary of Troubleshooting Strategies
| Observed Problem | Primary Cause | Recommended Solution(s) | Key Parameters to Control |
| Bis-Sulfonylation of Primary Amine | Excess sulfonyl chloride; overly strong base | 1. Use 1:1 or slight excess of amine.2. Slow, dropwise addition of sulfonyl chloride.3. Use a milder base (e.g., Pyridine, TEA). | Stoichiometry, Addition Rate |
| Complex Mixture with Tertiary Amine Base | Nucleophilic attack by the base on sulfonyl chloride | 1. Switch to a non-nucleophilic base (DIPEA, 2,6-lutidine).2. Lower the reaction temperature (0 °C). | Base Choice, Temperature |
| Low or No Product Yield | Decomposed sulfonyl chloride; poor nucleophile | 1. Use fresh/purified sulfonyl chloride under inert gas.2. For weak nucleophiles, increase temperature or use a catalyst (DMAP). | Reagent Quality, Temperature |
| C-Sulfonylation Side Reaction (on activated rings) | Excess sulfonylating agent; high temperature | 1. Reduce equivalents of sulfonyl chloride.2. Run reaction at lower temperatures. | Stoichiometry, Temperature |
Experimental Protocol: General Procedure for Minimizing Bis-Sulfonylation
This protocol is designed for the monosulfonylation of a primary amine where bis-sulfonylation is a known risk.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M. Cool the solution to 0 °C in an ice bath.
-
Reagent Solution: In a separate flask, dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Addition: Add the sulfonyl chloride solution from step 2 to the stirred amine solution from step 1 dropwise via a syringe pump or dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. [5]6. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- BenchChem. (n.d.).
- Blog. (2025, December 22). What are the products when Benzene Sulfonyl Chloride reacts with amines?
- BenchChem. (n.d.).
- BenchChem Technical Support Team. (2025, December).
- Quora. (2021, June 11).
- Chemistry Stack Exchange. (2015, January 30).
Sources
Technical Support Center: Catalyst Deactivation in Cross-Coupling of (3-bromophenyl)methanesulfonyl Chloride Derivatives
Welcome to the technical support center for navigating the complexities of palladium-catalyzed cross-coupling reactions with (3-bromophenyl)methanesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst stability and reaction efficiency when using this multifunctional substrate. The presence of both an aryl bromide and a sulfonyl chloride presents unique hurdles, primarily related to catalyst deactivation and competing reaction pathways. This document provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that underpin the troubleshooting guide. A solid understanding of these principles is crucial for diagnosing and resolving experimental issues.
Q1: What are the primary pathways for palladium catalyst deactivation in cross-coupling reactions?
A1: Palladium catalyst deactivation is a common cause of low yields and stalled reactions. The active catalytic species, typically a Pd(0) complex, is sensitive and can be diverted into inactive forms through several mechanisms:
-
Formation of Palladium Black: The most visually obvious deactivation pathway is the precipitation of palladium metal as a black solid.[1] This occurs when the stabilizing ligands dissociate from the Pd(0) center, allowing the "naked" palladium atoms to agglomerate.[1] This is often accelerated by high temperatures or an insufficient ligand-to-metal ratio.
-
Ligand Degradation: Phosphine-based ligands, which are essential for stabilizing the catalyst and facilitating key steps like oxidative addition and reductive elimination, are susceptible to oxidation by trace oxygen.[1][2] Once oxidized, they can no longer coordinate to the palladium center, leading to catalyst decomposition.[1]
-
Formation of Off-Cycle Resting States: The catalyst can be sequestered in stable, catalytically inactive or dormant complexes. For instance, in Buchwald-Hartwig aminations, certain amine substrates can displace the phosphine ligand, forming unreactive palladium complexes that may only reactivate at higher temperatures.[3]
-
Poisoning by Substrates or Reagents: Certain functional groups can irreversibly bind to the palladium center, effectively poisoning the catalyst. Sulfur-containing compounds are notorious for this, as the soft sulfur atom binds strongly to the soft palladium metal center.[4][5][6]
Q2: How does the sulfonyl chloride group in my substrate specifically threaten the palladium catalyst?
A2: The sulfonyl chloride moiety in this compound presents a dual challenge. Firstly, like many sulfur compounds, it can act as a catalyst poison.[4][5] The sulfur atom can coordinate strongly to the palladium center, inhibiting its ability to participate in the catalytic cycle.
Secondly, the sulfonyl chloride itself is an electrophilic group that can potentially react with the Pd(0) catalyst in a desulfonylative cross-coupling, where the C-S bond is cleaved.[7][8] While aryl bromides are generally more reactive towards oxidative addition than aryl sulfonyl chlorides, this side reaction can compete under certain conditions, leading to a complex product mixture and consumption of the active catalyst.[7][8]
Q3: My substrate has both a C-Br bond and a C-SO2Cl group. Which is more likely to react?
A3: In palladium-catalyzed cross-coupling reactions, the relative reactivity of electrophiles for oxidative addition is a critical factor. For Suzuki-Miyaura couplings, the generally accepted order of reactivity is Ar-I > Ar-Br > Ar-OTf > Ar-SO2Cl > Ar-Cl.[7] Therefore, the C-Br bond on the (3-bromophenyl) moiety is expected to undergo oxidative addition preferentially over the C-S bond of the methanesulfonyl chloride group. However, this selectivity is not absolute and can be influenced by the choice of catalyst, ligand, and reaction conditions. An overly reactive catalyst system or harsh conditions might lead to a loss of selectivity.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to address specific problems you may encounter during your experiments.
Issue 1: My reaction shows low or no conversion to the desired product.
This is the most common issue, often pointing to a fundamental problem with the catalyst's activity or the reaction setup.
-
Possible Cause A: Inefficient Catalyst Activation
-
The Chemistry: Many cross-coupling reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[2] This reduction step can be inefficient or incomplete, resulting in a low concentration of the active catalyst.[1] The choice of base, solvent, and ligand all play a critical role in this pre-activation step.[2]
-
Troubleshooting Steps:
-
Switch to a Pre-formed Catalyst: In our experience, using modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) is far more reliable.[9] These complexes are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon activation, bypassing the uncertainties of in situ reduction.[9]
-
Ensure Rigorous Inert Conditions: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[9] Use standard Schlenk techniques or a glovebox to assemble your reaction. Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Check Reagent Quality: Ensure all reagents, especially the base and solvent, are anhydrous and of high purity. Water can sometimes be beneficial in small amounts for certain pre-catalyst reductions, but excess water can lead to unwanted side reactions.[10]
-
-
-
Possible Cause B: Catalyst Poisoning by Sulfur
-
The Chemistry: As discussed in the FAQ, the sulfonyl group can act as a potent catalyst poison.[5] This deactivation is often rapid and can occur at the start of the reaction, preventing any significant turnover.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While not ideal for process chemistry, a simple diagnostic step is to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). If the yield improves, it suggests a stoichiometric deactivation process like poisoning is at play.
-
Screen Different Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (see Table 1) can protect the palladium center and accelerate the desired catalytic steps (oxidative addition and reductive elimination), potentially outcompeting the poisoning pathway.[3][11] Consider ligands like XPhos, SPhos, or RuPhos, which are known to be effective for challenging substrates.[9]
-
Use Additives: In some cases, additives can mitigate poisoning. For instance, in Stille couplings with sulfur-containing substrates, Cu(I) salts have been shown to act as co-catalysts or scavengers that can help overcome inhibition.[12] While not directly transferable to all coupling types, exploring literature for similar additives may be fruitful.
-
-
Table 1: Recommended Ligands for Challenging Cross-Coupling Reactions
| Ligand | Type | Key Feature | Rationale for Use |
|---|---|---|---|
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich | Promotes challenging oxidative addition of aryl bromides and chlorides; stabilizes the Pd(0) center.[7][9] |
| SPhos | Biaryl Monophosphine | Highly active, bulky ligand | Excellent for sterically hindered substrates and known to be robust.[9] |
| RuPhos | Biaryl Monophosphine | Electron-rich with a less hindered biaryl backbone | Often provides good reactivity and stability, a strong candidate for initial screening.[9] |
| P(t-Bu)₃ | Trialkylphosphine | Extremely electron-donating and sterically demanding | Highly effective for activating unreactive substrates but can be very air-sensitive.[11] |
Issue 2: My reaction starts well but stalls before reaching completion.
Observing initial product formation that plateaus over time suggests a progressive loss of catalyst activity during the reaction.
-
The Chemistry: This pattern is characteristic of gradual catalyst decomposition (e.g., palladium black formation) or ligand degradation over the course of the reaction.[1][12] High reaction temperatures, while often necessary to drive the reaction, can also accelerate these deactivation pathways.[1]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that still affords a reasonable rate. You can monitor this by running a small-scale temperature screen (e.g., 80 °C, 90 °C, 100 °C) and tracking progress by TLC or LC-MS.
-
Increase Ligand-to-Palladium Ratio: The dissociation of a ligand from the Pd(0) center is often the first step toward irreversible aggregation into palladium black.[1] Increasing the ligand-to-palladium ratio (e.g., from a standard 1:1 or 2:1 L:Pd to 4:1) can help maintain the stability of the active monomeric species.[1]
-
Sequential Catalyst Addition: If you suspect the catalyst has a finite lifetime under the reaction conditions, consider adding a second portion of the catalyst and ligand midway through the reaction to see if it restarts. This is a powerful diagnostic tool to confirm progressive deactivation.[12]
-
Issue 3: My reaction is messy, with multiple unidentified side products.
The formation of significant side products indicates a loss of selectivity in the catalytic process.
-
Possible Cause A: Hydrodehalogenation or Homocoupling
-
The Chemistry: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen, while homocoupling is the dimerization of your starting material or coupling partner. Both are common side reactions. Hydrodehalogenation can arise from pathways involving β-hydride elimination from certain intermediates or reaction with trace water/base.[9][13] Homocoupling is often competitive with the desired cross-coupling, especially if the transmetalation step is slow.
-
Troubleshooting Steps:
-
Optimize Base and Solvent: The choice of base and solvent can profoundly impact selectivity.[14][15] If you are using a very strong base like NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[10] Similarly, changing the solvent (e.g., from dioxane to toluene) can alter the rates of the various steps in the catalytic cycle and improve selectivity.[15]
-
Check Purity of Coupling Partner: For reactions like Suzuki coupling, ensure the boronic acid is pure and has not degraded to form boronic anhydride (boroxine), which can affect transmetalation efficiency.
-
-
-
Possible Cause B: Competing Desulfonylative Coupling
-
The Chemistry: As mentioned, the sulfonyl chloride can potentially engage in the cross-coupling reaction.[7][8] If you observe products where the entire methanesulfonyl chloride group has been replaced, this competing pathway is active.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: This side reaction may have a higher activation energy than the desired C-Br coupling. Reducing the temperature may significantly improve selectivity.
-
Use a Less Reactive Catalyst System: A highly active catalyst/ligand combination, while good for conversion, may be less selective. Screening different ligands (e.g., moving from a highly active biarylphosphine to a more traditional ligand like PPh₃, if tolerated) might reveal a system that selectively activates the C-Br bond.
-
-
Visualized Workflows and Mechanisms
To aid in understanding and troubleshooting, the following diagrams illustrate key concepts.
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
Caption: Key catalyst deactivation pathways relevant to sulfonyl chloride substrates.
Caption: Decision workflow for troubleshooting low conversion issues.
Experimental Protocols
Protocol 1: General Procedure for Robust Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely ground, anhydrous base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required (e.g., XPhos, 2 mol%).
-
Solvent Addition: Add a rigorously degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.
- Steves, J. E., & Stahl, S. S. (2013). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 135(42), 15742–15745.
- Sambasivan, R., & Ball, Z. T. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 923–935.
- Verma, A. K., et al. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. ACS Publications.
- Fors, B. P. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- BenchChem. (2025). Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2,5-Dichloroaniline. BenchChem.
- Chemeurope.com. (n.d.). Beta-hydride elimination.
- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Phosphonate Cross-Coupling Reactions. BenchChem.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Vallet, M., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 14(10), 7118–7132.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wang, Y., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 50(10), 5225–5233.
- Barbier, J., & Marecot, P. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Beta-hydride_elimination [chemeurope.com]
- 14. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in reactions involving substituted amines. Here, we move beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Challenge of Regioselectivity with Amines
Substituted amines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. However, their functionalization is often plagued by a lack of regioselectivity. When a molecule contains multiple non-equivalent amine groups or when a single amine can react at different sites (e.g., N- vs. C-alkylation in indoles), achieving precise control is a significant synthetic hurdle. This guide provides a structured approach to diagnosing and solving these common regioselectivity issues.
Troubleshooting Guide & FAQs
This section addresses specific, common problems in a question-and-answer format. Each answer provides a diagnosis of the root cause and offers a range of solutions grounded in mechanistic principles.
Q1: My N-alkylation of a primary amine results in significant over-alkylation (di- and tri-alkylation). How can I favor the mono-alkylated product?
Answer:
Diagnosis: This is a classic problem of reactivity mismatch. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. This increased nucleophilicity makes it compete effectively for the alkylating agent, leading to polysubstitution.[1]
Strategic Solutions:
-
Reductive Amination (The Preferred Method): This is the most robust strategy for controlled mono-alkylation.[2][3][4] Instead of direct alkylation with an alkyl halide, the primary amine is reacted with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine. Since the imine only forms once, over-alkylation is completely avoided.[2]
-
Steric Hindrance: If direct alkylation is necessary, employ a bulky alkylating agent or a bulky base. The increased steric hindrance around the nitrogen of the secondary amine product can disfavor a second alkylation event.[5][6]
-
Stoichiometric Control: Using a large excess of the primary amine relative to the alkylating agent can statistically favor mono-alkylation. However, this is often impractical due to the cost of the amine and the difficulty of separating the product from unreacted starting material.
Featured Protocol: Reductive Amination for Selective Mono-N-Alkylation
This protocol provides a general procedure for the synthesis of a secondary amine from a primary amine and an aldehyde.
-
Reagents & Materials:
-
Primary amine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the primary amine and aldehyde in the chosen solvent (e.g., DCM) in the round-bottom flask.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion. Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.[2]
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine, which can then be purified by column chromatography.
-
Q2: I am working with a molecule containing both an aliphatic amine and an aromatic amine (aniline). How can I selectively acylate the aliphatic amine?
Answer:
Diagnosis: The regioselectivity in this case is governed by the difference in nucleophilicity between the two amine types. Aliphatic amines are significantly more basic and nucleophilic than aromatic amines.[7][8][9] The lone pair on the nitrogen of an aromatic amine is delocalized into the aromatic ring through resonance, making it less available for nucleophilic attack.[7]
Strategic Solutions:
-
Exploit Inherent Reactivity: Under standard acylation conditions (e.g., using an acyl chloride or anhydride with a non-nucleophilic base like triethylamine at low temperature), the aliphatic amine will react preferentially due to its higher intrinsic nucleophilicity.
-
pH Control (Proton as a Protecting Group): This is an elegant and efficient strategy.[10][11] By carefully adjusting the pH of the reaction medium, you can selectively protonate the more basic aliphatic amine. The resulting ammonium salt is no longer nucleophilic, allowing the acylating agent to react exclusively with the less basic (and still neutral) aromatic amine. Conversely, at a slightly higher pH, the aliphatic amine will be deprotonated and reactive while the aromatic amine may remain protonated.
-
Orthogonal Protecting Groups: For maximum control, especially in complex, multi-step syntheses, employ an orthogonal protecting group strategy.[12][13][14][15] Protect one amine (e.g., the aliphatic amine with a Boc group, which is acid-labile), perform the reaction on the unprotected aromatic amine, and then selectively deprotect the first amine for subsequent transformations.[12][16]
Data Table: Comparison of Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA in DCM)[16] | Fmoc, Cbz |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[16] | Boc, Cbz |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C)[12] | Boc, Fmoc |
Q3: My Buchwald-Hartwig amination on a di-substituted aryl halide (e.g., 2,4-dichloropyridine) is non-selective. How can I control which position reacts?
Answer:
Diagnosis: Regioselectivity in Buchwald-Hartwig reactions is a complex interplay of steric hindrance at the reaction site, electronic properties of the aryl halide, and the specific ligand-catalyst complex used.[17][18] For dihalopyridines, the C2 position is often more electron-deficient and can be more reactive, but steric factors can favor reaction at C4.
Strategic Solutions:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) can dramatically influence regioselectivity. Screening a panel of ligands is often the first step in optimization.
-
Temperature Control: A sequential approach is highly effective. The initial amination can often be performed at a lower temperature to favor reaction at the more activated position (e.g., C2 on 2,4-dichloropyridine).[17] After the first C-N bond is formed, a second, distinct amine can be coupled at the remaining position by raising the temperature.[17]
-
Electronic Tuning: The electronic nature of the amine coupling partner can also influence the site of reaction. Electron-poor anilines may exhibit different selectivity compared to electron-rich ones.[19]
Workflow Diagram: Optimizing Buchwald-Hartwig Regioselectivity
Caption: Decision workflow for optimizing regioselectivity.
Q4: How can I achieve regioselective C-H amination on an aromatic ring that has multiple C-H bonds?
Answer:
Diagnosis: Directing C-H functionalization to a specific site requires overcoming the challenge of differentiating between multiple, often electronically similar, C-H bonds. The solution lies in using a directing group.[20]
Strategic Solutions:
-
Use of Directing Groups (DGs): A directing group is a functional group within the substrate that coordinates to the metal catalyst (commonly Rhodium, Palladium, or Ruthenium) and positions it in close proximity to a specific C-H bond, typically at the ortho position.[21]
-
Mechanism: The DG forms a metallacycle intermediate with the catalyst, which facilitates the cleavage of the targeted C-H bond.
-
Common Directing Groups: Amides (including Weinreb amides), carboxylic acids, and pyrimidines have all been successfully employed as directing groups for C-H amination.[21][22][23][24]
-
-
Choice of Aminating Agent: The source of the nitrogen is also critical. Electrophilic aminating agents like anthranils and dioxazolones are commonly used in these transformations.[22][24]
Diagram: Directed C-H Amination
Caption: General mechanism for directing group-assisted C-H amination.
Q5: What analytical techniques are best for confirming the regiochemical outcome of my reaction?
Answer:
Unequivocally determining the structure of your product is critical. A combination of spectroscopic methods is the gold standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
1D NMR (¹H, ¹³C): Provides initial information on the chemical environment of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): Essential for definitive structural assignment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows correlations between protons and carbons that are 2-3 bonds away, allowing you to unambiguously establish connectivity and confirm which nitrogen was functionalized relative to specific protons on the molecular skeleton.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, ensuring the correct number of groups have been added. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups (e.g., the disappearance of a primary N-H stretch and the appearance of a secondary N-H stretch).[25]
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides an absolute and unambiguous 3D structure of the molecule, leaving no doubt about the regiochemistry.
References
- Nucleophilicity of Amines Definition. (n.d.). Fiveable.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2017). Angewandte Chemie International Edition, 56(35), 10549-10553.
- Bergeron, R. J., & Garlich, J. R. (1984). High yield selective acylation of polyamines: proton as protecting group. Journal of Organic Chemistry, 49(15), 2989-2994.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Directing group‐controlled regioselectivity in C−H amination with anthranils. (2020). Chemistry – An Asian Journal, 15(18), 2789-2792.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- A Simple and Versatile Amide Directing Group for C–H Functionalizations. (2017). Accounts of Chemical Research, 50(9), 2337–2347.
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2018). Molecules, 23(10), 2469.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). Organic & Biomolecular Chemistry, 15(33), 6945-6953.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). Tetrahedron Letters, 54(33), 4441-4444.
- The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. (2017). Chemical Communications, 53(83), 11391-11401.
- High Yield Selective Acylation of Polyamines: Proton as Protecting Group. (1984). Scilit.
- The Direct Rh(III)-Catalyzed C–H Amidation of Aniline Derivatives Using a Pyrimidine Directing Group: The Selective Solvent Controlled Synthesis of 1,2-Diaminobenzenes and Benzimidazoles. (2020). Organic Letters, 22(9), 3500-3504.
- Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). RSC Publishing.
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds.
- Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. (2022). Molecules, 27(19), 6295.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Journal of Peptide Science, 6(10), 471-494.
- Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? (2024, February 11). Quora.
- Synthesis of primary amines. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025). ResearchGate.
- What is a better nucleophile? Ammonia or a primary amine? (2016, June 6). Reddit.
- Reductive amination. (n.d.). Wikipedia.
- Explain the comparative reactivity of aliphatic and aromatic amine? (2021, January 4). Chemistry Point.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Learn About Aromatic and Aliphatic Amines. (n.d.). Unacademy.
- Spectroscopic Methods for Studying Reaction Mechanisms. (2024). IGI Global.
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 9. Learn About Aromatic and Aliphatic Amines [unacademy.com]
- 10. High yield selective acylation of polyamines: proton as protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 22. researchgate.net [researchgate.net]
- 23. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
Technical Support Center: Work-up and Troubleshooting for (3-Bromophenyl)methanesulfonyl Chloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for the work-up of reactions involving (3-bromophenyl)methanesulfonyl chloride. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
I. Core Principles of this compound Reaction Work-up
This compound is a reactive reagent, and a successful work-up hinges on two primary objectives: the efficient quenching of any unreacted sulfonyl chloride and the effective purification of the desired sulfonamide or sulfonate ester product. The presence of the bromophenyl group and the benzylic methylene bridge introduces specific considerations regarding solubility and potential side reactions that must be carefully managed.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the work-up of reactions with this compound.
Q1: My reaction mixture is showing multiple spots on the TLC, including one at the baseline. What could be the cause?
A1: A baseline spot on a TLC plate, particularly when using a relatively non-polar eluent system, is often indicative of a highly polar compound. In the context of a sulfonylation reaction, this is typically the sulfonic acid, (3-bromophenyl)methanesulfonic acid. This byproduct forms from the hydrolysis of the starting material, this compound, when it comes into contact with water.
-
Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. Any moisture present in your reaction solvent, amine, or glassware can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine and will remain as a significant impurity if not properly removed during the work-up.
Q2: I have a low yield of my desired sulfonamide. What are the likely culprits?
A2: Low yields in sulfonamide synthesis are a common issue and can often be traced back to several factors:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned in Q1, the primary reason for low yields is often the degradation of the starting sulfonyl chloride due to moisture. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: The nucleophilicity of the amine plays a significant role. Sterically hindered or electron-deficient amines will react more slowly. Ensure you have allowed sufficient reaction time and consider gentle heating if the reaction is sluggish.
-
Losses During Work-up: The desired sulfonamide product may have some solubility in the aqueous phase, leading to losses during extraction. Additionally, improper pH adjustment during the work-up can lead to the product remaining in the aqueous layer.
-
Sub-optimal Stoichiometry: An incorrect ratio of amine to sulfonyl chloride can result in an incomplete reaction or the formation of side products.
Q3: How do I effectively quench the excess this compound at the end of my reaction?
A3: Quenching is a critical step to deactivate the reactive sulfonyl chloride and prevent complications during the work-up and purification. The choice of quenching agent depends on the stability of your product and the subsequent purification strategy.
-
Aqueous Sodium Bicarbonate (NaHCO₃) Solution: This is a common and effective method. The bicarbonate solution will react with the excess sulfonyl chloride to form the water-soluble sodium salt of (3-bromophenyl)methanesulfonic acid, which can then be easily removed in the aqueous phase. This method is suitable for products that are stable to mild basic conditions.
-
Water: While water can be used to quench the reaction, the hydrolysis can be vigorous and exothermic, especially on a larger scale. If you choose to use water, it is advisable to add it slowly to the cooled reaction mixture.
-
Amine-based Quenching: Adding a simple, volatile amine like ammonia or a primary amine can also quench the excess sulfonyl chloride by forming a sulfonamide. This is a good option if the resulting sulfonamide is easily separable from your desired product during purification.
Q4: What is the best approach for purifying my (3-bromophenyl)methanesulfonamide product?
A4: The purification strategy will depend on the physical state and solubility of your product.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Due to the presence of both polar (sulfonamide) and non-polar (bromophenyl) groups, a solvent mixture is often required. Ethanol-water or isopropanol-water mixtures are good starting points. The goal is to find a solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If your product is an oil or if recrystallization is ineffective, purification by column chromatography is the next step. A silica gel column is typically used. The mobile phase will depend on the polarity of your sulfonamide. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective for separating the product from less polar impurities and any remaining starting materials.
III. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the work-up of this compound reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil and won't crystallize | High level of impurities; "oiling out" during recrystallization. | 1. Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add more of the hot solvent, and allow it to cool more slowly. 2. Change the solvent system: The current solvent may be too non-polar. Try a more polar solvent mixture. 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. 4. Purify by column chromatography first: If the crude product is highly impure, a preliminary purification by chromatography may be necessary before attempting recrystallization. |
| Difficulty separating product from starting amine | Incomplete reaction or use of excess amine. | 1. Acid wash: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the unreacted amine, making it water-soluble and allowing for its removal in the aqueous phase. |
| Formation of an unexpected, less polar byproduct | Di-sulfonylation of a primary amine. | 1. Control stoichiometry: Use a 1:1 or a slight excess of the amine to the sulfonyl chloride. 2. Slow addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). 3. Monitor the reaction: Follow the reaction progress by TLC and quench it as soon as the starting amine is consumed. |
| Product appears to be degrading during work-up | Product instability to acidic or basic conditions. | 1. Use a milder quench: If your product is base-sensitive, consider quenching with cold water or a saturated ammonium chloride solution instead of sodium bicarbonate. 2. Minimize contact time: Perform the aqueous washes quickly and at low temperatures to reduce the risk of hydrolysis of the product. |
| Emulsion formation during extraction | The presence of polar impurities or fine solid particles. | 1. Add brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can help to break the emulsion. 2. Filter through Celite®: If a fine precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® can be effective. |
IV. Experimental Protocols
The following are detailed, step-by-step methodologies for the work-up and purification of a typical reaction between this compound and a primary amine.
Protocol 1: Standard Aqueous Work-up
This protocol is suitable for the synthesis of sulfonamides that are stable to mild acid and base.
-
Quenching:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue the addition until gas evolution (CO₂) ceases, indicating that all the unreacted sulfonyl chloride has been quenched.
-
-
Extraction:
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Add an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) to the residue.
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove any unreacted amine).
-
Saturated aqueous NaHCO₃ solution (to remove any remaining sulfonic acid).
-
Brine (saturated aqueous NaCl solution) to remove residual water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for solid sulfonamide products.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
-
Recrystallization Procedure:
-
Dissolve the crude sulfonamide in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
V. Visualizations
Workflow for this compound Reaction Work-up
Caption: A generalized workflow for the work-up of this compound reactions.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in sulfonamide synthesis.
VI. References
-
Ashraf-Khorassani, M., Combs, M., Taylor, L., Willis, J., Liu, X., & Frey, C. (n.d.). Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Optica Publishing Group. [Link]
-
Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. [Link]
-
Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2025, August 9). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. ResearchGate. [Link]
-
Taylor, L. T., & Combs, M. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
King, J. F., & Rathore, R. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
-
Balaban, N., Yankelzon, I., Adar, E., Gelman, F., Ronen, Z., & Bernstein, A. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
Martin, A., & Wu, L. S. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]
-
Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Chemistry Portal. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wójcik-Piotrowicz, K., & Gumieniczek, A. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. [Link]
-
Malani, H. (2025, May). Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]
-
Cysewska, K., & Pobudkowska, M. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Bromine. [Link]
-
Tiamiyu, B. B., et al. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]
-
Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal. [Link]
-
Al-Ostath, A. I., et al. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Bieganowska, M. L., & Petruczynik, A. (1996, December). TLC of Sulfonamides. ResearchGate. [Link]
-
Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2025, August 10). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
Al-Juboori, A. M. J., & Al-Masoudi, N. A. (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]
-
Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst. [Link]
-
Youn, I. K., & Danishefsky, S. J. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.7: Synthesis of Amines. [Link]
-
Roy, T. K., Parhi, B., & Ghorai, P. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC - NIH. [Link]
-
Arya, K., et al. (n.d.). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. PMC - NIH. [Link]
-
RSC Advances. (n.d.). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. [Link]
-
Sorensen-Unruh, C. (2017, February 6). Stability of Aromatic Compounds. YouTube. [Link]
-
Kumar, S., et al. (n.d.). Synthesis of N-aryl substituted p-toluenesulphonamides via nickel catalyzed amidation reaction and their antibacterial, antifungal and antioxidant activities evaluation. PubMed. [Link]
-
Khan, I., et al. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. [Link]
-
Google Patents. (n.d.). CN102731542A - Preparation method of p-bromophenyl-boric acid.
Sources
Technical Support Center: Navigating the Challenges of Poorly Soluble Sulfonamides
Welcome to the Technical Support Center dedicated to addressing a persistent challenge in pharmaceutical research and development: the poor aqueous solubility of sulfonamide products. This guide is designed for researchers, scientists, and formulation professionals, providing in-depth troubleshooting advice, validated protocols, and a foundational understanding of the physicochemical principles governing sulfonamide solubility. Our goal is to empower you with the knowledge to overcome experimental hurdles and accelerate your research.
Section 1: Understanding the Core Problem: Why Do Sulfonamides Exhibit Poor Solubility?
Question: I'm consistently observing low solubility with my sulfonamide compound. What are the underlying chemical reasons for this?
Answer: The limited aqueous solubility of many sulfonamides is rooted in their molecular structure. Several key factors contribute to this phenomenon:
-
Molecular Polarity and Lipophilicity: Sulfonamides typically possess a core structure that includes a benzene ring and a sulfonamide group (-SO2NH-). While the sulfonamide group can participate in hydrogen bonding, the presence of the aromatic ring and other nonpolar substituents often results in a molecule that is predominantly lipophilic (fat-soluble) rather than hydrophilic (water-soluble). This inherent lipophilicity is a primary driver of poor aqueous solubility.[1][2]
-
Crystalline Structure: In their solid state, sulfonamide molecules are often arranged in a highly ordered, stable crystalline lattice.[3] The strong intermolecular forces within this crystal structure, such as hydrogen bonds and van der Waals forces, require a significant amount of energy to overcome during the dissolution process. Water molecules must disrupt this lattice and solvate the individual sulfonamide molecules, a process that can be energetically unfavorable.
-
Weakly Acidic Nature: The hydrogen on the nitrogen atom of the sulfonamide group is weakly acidic, with pKa values typically ranging from 5.9 to 12.6.[1][2][4] This means that at neutral pH, a significant portion of the sulfonamide molecules will be in their non-ionized, less soluble form. The solubility of sulfonamides is therefore highly dependent on the pH of the solution.[5]
Section 2: Troubleshooting Common Solubility-Related Experimental Issues
This section addresses specific problems you might encounter in the lab and provides actionable solutions.
Question: My sulfonamide product precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. How can I prevent this?
Answer: This phenomenon, often termed "crashing out," is a frequent issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent into an aqueous medium.[6] Here’s a breakdown of the cause and preventative measures:
Causality: Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds.[7] However, when a small volume of a concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO rapidly disperses. This sudden change in the solvent environment leaves the hydrophobic sulfonamide molecules exposed to the highly polar water molecules, causing them to aggregate and precipitate.[6]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting precipitation upon dilution.
Detailed Protocols:
-
Slow, Controlled Addition: Instead of pipetting the entire volume of your stock solution at once, add it dropwise to the vigorously stirring aqueous buffer.[8] This allows for more gradual mixing and can help prevent localized high concentrations that lead to precipitation.
-
Intermediate Dilution with Co-solvents: Prepare an intermediate stock solution containing a co-solvent.[8] Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds.[7][9][10]
Protocol: Intermediate Dilution with PEG 300
-
Prepare a co-solvent mixture. A common starting point is 10% DMSO and 40% PEG 300 in your target aqueous buffer.
-
Add the required volume of your primary sulfonamide stock (in 100% DMSO) to this co-solvent mixture to achieve an intermediate concentration.
-
Vortex the intermediate stock thoroughly to ensure complete mixing.
-
Serially dilute this intermediate stock into your final aqueous buffer to reach the desired working concentration.
-
Question: I'm struggling to achieve a high enough concentration of my sulfonamide in solution for my assay. What are my options?
Answer: When you need to work with higher concentrations of a poorly soluble sulfonamide, several formulation strategies can be employed to enhance its solubility.
Solubility Enhancement Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | By adjusting the pH of the solution to be above the pKa of the sulfonamide, the molecule will be deprotonated into its more soluble anionic form.[5] | The final pH must be compatible with your experimental system (e.g., cell culture, enzyme assay). Buffering capacity is crucial to maintain the desired pH. |
| Co-solvency | Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic sulfonamide molecules.[11][12] | The concentration of the co-solvent should be optimized to maximize solubility while minimizing potential toxicity or interference with the assay.[9] |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14][15] They can encapsulate the poorly soluble sulfonamide molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[13][14][] | The type and concentration of cyclodextrin should be carefully selected based on the specific sulfonamide. |
| Salt Formation | Converting the acidic sulfonamide into a salt form can significantly increase its aqueous solubility.[17][18][19] | This is typically performed during the synthesis or formulation development stage. The choice of the counter-ion is critical. |
Section 3: In-Depth Methodologies for Solubility Enhancement
This section provides detailed protocols for the most common and effective solubility enhancement techniques.
pH-Dependent Solubility Enhancement
Principle: The solubility of a weakly acidic sulfonamide can be dramatically increased by raising the pH of the solution above its pKa. At a pH greater than the pKa, the sulfonamide will exist predominantly in its ionized (salt) form, which is significantly more water-soluble than the non-ionized form.
Caption: pH effect on sulfonamide solubility.
Experimental Protocol: Determining pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).
-
Equilibration: Add an excess amount of the solid sulfonamide to each buffer solution in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This is often referred to as the shake-flask method.[20][21]
-
Sample Collection and Analysis: After equilibration, carefully withdraw a sample from the supernatant of each vial. It is crucial to filter or centrifuge the sample to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved sulfonamide in each sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[22]
-
Data Plotting: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Co-solvency
Principle: Co-solvents are organic solvents that are miscible with water and can increase the solubility of nonpolar solutes.[7][10] They work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic drug and the aqueous medium.[10]
Commonly Used Co-solvents:
| Co-solvent | Properties |
| Dimethyl Sulfoxide (DMSO) | A powerful aprotic solvent, but can be toxic at higher concentrations.[7] |
| Ethanol | A widely used and relatively non-toxic co-solvent. |
| Polyethylene Glycols (PEGs) | A family of polymers with varying molecular weights (e.g., PEG 300, PEG 400). Generally considered safe. |
| Propylene Glycol (PG) | A viscous, colorless liquid that is a good solvent for a wide range of compounds. |
| Glycerin | A non-toxic, viscous co-solvent. |
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40% v/v of PEG 400 in water).
-
Equilibration: Add an excess of the sulfonamide to each co-solvent mixture.
-
Shaking and Analysis: Follow the same equilibration and analysis steps as described in the pH-solubility profile protocol.
-
Data Analysis: Plot the solubility of the sulfonamide as a function of the co-solvent concentration to determine the optimal co-solvent and its concentration for your application.
Cyclodextrin-Mediated Solubilization
Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[13][15] They can form inclusion complexes with poorly soluble drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity.[13] This complex is then readily dissolved in water due to the hydrophilic exterior of the cyclodextrin.
Caption: Cyclodextrin inclusion complex formation.
Types of Cyclodextrins:
| Cyclodextrin | Properties |
| α-Cyclodextrin | Smallest cavity size. |
| β-Cyclodextrin | Intermediate cavity size, suitable for many drug molecules. Limited water solubility. |
| γ-Cyclodextrin | Largest cavity size. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A modified β-cyclodextrin with significantly improved water solubility and safety profile.[14] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | A negatively charged derivative with high water solubility, often used in parenteral formulations.[7] |
Experimental Protocol: Phase Solubility Studies with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).
-
Equilibration: Add an excess amount of the sulfonamide to each cyclodextrin solution.
-
Shaking and Analysis: Follow the standard shake-flask method for equilibration and subsequent analysis of the sulfonamide concentration in the supernatant.
-
Data Analysis: Plot the solubility of the sulfonamide as a function of the cyclodextrin concentration. The shape of the resulting phase solubility diagram can provide information about the stoichiometry and stability of the inclusion complex.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use sonication to dissolve my sulfonamide?
A1: Sonication can be a useful tool to aid in the dissolution of a compound by providing energy to break up solid aggregates.[8] However, it is important to be aware that sonication can also generate heat, which may affect the stability of your compound. If you use sonication, it is recommended to do so in a controlled manner (e.g., in a water bath to dissipate heat) and for short durations.
Q2: My sulfonamide product appears to be "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystalline material. This often happens when the solution is highly supersaturated or when impurities are present.[23] To address this, you can try adding more solvent to reduce the supersaturation, cooling the solution more slowly, or using a different solvent system.[23]
Q3: How can I determine the solubility of my sulfonamide product experimentally?
A3: The "gold standard" for determining equilibrium solubility is the shake-flask method, as described in the protocols above.[20] Other methods, such as nephelometry, which measures light scattering by undissolved particles, can also be used for solubility screening.[24]
Q4: Are there any in silico tools that can predict the solubility of my sulfonamide?
A4: Yes, there are computational models that can predict the solubility of a compound based on its chemical structure. These tools can be useful for early-stage drug discovery and for prioritizing compounds for experimental solubility testing. However, it is important to remember that these are predictions and should always be confirmed experimentally.
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Wu, Y. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.
- Kesisoglou, F., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.MDPI.
- Popielec, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PMC - PubMed Central.
- (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.SciSpace.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs.
- (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.ResearchGate.
- (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.Pharma Times.
- Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis Online.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Salt Formation to Improve Drug Solubility. (2025, August 6). ResearchGate.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate.
- The Understanding Sulfa Crystals in Urine Causes. (n.d.). Acibadem Health Point.
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Technical Support Center: Troubleshooting Xemilofiban Precipitation in Aqueous Solutions. (n.d.). Benchchem.
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
- Troubleshooting Elucaine precipitation in solution. (n.d.). Benchchem.
- Remko, M., & von der Lieth, C. W. (2004, October 15). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides.PubMed.
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed.
- Sulfonamides with their pKa values and determined partitioning. (n.d.). ResearchGate.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025, August 10). ResearchGate.
- Sulfonamide Crystalluria: A Forgotten Disease. (n.d.). Ovid.
- The pKa values of the sulfonamides studied. (n.d.). ResearchGate.
- Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2025, August 6). ResearchGate.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). ChemRxiv.
- Technical Support Center: Troubleshooting pan-HER-IN-2 Precipitation in Media. (n.d.). Benchchem.
- SOLUBILITY OF SULPHONAMIDES. (2026, January 6). The BMJ.
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
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Technical Support Center: Polyamines & Sulfonylation
Welcome to the technical support center for polyamine chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of polyamine sulfonation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you achieve precise control over your sulfonation reactions and avoid common pitfalls such as over-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is over-sulfonylation of polyamines and why is it a problem?
A1: Over-sulfonylation is a common side reaction where more sulfonyl groups are added to a polyamine molecule than intended. Polyamines, by their nature, possess multiple nucleophilic amino groups (primary and secondary), all of which are potential sites for sulfonation.[1][2] This lack of selectivity can lead to a heterogeneous mixture of products with varying degrees of sulfonation.
This is problematic for several reasons:
-
Loss of Desired Product: The yield of the target mono- or di-sulfonated polyamine is significantly reduced.
-
Difficult Purification: Separating a mixture of closely related sulfonated polyamines is often challenging and may require complex chromatographic techniques.[3]
-
Altered Biological Activity: The degree and position of sulfonation can dramatically impact the biological activity and pharmacokinetic properties of the final compound.
Q2: What are the primary factors that influence the degree of sulfonation?
A2: The extent of sulfonation is a delicate balance of several experimental parameters. The key factors include:
-
Stoichiometry: The molar ratio of the sulfonating agent to the polyamine is a critical determinant of the degree of sulfonation.[4][5]
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and a higher likelihood of over-sulfonylation.[6]
-
Reaction Time: Longer reaction times can drive the reaction towards completion, but may also promote the sulfonation of less reactive sites.[7][8]
-
Choice of Sulfonating Agent: The reactivity of the sulfonating agent (e.g., sulfonyl chlorides) plays a significant role.
-
Use of Protecting Groups: The strategic use of protecting groups is the most effective way to achieve site-selective sulfonation and prevent unwanted side reactions.[9][10]
Troubleshooting Guide: Strategies to Avoid Over-Sulfonylation
This guide provides detailed strategies and protocols to help you control the sulfonation of polyamines and prevent over-sulfonylation.
Issue 1: Uncontrolled Sulfonation Leading to a Mixture of Products
Root Cause Analysis:
The primary reason for obtaining a mixture of sulfonated products is the similar reactivity of the different amino groups in the polyamine backbone. Without a strategy to differentiate these sites, the sulfonating agent will react indiscriminately.
Solution: Implement a Protecting Group Strategy
The most robust method to achieve selective sulfonation is to temporarily block certain amino groups with protecting groups, leaving only the desired sites available for reaction.[9][10]
Workflow for Selective Mono-sulfonylation of a Linear Polyamine:
Caption: Workflow for selective mono-sulfonylation.
Detailed Protocol: Selective N-Terminal Mono-sulfonylation of Spermidine
-
Protection of Secondary Amine:
-
Dissolve spermidine in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O) in a stoichiometric amount to protect the secondary amine. The primary amines are generally less reactive towards Boc₂O under controlled conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Purify the N⁴-Boc-spermidine intermediate using column chromatography.
-
-
Sulfonylation of a Primary Amine:
-
Dissolve the purified N⁴-Boc-spermidine in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine).
-
Cool the solution in an ice bath (0 °C) to control the reaction rate.
-
Slowly add one equivalent of the sulfonating agent (e.g., tosyl chloride).
-
Allow the reaction to proceed at a low temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the N¹-tosyl-N⁴-Boc-spermidine.
-
-
Deprotection:
-
Treat the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.[9]
-
Purify the final N¹-tosyl-spermidine product.
-
Issue 2: Over-sulfonylation Despite Using Stoichiometric Control
Root Cause Analysis:
Even with careful stoichiometric control, localized high concentrations of the sulfonating agent or elevated temperatures can lead to over-sulfonylation. The reactivity of the mono-sulfonated product may still be high enough for a second sulfonation to occur.
Solutions:
-
Slow Addition of Sulfonating Agent:
-
Instead of adding the sulfonating agent all at once, use a syringe pump to add it slowly over an extended period. This maintains a low concentration of the reactive species and favors the mono-sulfonated product.
-
-
Low-Temperature Reaction Conditions:
-
Conduct the reaction at low temperatures (e.g., 0 °C or -20 °C) to decrease the overall reaction rate and enhance selectivity.[6] While the reaction will be slower, it will be more controllable.
-
Table 1: Effect of Reaction Parameters on Sulfonation Outcome
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Stoichiometry | 1:1 (Sulfonating Agent:Polyamine) | Favors mono-sulfonylation | Limits the availability of the sulfonating agent.[4] |
| >1:1 (Sulfonating Agent:Polyamine) | Increases risk of over-sulfonylation | Excess sulfonating agent can react at multiple sites. | |
| Temperature | Low (e.g., 0 °C) | Higher selectivity | Reduces reaction rate, allowing for better control.[6] |
| High (e.g., Room Temp or above) | Lower selectivity | Increases reaction rate and can overcome activation energy for less reactive sites. | |
| Addition Rate | Slow (e.g., dropwise over 1 hr) | Higher selectivity | Maintains a low concentration of the sulfonating agent. |
| Fast (e.g., all at once) | Lower selectivity | Can create localized "hot spots" of high concentration. |
Issue 3: Difficulty in Monitoring Reaction Progress
Root Cause Analysis:
Polyamines and their sulfonated derivatives often lack a chromophore, making them difficult to visualize on a TLC plate with UV light.
Solutions:
-
TLC Staining:
-
Use a potassium permanganate stain or ninhydrin stain. Ninhydrin is particularly useful as it reacts with primary and secondary amines, and the color intensity will change as the reaction progresses.
-
-
Analytical Techniques:
-
LC-MS: This is a powerful technique for monitoring the reaction as it can separate the starting material, intermediates, and products, and provide mass information for each.[11]
-
NMR Spectroscopy: ¹H NMR can be used to track the disappearance of the starting material and the appearance of product signals.
-
Troubleshooting Logic Diagram:
Caption: Troubleshooting over-sulfonylation.
References
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchG
- Performance comparison of related polyamine monitoring methods.
- The Optimal Sulfonation Conditions of Self-doped Polyaniline Obtained by Using Experimental Str
- 26.04 Protecting Groups for Amines: Sulfonamides - YouTube
- Effects of different sulfonation times and post-treatment methods on the characterization and cytocompatibility of sulfon
- Polyelectrolyte complexes, 1.
- Protective Groups - Organic Chemistry Portal
- Polyamine Detection Methods | Encyclopedia MDPI
- Protecting Groups
- Targeting polyamine metabolism for cancer therapy and prevention - PMC - PubMed Central
- Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC - NIH
- The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - NIH
- Regulation of polyamine synthesis in relation to putrescine and spermidine pools in Neurospora crassa - NIH
- Effect of polyamines on two types of reaction of purified poly(ADP-ribose) polymerase
- Isolation and characterization of a polyamine-peptide conjugate
- Effect of Sulfonation Level on the Percolated Morphology and Proton Conductivity of Hydrated Fluorine-Free Copolymers: Experiments and Simul
- Purification and partial characterization of human polyamine synthases - PubMed
- Monitoring ODC activity and polyamines in Bachmann-Bupp syndrome p
- Effect of the polyamine oxidase inactivator MDL 72527 on N(1)-(n-octanesulfonyl)spermine toxicity - PubMed
- Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft M
- Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC
- Relationships Between Stoichiometry, Microstructure, and Properties for Amine-Cured Epoxies - ResearchG
- A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated c
- Effect of polyamine analogues and inhibition of polyamine oxidase on spermidine/spermine N1-acetyltransferase activity and cell prolifer
- Inhibition of polyamine oxidase enhances the cytotoxicity of polyamine oxidase substrates. A model study with N1-(n-octanesulfonyl)spermine and human colon cancer cells - PubMed
- Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - NIH
- Recent Advances in the Synthesis of Polyamine Derivatives and Their Applic
- Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chrom
- Sulfonate synthesis by sulfonylation (tosyl
- Advances in the synthesis and applic
- A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase-mediated c
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- 3. Isolation and characterization of a polyamine-peptide conjugate from human amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. "The Optimal Sulfonation Conditions of Self-doped Polyaniline Obtained " by Wen-yar LI and Chi-chang HU [jelectrochem.xmu.edu.cn]
- 7. Effects of different sulfonation times and post-treatment methods on the characterization and cytocompatibility of sulfonated PEEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Groups [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the NMR Characterization of (3-bromophenyl)methanesulfonyl Chloride and Its Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of reactive intermediates is a cornerstone of successful synthesis campaigns. (3-bromophenyl)methanesulfonyl chloride and its derivatives are a class of compounds gaining prominence as versatile building blocks in medicinal chemistry, offering a synthetically useful handle for the introduction of the 3-bromophenylmethylsulfonyl moiety into potential therapeutic agents. The inherent reactivity of the sulfonyl chloride group, while advantageous for synthesis, presents unique challenges for characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of these important intermediates, supported by detailed experimental protocols and data interpretation strategies.
The Central Role in Medicinal Chemistry
The (3-bromophenyl)methanesulfonyl group is increasingly utilized in drug discovery.[1] The bromine atom provides a site for further functionalization through cross-coupling reactions, while the methanesulfonyl group can act as a key pharmacophoric element or a leaving group in the synthesis of more complex molecules.[2] Given their role as precursors to final drug candidates, rigorous characterization is not just a matter of academic interest but a critical component of quality control and regulatory compliance.
A Multi-faceted NMR Approach for Unambiguous Characterization
A single NMR experiment rarely provides the complete structural picture for complex organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy is essential for a comprehensive and self-validating characterization of this compound and its derivatives.
¹H NMR: The Initial Fingerprint
Proton NMR provides the initial and most direct insight into the molecular structure. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methylene protons and the aromatic protons of the 3-bromophenyl ring. The methylene protons, being adjacent to the strongly electron-withdrawing sulfonyl chloride group, will appear as a singlet significantly downfield. The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.
¹³C NMR and DEPT: Mapping the Carbon Skeleton
Carbon-13 NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the carbon framework of the molecule. The DEPT-135 experiment is particularly useful as it differentiates between CH/CH₃ and CH₂ signals. For our target molecule, we expect to see signals for the methylene carbon and the six aromatic carbons. The carbon directly attached to the bromine atom will be significantly influenced by the halogen's electronic effects.
2D-COSY: Unraveling Proton-Proton Couplings
Correlation SpectroscopY (COSY) is a powerful 2D technique that visualizes correlations between J-coupled protons.[3] In the COSY spectrum of this compound, cross-peaks will be observed between the coupled aromatic protons, allowing for their unambiguous assignment. This is particularly crucial for deciphering the complex splitting patterns in the aromatic region.
2D-HSQC: Connecting Protons to Their Carbons
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of directly attached carbons.[3] This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For our target molecule, the HSQC spectrum will show a correlation between the methylene protons and the methylene carbon, as well as correlations between each aromatic proton and its corresponding carbon atom.
Experimental Protocols
The following protocols are designed to ensure high-quality NMR data for the characterization of this compound and its derivatives.
Sample Preparation
Due to the reactivity of sulfonyl chlorides, it is crucial to use anhydrous deuterated solvents.
-
Solvent Selection : Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relative inertness.
-
Procedure :
-
Accurately weigh 10-15 mg of the this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous CDCl₃.
-
Cap the tube and gently invert several times to ensure complete dissolution.
-
Caption: Key COSY and HSQC correlations for structural assignment.
Navigating Challenges: Reactivity and Data Interpretation
The primary challenge in the NMR analysis of sulfonyl chlorides is their reactivity. Any residual moisture in the NMR solvent can lead to hydrolysis, resulting in the formation of the corresponding sulfonic acid. This will be evident in the ¹H NMR spectrum by the appearance of a broad signal for the sulfonic acid proton and a downfield shift of the methylene protons. Therefore, meticulous sample preparation with anhydrous solvents is paramount.
Conclusion
The comprehensive NMR characterization of this compound and its derivatives is a critical step in ensuring the quality and integrity of these important synthetic intermediates. The synergistic use of ¹H, ¹³C, COSY, and HSQC NMR provides a robust and self-validating analytical workflow. By comparing the spectral data of the starting material with its derivatives, researchers can confidently track reaction progress and confirm the identity of their target molecules, thereby accelerating the drug discovery and development process.
References
- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- PubChem. Benzenesulfonyl chloride.
- Organic Syntheses. methanesulfonyl chloride.
- Taylor & Francis. Methanesulfonyl chloride – Knowledge and References.
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
Sources
A Senior Application Scientist's Guide to the LC-MS Analysis of Sulfonamides Derived from (3-bromophenyl)methanesulfonyl Chloride
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of sulfonamide products synthesized from (3-bromophenyl)methanesulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible analytical strategy. We will explore the unparalleled advantages of LC-MS/MS while providing a pragmatic comparison with alternative methodologies, supported by experimental frameworks and expert insights.
Introduction: The Analytical Imperative for Novel Sulfonamides
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of novel sulfonamide derivatives, such as those originating from precursors like this compound, is a critical activity in drug discovery.[3] This precursor offers a unique structural motif, introducing a bromophenyl group that can be pivotal for modulating biological activity or for subsequent synthetic elaboration.
The analytical challenge lies in the accurate and sensitive characterization of these newly synthesized compounds, often within complex reaction mixtures or biological matrices. This requires a technique that offers both high selectivity to distinguish between structurally similar analogues and high sensitivity to detect trace-level products and impurities. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for this purpose, providing definitive structural confirmation and precise quantification.[4][5]
Synthesis Context: Formation of the Target Analyte
To understand the analysis, we must first consider the synthesis. The target sulfonamides are typically formed via a nucleophilic substitution reaction between this compound and a primary or secondary amine. This reaction is robust and widely utilized for creating diverse libraries of sulfonamide compounds.[6]
Reaction Scheme: this compound + R₁R₂NH → (3-bromophenyl)methylsulfonamide-NR₁R₂ + HCl
The resulting crude product mixture may contain the desired sulfonamide, unreacted starting materials, the HCl salt, and potential side products, necessitating a powerful separation and detection technique for accurate analysis.
The Premier Technique: LC-MS/MS Analysis Workflow
LC-MS/MS is the preferred method due to its exceptional sensitivity and selectivity, allowing for both quantification and confirmation of the analyte's identity at trace levels.[4] The workflow involves a chromatographic separation followed by mass spectrometric detection, where the analyte is ionized, isolated, fragmented, and the resulting fragments are detected.
Caption: Workflow for LC-MS/MS analysis of synthesized sulfonamides.
Detailed Experimental Protocol: LC-MS/MS
This protocol is a robust starting point for the analysis of sulfonamides derived from this compound.
1. Sample Preparation:
-
Objective: To prepare a clean, particle-free sample compatible with the LC-MS system.
-
Procedure:
-
Accurately weigh a small amount of the crude reaction mixture or purified product.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.
-
Perform a serial dilution using the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a final concentration of ~1 µg/mL.[4]
-
Vortex the solution to ensure homogeneity.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.[7]
-
2. Liquid Chromatography (LC) Conditions:
-
Causality: The goal of the LC is to separate the target analyte from other components. A C18 reversed-phase column is ideal for retaining moderately polar compounds like sulfonamides. The acidic mobile phase (0.1% formic acid) is crucial as it protonates the sulfonamide molecule, which enhances chromatographic peak shape and is essential for positive mode electrospray ionization.[8][9]
-
Parameters:
Parameter Setting Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[10] Mobile Phase A 0.1% Formic Acid in Water[4] Mobile Phase B 0.1% Formic Acid in Acetonitrile[4] Flow Rate 0.3 - 0.5 mL/min[4] Gradient 10% B to 95% B over 5-10 minutes Column Temp. 40 °C | Injection Vol. | 2-5 µL |
3. Mass Spectrometry (MS) Conditions:
-
Causality: Electrospray Ionization (ESI) in positive mode is selected because the acidic mobile phase readily provides a proton to the sulfonamide structure, forming a stable [M+H]⁺ ion.[8] Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. In MRM, a specific precursor ion ([M+H]⁺) is selected, fragmented, and only a specific, characteristic product ion is monitored.[4][10]
-
Parameters:
Parameter Setting Ion Source Electrospray Ionization (ESI), Positive Mode Capillary Voltage 3500 - 4000 V[4] Gas Temperature 350 °C[4] Gas Flow 10 L/min[4] Nebulizer Pressure 30-50 psi[9] Detection Mode Multiple Reaction Monitoring (MRM) | MRM Transition | Analyte-specific, e.g., [M+H]⁺ → [Fragment]⁺ |
Expected Data & Interpretation
The analysis will yield two primary pieces of data for the target sulfonamide:
-
A Chromatogram: A plot of detector response versus time. The target compound will appear as a peak at a specific retention time (tᵣ) , which is characteristic of the compound under the given LC conditions.
-
A Mass Spectrum: The MRM transition confirms the compound's identity. The precursor ion mass corresponds to the protonated molecule ([M+H]⁺), confirming its molecular weight. The product ion results from the fragmentation of the precursor in the collision cell and is characteristic of the molecule's structure. For sulfonamides, a common fragmentation pathway involves the cleavage of the S-N bond or fragmentation of the R-groups.
Comparative Analysis with Alternative Techniques
While LC-MS/MS is the premier choice, it is essential to understand its performance relative to other available analytical methods.
Caption: Comparison of key performance attributes for analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Separates compounds based on their interaction with the stationary phase, followed by detection using UV-Vis absorbance.
-
Advantages: Lower cost, robust, and widely available. It is an excellent choice for routine analysis of purified samples where the analyte concentration is high.[10][11]
-
Limitations:
-
Lower Sensitivity: Limits of detection are typically in the µg/mL range, significantly higher than the ng/L to pg/mL range achievable with LC-MS/MS.[8][12]
-
Lower Selectivity: Detection relies on the presence of a chromophore. Co-eluting impurities with similar UV spectra can interfere with quantification.[5]
-
No Definitive Confirmation: A UV spectrum is not unique enough to definitively confirm the structure of an unknown compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates volatile compounds in the gas phase, followed by mass spectrometric detection.
-
Advantages: Provides high-resolution separation and structural information from mass spectra.
-
Limitations:
-
Analyte Volatility: Sulfonamides are generally non-volatile and thermally labile. They require a chemical derivatization step to increase their volatility before they can be analyzed by GC, adding time, complexity, and potential for sample loss or side reactions.[13]
-
Limited Applicability: Not suitable for direct analysis of reaction mixtures or biological samples without extensive sample preparation.
-
Performance Data Summary
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Sensitivity (LOQ) | Very High (ng/L - pg/mL)[8] | Moderate (µg/mL) | High (with derivatization) |
| Selectivity | Very High (based on mass)[4] | Moderate (based on tᵣ & UV) | High (based on tᵣ & mass) |
| Confirmation | Definitive (MS/MS spectra) | Non-definitive | Definitive (EI spectra) |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal | Extensive (Derivatization)[13] |
| Throughput | High | High | Low to Moderate |
| Matrix Effects | Potential for ion suppression[5][14] | Potential for co-elution | Less prone to ion suppression |
| Cost | High | Low | Moderate |
Advanced Insights & Troubleshooting
As a senior scientist, it's crucial to anticipate and mitigate challenges. The primary issue in LC-MS is the matrix effect , where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5][14]
-
Identifying Ion Suppression: This can be diagnosed by post-column infusion of the analyte standard while injecting a blank matrix extract. A dip in the analyte's signal at the retention time of interfering components indicates suppression.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components.
-
Optimize Sample Preparation: For complex matrices (e.g., biological fluids), employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances before injection.[11][15]
-
Use Isotope-Labeled Internal Standards: A stable isotope-labeled version of the analyte is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction during quantification.[15]
-
Conclusion
For the analysis of novel sulfonamides derived from this compound, LC-MS/MS stands as the unequivocally superior technique. Its combination of high sensitivity, unparalleled selectivity, and definitive structural confirmation provides the robust and trustworthy data required in research and drug development. While HPLC-UV offers a cost-effective alternative for high-concentration screening of purified compounds, it lacks the confirmatory power and sensitivity needed for complex samples. GC-MS is largely unsuitable due to the non-volatile nature of sulfonamides. By implementing a well-developed LC-MS/MS method and remaining cognizant of potential challenges like matrix effects, researchers can achieve accurate, reliable, and defensible characterization of these important synthetic products.
References
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- Shearan, T., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
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- Yazgan, H., & Ozdemir, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications.
- Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL.
- Sumalatha, M. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
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- USDA FSIS. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources.
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- Slideshare. (n.d.). Analysis of sulfonamides.
- Li, Y., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central.
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- Smith, A. M. (2015). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Chen, Y. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. MDPI.
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- Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
- Das, B., & Chakraborty, D. (2017). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Gracia-Lor, E., et al. (2022). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. ResearchGate.
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A Comparative Guide to the Structural Validation of Sulfonamides: X-ray Crystallography and Its Alternatives
Introduction
1.1. The Significance of Sulfonamides in Medicinal Chemistry
The sulfonamide functional group (–S(=O)₂–NR₂R₃) is a cornerstone of modern medicinal chemistry. Since the discovery of prontosil, the first commercially available antibacterial agent, this versatile moiety has been incorporated into a vast array of therapeutic agents, including diuretics, anticonvulsants, anti-inflammatory drugs, and hypoglycemic agents.[1] Their prevalence stems from their ability to act as hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets.[1]
1.2. The Critical Role of Unambiguous Structure Determination
In drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the very foundation upon which efficacy and safety are built. An unambiguous structural assignment is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: Understanding how a molecule's structure relates to its biological activity is the engine of drug optimization.
-
Intellectual Property: Patent applications for new chemical entities require definitive structural proof.
-
Regulatory Submission: Health authorities like the FDA demand unequivocal characterization of any active pharmaceutical ingredient (API).
X-ray Crystallography: The Gold Standard for Solid-State Structure Elucidation
For determining the absolute, three-dimensional structure of a crystalline solid, single-crystal X-ray crystallography is the undisputed gold standard.[2][3] It provides a high-resolution snapshot of the molecule, revealing not only its connectivity but also its conformation and how it packs in the solid state.
2.1. Fundamental Principles
X-ray crystallography operates on the principle of diffraction. When a beam of X-rays is directed at a well-ordered crystal, the electrons in the atoms scatter the X-rays in a predictable pattern.[2][4] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated.[2] From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsion angles that define the molecular structure.[1][5]
2.2. Experimental Workflow: From Crystal to Structure
The journey from a newly synthesized sulfonamide powder to a refined crystal structure is a multi-step process that requires both scientific rigor and a degree of art.[6][7]
-
Diagram of the X-ray Crystallography Workflow
Caption: The workflow for determining a small molecule structure via X-ray crystallography.
2.2.1. Step 1: Crystallization
This is often the most challenging step.[4] The goal is to persuade the sulfonamide molecules to self-assemble from a solution into a highly ordered, single crystal suitable for diffraction (typically >0.1 mm in all dimensions).[4]
Experimental Protocol: Vapor Diffusion for Sulfonamide Crystallization
-
Preparation: Dissolve the purified sulfonamide in a minimal amount of a "good" solvent (one in which it is readily soluble), such as acetone or tetrahydrofuran (THF), in a small, open vial.[8][9]
-
Setup: Place this inner vial inside a larger, sealed jar that contains a small volume of a volatile "anti-solvent" (one in which the sulfonamide is poorly soluble), such as hexane or diethyl ether.[8][9]
-
Incubation: Seal the outer jar and leave it undisturbed. The anti-solvent will slowly diffuse into the good solvent, gradually reducing the sulfonamide's solubility.[8]
-
Crystal Growth: As the solution becomes supersaturated, crystals will hopefully begin to form. Slow cooling of a saturated solution is another common and effective method.[8][10]
Causality Behind the Choices: The principle of vapor diffusion is to approach the point of insolubility very slowly.[8] Rapid precipitation leads to amorphous powder or poorly ordered microcrystals; slow, controlled precipitation allows the molecules to arrange themselves into a low-energy, highly ordered crystal lattice. The choice of solvents is critical and often requires screening multiple combinations.[8]
2.2.2. Step 2: Data Collection
A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is rotated in the X-ray beam, and a detector records the diffraction pattern from hundreds of different orientations.
2.2.3. Step 3: Structure Solution and Refinement
The collected diffraction data (amplitudes) are processed, but the phase information is lost. Solving the "phase problem" is a key computational step.[2] For small molecules like sulfonamides, direct methods are typically successful.[2] Once an initial model is obtained, it is refined against the experimental data to improve the fit and generate the final, precise atomic coordinates.
2.3. Interpreting the Crystallographic Data
The final output is a model of the molecule, often visualized as an ORTEP diagram, showing the atoms as ellipsoids.[1][5] Key parameters to analyze for a sulfonamide include:
-
S-N and S-O bond lengths: These should fall within expected ranges.[5]
-
Conformation: The torsion angles around the S-N bond and the orientation of the substituents.
-
Intermolecular Interactions: Crucially, X-ray crystallography reveals the hydrogen bonding network. In sulfonamide crystals, N–H···O=S hydrogen bonds are often the primary interactions governing the crystal packing.[5][11][12]
2.4. Trustworthiness & Self-Validation
The technique is inherently self-validating. A successful structure refinement results in low crystallographic R-factors (a measure of the agreement between the calculated model and the experimental data) and chemically sensible parameters. Any inconsistencies, such as unusually long or short bonds, would indicate a problem with the model or the data.
Orthogonal Validation Techniques: A Necessary Complement
While X-ray crystallography is definitive for the solid state, it is crucial to use complementary, or "orthogonal," techniques to confirm the structure, particularly in solution, where most biological activity occurs.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular structure in solution. It provides detailed information about the chemical environment and connectivity of atoms.
3.1.1. Principles and Application for Sulfonamides
NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, nuclei can be excited. The specific frequencies at which they resonate and relax back provide a wealth of structural information. For a typical sulfonamide, one would expect:
-
¹H NMR: Signals for aromatic protons, protons on substituents, and a characteristic signal for the sulfonamide N-H proton.[13][14]
-
¹³C NMR: Signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[13][15]
3.1.2. Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sulfonamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum using standard parameters.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.
3.1.3. Data Interpretation
The chemical shifts, splitting patterns (coupling), and integration of the peaks in an NMR spectrum allow for the complete assignment of the proton and carbon framework, confirming the molecular connectivity. For instance, the presence of a singlet peak between 8.78 and 10.15 ppm in the ¹H NMR spectrum is often characteristic of the proton of the sulfonamide –SO₂NH– group.[13]
3.2. Mass Spectrometry (MS)
Mass spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z).
3.2.1. Principles and Utility
MS ionizes a sample and then separates the ions based on their m/z. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough precision to deduce the elemental formula. Tandem MS (MS/MS) can fragment the molecule and analyze the pieces to provide further structural information, which is useful for distinguishing between isomers.[16] All sulfonamides analyzed with ion-spray mass spectrometry show abundant protonated molecules in their positive ion mass spectra.[16]
3.2.2. Experimental Protocol: High-Resolution MS
-
Sample Preparation: Prepare a dilute solution of the sulfonamide in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion/Injection: Introduce the sample into the mass spectrometer, often via liquid chromatography (LC-MS).[17]
-
Analysis: Acquire the mass spectrum, ensuring the instrument is calibrated to provide high mass accuracy.
Comparative Analysis: Choosing the Right Tool for the Job
Each technique provides a different piece of the structural puzzle. The choice of which to use, and in what order, depends on the specific question being asked.
4.1. Data Presentation Table
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information | 3D structure, conformation, packing | Connectivity, solution structure | Molecular formula, fragmentation |
| Sample State | Single crystal (solid) | Solution | Solution or solid |
| Sample Amount | <1 mg (of crystals) | 5-10 mg | <1 µg |
| Throughput | Low (days to weeks) | High (minutes to hours) | Very High (minutes) |
| Key Strength | Unambiguous 3D structure | Definitive solution-state connectivity | High sensitivity and formula confirmation |
| Limitations | Requires high-quality crystals | Lower sensitivity, complex spectra | Does not provide stereochemistry/connectivity |
4.2. A Synergistic Approach
These techniques are most powerful when used together. A typical workflow for a new sulfonamide would be:
-
MS and NMR: Confirm that the correct molecule has been synthesized and is pure.
-
X-ray Crystallography: Obtain the definitive solid-state structure, confirming absolute stereochemistry and revealing intermolecular interactions.
-
Decision-Making Workflow for Structural Validation
Conclusion
In the rigorous field of drug development, structural ambiguity is not an option. Single-crystal X-ray crystallography provides the ultimate, high-resolution answer for the solid-state structure of sulfonamides, revealing the precise atomic arrangement and the crucial intermolecular interactions that govern their properties. However, it does not stand alone. A truly validated structure is one that is supported by a confluence of evidence from orthogonal techniques. By synergistically applying X-ray crystallography, NMR spectroscopy, and mass spectrometry, researchers can build an irrefutable case for a molecule's structure, ensuring a solid foundation for all subsequent research and development efforts.
References
- Achari, A., et al. (1997). Crystal structure of sulfanilamide and DHPPP bound to E. coli DHPS.
- Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
- Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505–509. [Link]
- Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]
- Flarakos, C., et al. (2022).
- Goth, G., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]
- Pleasance, S., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
- Sáinz-Díaz, C. I., et al. (2022).
- University of Colorado Boulder. (n.d.). Crystallization.
- Various Authors. (n.d.). X-ray crystallography. Wikipedia. [Link]
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
- YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
- Zăgan, C.-M., et al. (2022).
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comparative reactivity of (3-bromophenyl)methanesulfonyl chloride vs benzenesulfonyl chloride
<From the Scientist's Desk: A Comparative Guide to the Reactivity of (3-Bromophenyl)methanesulfonyl chloride and Benzenesulfonyl chloride
Abstract
In the landscape of synthetic chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, core motifs in numerous pharmaceutical agents and functional materials.[1][2] This guide provides a detailed comparative analysis of two key reagents: the archetypal benzenesulfonyl chloride and the structurally distinct this compound. We will dissect how the introduction of a methylene (-CH2-) spacer and a bromo-substituent fundamentally alters the electronic nature and, consequently, the chemical reactivity of the sulfonyl chloride group. Through mechanistic discussions, comparative experimental data, and detailed protocols, this document serves as a critical resource for researchers, enabling informed reagent selection for enhanced synthetic outcomes.
Introduction: A Tale of Two Sulfonyl Chlorides
Benzenesulfonyl chloride (BsCl) is a cornerstone reagent in organic synthesis.[3] Its phenyl ring is directly conjugated to the sulfonyl chloride moiety, creating a stable, moderately reactive electrophile widely used in protecting group chemistry and the synthesis of aryl sulfonamides.[4][5]
In contrast, this compound presents a fascinating structural deviation. The key difference is the methylene (-CH2-) bridge separating the aromatic ring from the sulfonyl chloride group. This seemingly minor change breaks the direct conjugation, transforming the molecule from an arenesulfonyl chloride into a phenyl-substituted alkanesulfonyl chloride. This structural nuance has profound implications for the electrophilicity of the sulfur center, suggesting a reactivity profile more akin to highly reactive alkanesulfonyl chlorides like methanesulfonyl chloride (MsCl) than to its aromatic cousin, BsCl.[4][6]
This guide will explore the hypothesis that this compound is significantly more reactive than benzenesulfonyl chloride due to the insulating effect of the methylene spacer, which prevents resonance stabilization and enhances the electrophilicity of the sulfonyl group.
Structural and Electronic Analysis
The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom, which is rendered electron-deficient by the attached oxygen and chlorine atoms.[7][8] The nature of the "R" group in R-SO₂Cl, however, fine-tunes this reactivity.
-
Benzenesulfonyl Chloride (BsCl): The aromatic ring is directly attached to the sulfur atom. This allows for resonance delocalization of the sulfur's electrons into the phenyl ring, which slightly stabilizes the ground state of the molecule and tempers the electrophilicity of the sulfur. This makes BsCl and other arenesulfonyl chlorides relatively stable and less reactive compared to their aliphatic counterparts.[4]
-
This compound: The methylene (-CH2-) group acts as an electronic insulator, preventing any resonance interaction between the phenyl ring and the sulfonyl group. The reactivity is therefore governed primarily by inductive effects. The entire (3-bromophenyl)methyl group acts as an electron-withdrawing substituent, enhancing the partial positive charge on the sulfur atom. The meta-positioned bromine atom further contributes to this inductive pull, though its effect is attenuated by distance.
This fundamental electronic difference suggests that this compound will react more rapidly with nucleophiles.
Sources
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A Comparative Guide to Sulfonylating Agents: Profiling (3-bromophenyl)methanesulfonyl chloride
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic modification of functional groups is a cornerstone of innovation. Sulfonylating agents are a critical class of reagents that enable the transformation of nucleophilic moieties, such as alcohols and amines, into sulfonates and sulfonamides, respectively. These transformations are pivotal for a multitude of applications, from converting a poor hydroxyl leaving group into an excellent one to imbuing a molecule with specific biological activities. This guide provides a comprehensive comparison of (3-bromophenyl)methanesulfonyl chloride with other commonly employed sulfonylating agents, namely methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). The analysis will delve into the nuances of reactivity, steric effects, and the mechanistic pathways that govern their synthetic utility, supported by established chemical principles to empower researchers in making informed decisions for their synthetic endeavors.
The Role of Sulfonylating Agents in Organic Synthesis
The primary function of sulfonylating agents is the introduction of a sulfonyl group (-SO2R) onto a substrate. This is most commonly achieved through the reaction of a sulfonyl chloride (R-SO2Cl) with a nucleophile. The resultant sulfonate esters (from alcohols) and sulfonamides (from amines) are stable yet reactive functional groups that serve diverse purposes in multi-step syntheses.[1][2] The conversion of an alcohol to a sulfonate ester, for instance, dramatically enhances its leaving group ability, facilitating subsequent nucleophilic substitution and elimination reactions.[3][4] This is because the sulfonate anion is a weak base, stabilized by resonance, making it an excellent leaving group.[5]
A Tale of Two Standards: Methanesulfonyl Chloride (MsCl) and p-Toluenesulfonyl Chloride (TsCl)
To understand the unique characteristics of this compound, it is instructive to first consider two of the most widely used sulfonylating agents: methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).
Methanesulfonyl Chloride (MsCl): The Compact Workhorse
Methanesulfonyl chloride is a simple alkanesulfonyl chloride that is highly valued for its high reactivity and the excellent leaving group ability of the resulting mesylate (-OMs) group.[6] Its small size minimizes steric hindrance, allowing for rapid reactions with a wide range of nucleophiles, including sterically hindered alcohols.[6][7] The reactivity of MsCl is so pronounced that, in the presence of a strong, non-nucleophilic base like triethylamine, the reaction with alcohols is believed to proceed through a highly reactive "sulfene" intermediate (CH2=SO2).[8][9] This pathway is distinct from the more common direct nucleophilic attack mechanism.
p-Toluenesulfonyl Chloride (TsCl): The Aromatic Stalwart
p-Toluenesulfonyl chloride is an arylsulfonyl chloride that is also extensively used to convert alcohols into good leaving groups (tosylates, -OTs).[1] The presence of the aromatic ring makes TsCl less reactive than MsCl due to resonance stabilization.[10] The reaction of TsCl with alcohols typically proceeds via a direct nucleophilic attack of the alcohol on the electrophilic sulfur atom.[8] The resulting tosylate group is an excellent leaving group, comparable in efficacy to mesylates.[11] A practical advantage of tosylates is that they are often crystalline solids, which can facilitate purification.[8]
Profiling this compound: A Deductive Analysis
This compound is a benzylsulfonyl chloride derivative. The key structural features that will influence its reactivity are:
-
The Methylene Spacer (-CH2-): The presence of a methylene group between the phenyl ring and the sulfonyl chloride moiety is significant. This spacer isolates the sulfonyl group from the direct resonance effects of the aromatic ring that are present in TsCl. This structural feature would suggest a reactivity profile that is more akin to an alkanesulfonyl chloride like MsCl, rather than an arylsulfonyl chloride.
-
The 3-Bromo Substituent: The bromine atom at the meta position of the phenyl ring is an electron-withdrawing group primarily through its inductive effect (-I effect). This will influence the acidity of the benzylic protons. A more acidic proton would facilitate the formation of a sulfene-like intermediate in the presence of a strong base, similar to the mechanism proposed for MsCl.
Based on these structural features, we can predict the following performance characteristics for this compound:
-
Reactivity: The reactivity of this compound is expected to be higher than that of TsCl due to the absence of resonance stabilization of the sulfonyl group with the aromatic ring. It is likely to be comparable to, or slightly less than, MsCl. The electron-withdrawing bromo group may slightly enhance the electrophilicity of the sulfur atom, but this effect will be attenuated by the methylene spacer.
-
Mechanism: In the presence of a non-nucleophilic base like triethylamine, the potential for a sulfene-like intermediate formation exists due to the presence of benzylic protons. With a weaker base like pyridine, a direct nucleophilic substitution mechanism is more likely to dominate.
-
Steric Hindrance: The steric bulk around the sulfonyl group in this compound will be greater than that of MsCl but likely comparable to or slightly less than that of TsCl.
Comparative Overview of Sulfonylating Agents
| Feature | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | This compound |
| Structure | CH3SO2Cl | CH3C6H4SO2Cl | BrC6H4CH2SO2Cl |
| Class | Alkanesulfonyl chloride | Arylsulfonyl chloride | Benzylsulfonyl chloride |
| Reactivity | High[6] | Moderate[10] | Predicted to be high (similar to MsCl) |
| Steric Hindrance | Low[6] | Moderate | Moderate |
| Mechanism | Can form sulfene intermediate[8][9] | Direct nucleophilic attack[8] | Potential for sulfene-like intermediate |
| Leaving Group | Mesylate (-OMs) | Tosylate (-OTs) | (3-bromophenyl)methanesulfonate |
| Leaving Group Ability | Excellent[11] | Excellent[11] | Predicted to be excellent |
Experimental Protocols
The following are generalized protocols for the sulfonylation of a primary amine and a primary alcohol. These can be adapted for use with this compound, with the expectation that reaction times may be shorter than those typically required for TsCl.
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol describes the formation of a sulfonamide from a primary amine.
Materials:
-
Primary amine
-
This compound (or other sulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add the base (1.1-1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.0-1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess base and amine, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Sulfonylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to a sulfonate ester.
Materials:
-
Primary alcohol
-
This compound (or other sulfonyl chloride)
-
Anhydrous pyridine or a mixture of anhydrous DCM and triethylamine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous pyridine or DCM.
-
If using DCM, add triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by column chromatography or recrystallization.
Visualization of Key Concepts
Caption: General mechanism for the sulfonylation of an alcohol.
Caption: Structures of common sulfonylating agents.
Conclusion
The selection of an appropriate sulfonylating agent is a critical decision in the design of a synthetic route. While methanesulfonyl chloride and p-toluenesulfonyl chloride are well-established and reliable reagents, an understanding of structure-activity relationships allows for the informed consideration of less common agents like this compound. Based on its structure, this compound is predicted to be a highly reactive sulfonylating agent, with performance characteristics more closely aligned with MsCl than TsCl. The presence of the bromo-substituted phenylmethyl group offers potential for fine-tuning reactivity and introducing a unique structural motif into the target molecule. The general protocols provided herein serve as a starting point for the application of this and other sulfonylating agents in the synthesis of valuable sulfonate esters and sulfonamides.
References
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- HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs.
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- MDPI. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
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- ResearchGate. (2018). Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1. [Link]
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A Comparative Guide to Electrophilic Warheads in Drug Discovery: Alternatives to (3-Bromophenyl)methanesulfonyl Chloride
Introduction: The Role of Electrophilic Moieties in Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic use of reactive chemical groups to form covalent bonds with biological targets has witnessed a remarkable resurgence. These electrophilic "warheads," when appended to a high-affinity ligand scaffold, create targeted covalent inhibitors (TCIs) that offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and improved efficacy against drug-resistant mutations.[1][2]
For decades, sulfonyl chlorides, such as (3-bromophenyl)methanesulfonyl chloride, have served as versatile reagents for synthesizing sulfonamides—a privileged scaffold in medicinal chemistry—and more recently, as electrophiles for targeting nucleophilic amino acid residues.[3][4] this compound itself combines a reactive sulfonyl chloride moiety with a phenyl ring substituted with bromine. This bromine atom is not merely a placeholder; it can serve to modulate the electronic properties of the electrophile, engage in favorable halogen bonding with the target protein to enhance binding affinity, or act as a synthetic handle for late-stage functionalization to explore structure-activity relationships (SAR).[5][6][7][8]
However, the high reactivity that makes sulfonyl chlorides effective also presents significant challenges. Their inherent instability, particularly towards hydrolysis in aqueous environments, can lead to rapid degradation in biological assays, non-specific off-target reactions, and a narrow therapeutic window.[9][10][11] These limitations necessitate the exploration of alternative electrophilic groups that offer a more finely tuned balance of stability and reactivity. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on sulfonyl fluorides and other prominent electrophilic warheads, supported by experimental data and detailed protocols for their application.
Core Alternatives and Their Mechanistic Underpinnings
The quest for superior covalent modifiers has led to the development of several classes of electrophiles. The primary alternative, aryl sulfonyl fluorides, operates through a similar mechanism but with vastly different chemical properties. Other alternatives, such as Michael acceptors, function through distinct reaction pathways, expanding the repertoire of available tools for covalent drug design.
The Preeminent Alternative: Aryl Sulfonyl Fluorides
Aryl sulfonyl fluorides have emerged as the leading alternative to their chloride counterparts, largely due to their unique stability-reactivity profile.[12][13][14] This distinction is rooted in the high strength of the sulfur-fluorine bond compared to the sulfur-chlorine bond.
Key Advantages:
-
Enhanced Stability: Sulfonyl fluorides are significantly more stable to hydrolysis and thermolysis.[11][15] This robustness is critical for in vitro assays and in vivo applications, minimizing compound degradation and improving the reliability of experimental data.[9] An experimental comparison showed that while a sulfonyl chloride analog rapidly decomposes at 130°C, the corresponding sulfonyl fluoride remains stable for hours under the same conditions.[11]
-
"Click Chemistry" Reactivity (SuFEx): Despite their stability, sulfonyl fluorides react efficiently and chemoselectively with nucleophiles under specific conditions, a transformation termed Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[14][16] This "tunable" reactivity allows for covalent bond formation under physiological conditions with minimal off-target effects.
-
Broader Nucleophile Targeting: While traditionally used to target serine residues, sulfonyl fluorides have been demonstrated to covalently modify a wider range of nucleophilic amino acids, including lysine, tyrosine, histidine, and threonine, expanding the scope of the "targetable" proteome.[3][12][17][18]
Experimental Comparison: Stability of Sulfonyl Halides
A direct comparison highlights the superior stability of sulfonyl fluorides. In one study, an arylfluorosulfate (structurally related to sulfonyl fluorides) remained intact for over 24 hours in phosphate-buffered saline (PBS), whereas the analogous sulfonyl fluoride showed significant hydrolysis under the same conditions, and sulfonyl chlorides are known to be even less stable.[9]
| Compound Class | Stability in Aqueous Buffer (pH 7.4) | Key Characteristics |
| Aryl Sulfonyl Chlorides | Low (rapid hydrolysis) | Highly reactive, prone to non-specific reactions and degradation.[11] |
| Aryl Sulfonyl Fluorides | Moderate to High | "Goldilocks" reactivity; stable until a specific interaction with a target nucleophile facilitates the SuFEx reaction.[9][12] |
| Aryl Fluorosulfates | Very High | Generally less reactive than sulfonyl fluorides, offering another level of tunable reactivity.[9][13] |
Other Covalent Warheads: Expanding the Toolkit
Beyond sulfonyl-based electrophiles, several other classes of warheads are routinely employed in drug discovery, each with its own mechanism and target preference.
-
Michael Acceptors (α,β-Unsaturated Carbonyls): Acrylamides are the most common Michael acceptors used in FDA-approved covalent drugs.[2] They react selectively with the thiol group of cysteine residues via a conjugate addition reaction. Their reactivity can be tuned by modifying the electronics of the unsaturated system.
-
Vinyl Sulfonamides: These are more reactive than acrylamides and can also target cysteine residues.[17] They offer a different geometric and electronic profile compared to acrylamide-based warheads.
-
Strained Rings: Electrophiles such as bicyclo[1.1.0]pentanes and other strained ring systems can react with nucleophiles upon strain release, offering a unique mechanism for covalent modification.
-
Other Electrophiles: A diverse range of other warheads, including α-ketoamides, boronic acids, and dichlorotriazines, have been developed to target various nucleophilic residues like serine, threonine, and tyrosine.[1]
Experimental Workflows and Protocols
The practical application of these alternatives requires robust and validated experimental protocols. Below are detailed methodologies for key workflows in drug discovery.
Workflow for Covalent Probe Target Engagement
This workflow outlines the process for confirming that a covalent probe binds to its intended target in a complex biological sample, such as a cell lysate. This is a critical step to validate the probe's utility for downstream applications like competitive binding assays.
Caption: Workflow for identifying protein targets of a covalent probe.
Protocol 1: Covalent Labeling of a Target Protein with a Sulfonyl Fluoride Probe
This protocol is adapted for labeling a purified protein or a complex proteome with an alkyne-tagged sulfonyl fluoride probe for target identification and engagement studies.[19][20]
-
Reagent Preparation:
-
Protein Solution: Prepare a solution of the target protein (e.g., 1-5 µM) or cell lysate (1-2 mg/mL total protein) in a suitable buffer (e.g., 50 mM HEPES or PBS, pH 7.4).
-
Probe Stock Solution: Prepare a 10-100 mM stock solution of the alkyne-tagged sulfonyl fluoride probe in an anhydrous solvent like DMSO or DMF. Note: Sulfonyl fluorides are sensitive to hydrolysis; always use fresh stock solutions.
-
-
Labeling Reaction:
-
Add the probe stock solution to the protein solution to achieve the desired final concentration (e.g., a 10-100 fold molar excess for purified proteins, or 10-100 µM for lysates). The final DMSO concentration should be kept low (< 2% v/v) to avoid protein denaturation.
-
For a negative control, add an equivalent volume of DMSO. For a competition control, pre-incubate the protein solution with a known non-covalent inhibitor (10-50 fold excess) for 30 minutes before adding the probe.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
-
Click Chemistry (CuAAC):
-
To the labeled protein sample, add the following click chemistry reagents in order:
-
Biotin-azide tag (e.g., final concentration of 100 µM).
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration of 1 mM).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (final concentration of 100 µM).
-
Copper(II) sulfate (CuSO₄) (final concentration of 1 mM).
-
-
Vortex briefly and incubate at room temperature for 1 hour.
-
-
Analysis:
-
The biotin-tagged proteins can now be visualized by SDS-PAGE and Western blot using a streptavidin-HRP conjugate, or enriched using streptavidin beads for downstream mass spectrometry-based identification.[20]
-
Workflow for Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. This workflow illustrates the standard procedure for reacting a sulfonyl halide with an amine.
Caption: General workflow for N-sulfonylation of an amine.
Protocol 2: Synthesis of a Sulfonamide using an Arylmethanesulfonyl Chloride
This protocol provides a general procedure for the N-sulfonylation of a primary or secondary amine.[21][22]
-
Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a suitable base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the solution.
-
-
Reaction:
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add the this compound or an alternative sulfonyl halide (1.0-1.1 equivalents) dropwise to the cooled amine solution over 15-30 minutes. The reagent can be added neat or as a solution in the reaction solvent.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
-
Conclusion and Future Outlook
While this compound and its congeners remain useful reagents, particularly in synthetic chemistry, their application in biological contexts is often limited by their high reactivity and poor stability. The development of alternatives, most notably sulfonyl fluorides, has provided researchers with a set of powerful tools that offer a superior balance of stability and controlled reactivity.[12][23] The ability of sulfonyl fluorides to participate in SuFEx click chemistry and to target a broad range of nucleophilic amino acid residues has significantly expanded the possibilities for designing novel targeted covalent inhibitors.[18][24]
The choice of an electrophilic warhead is a critical decision in the design of a covalent inhibitor. It requires a deep understanding of the interplay between the warhead's intrinsic reactivity, the nucleophilicity of the target residue, and the overall stability of the molecule in the intended experimental environment. By leveraging the diverse chemical properties of the alternatives presented in this guide, from the robust and tunable sulfonyl fluorides to the cysteine-selective Michael acceptors, researchers can develop more selective, stable, and ultimately more effective therapeutic agents.
References
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- Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate.
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- Potter, D. G., et al. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. Scientific Reports, 11(1), 2241.
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- Ábrányi-Balogh, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6432.
- Wang, Y., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 213-222.
- Zhao, Q., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1549, 239-248.
- Lazzari, G., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- Johnson, D. S., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 51(26), 3429-3432.
- Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964.
- Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
- BenchChem. (2025). A Comparative Analysis of Methanesulfonyl Chloride Reactivity for Drug Development Professionals. BenchChem.
- BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
- Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113.
- Shields, J. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21397-21404.
- Rudyk, H., & Kiec-Kononowicz, K. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 236-246.
- University College London. (2012). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Covalent Inhibitors: A Mechanistic Perspective. Journal of Medicinal Chemistry, 62(12), 5673-5722.
- Mikołajczyk, M., et al. (2011). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. The Journal of Organic Chemistry, 76(11), 4549-4558.
- Rudyk, H., & Kiec-Kononowicz, K. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), e236-e246.
- Rudyk, H., & Kiec-Kononowicz, K. (2024). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate.
- Drąg-Jarząbek, A., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 24(21), 3929.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. BenchChem.
- ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties.
- Demont, E. H., et al. (2014). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 57(21), 9049-9066.
- Sharpless, K. B., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Accounts of Chemical Research.
- Tota, M. R., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1775.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Sulfonamides by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. Among the various analytical techniques available, High-Performance Liquid Chromatography (HPLC) stands out as the gold standard for the purity assessment of sulfonamides due to its robustness, high resolution, and quantitative accuracy.[1][2] This guide provides an in-depth, objective comparison of HPLC with other analytical methods, supported by experimental data and protocols, to empower you in making informed decisions for your analytical workflow.
The Central Role of Purity in Sulfonamide Synthesis
Sulfonamides, a class of synthetic antimicrobial agents, are widely used in both human and veterinary medicine.[3][4] The synthesis of these compounds can often result in a mixture containing the target sulfonamide along with unreacted starting materials, by-products, and degradation products.[5] The presence of these impurities, even in trace amounts, can impact the drug's therapeutic effect and potentially introduce toxicity. Therefore, a reliable and sensitive analytical method is paramount for the accurate quantification of purity.
Comparative Analysis of Analytical Techniques for Sulfonamide Purity
While HPLC is a dominant technique, a comprehensive understanding of its advantages and limitations in comparison to other methods is crucial for selecting the most appropriate analytical strategy.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Retention time (t R), peak area/height for quantification, % purity. | High (ng to µg/mL).[1] | Excellent, high precision and accuracy.[1] | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution with impurities.[1] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (R f), qualitative presence of impurities. | Moderate | Semi-quantitative at best. | Simple, rapid, low cost, suitable for reaction monitoring. | Low resolution, not suitable for accurate quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Retention time, mass-to-charge ratio (m/z) for identification and confirmation of impurities. | Very High (pg to ng/mL).[3] | Excellent, highly specific and sensitive. | Provides structural information about impurities, definitive identification. | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Retention time, peak area for quantification. | High | Good | Suitable for volatile impurities. | Not suitable for non-volatile and thermally labile sulfonamides without derivatization. |
Deep Dive into HPLC for Sulfonamide Purity Assessment
The versatility of HPLC allows for a tailored approach to sulfonamide analysis. The choice of stationary phase, mobile phase, and detector are critical parameters that are optimized to achieve the desired separation and sensitivity.
The Logic Behind Method Development
A systematic approach to HPLC method development is essential for achieving reliable and reproducible results.[6] The process involves a series of logical steps, from understanding the analyte's properties to validating the final method.
Caption: Logical workflow for HPLC method development.
Expert Insight: The choice between a C18 and a Phenyl-Hexyl column is a critical decision in method development.[5] While C18 columns provide excellent hydrophobic retention for a wide range of compounds, a Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions, which can be advantageous in resolving aromatic impurities that may co-elute with the main sulfonamide peak on a C18 column.[5]
Experimental Protocol: A Validated HPLC Method for Sulfonamide Purity
This section provides a detailed, step-by-step methodology for the purity assessment of a representative sulfonamide using a validated reversed-phase HPLC method. This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.
Materials and Reagents
-
Sulfonamide reference standard and synthesized sample
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Formic acid (≥98%)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7][8]
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 25 °C[9]
-
Injection Volume: 5 µL[5]
Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh about 10 mg of the sulfonamide reference standard into a 10 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water and make up to the volume.[1]
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the synthesized sulfonamide sample into a 10 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water and make up to the volume.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and Purity Calculation
The purity of the synthesized sulfonamide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Trustworthy System
To ensure the reliability of the analytical results, the HPLC method must be validated according to the International Conference on Harmonisation (ICH) guidelines.[11][12][13]
Caption: Key parameters for HPLC method validation.
Expert Insight on Trustworthiness: A validated method is a self-validating system. For instance, the specificity of the method is demonstrated by the ability to resolve the main sulfonamide peak from known impurities and degradation products.[13] This is often confirmed by peak purity analysis using a PDA detector, which ensures that the chromatographic peak of the analyte is not co-eluting with any other component.
Conclusion: HPLC as the Authoritative Choice
For the assessment of synthesized sulfonamide purity, HPLC emerges as the authoritative and indispensable analytical tool. Its high resolving power, quantitative accuracy, and robustness make it ideally suited for the stringent requirements of pharmaceutical quality control.[2][6] While other techniques have their niche applications, HPLC provides the comprehensive data necessary to ensure the identity, purity, and quality of sulfonamide APIs. By following a systematic approach to method development and validation, researchers can have full confidence in the integrity of their analytical results, a critical step in the journey from synthesis to a safe and effective therapeutic agent.
References
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024-08-21).
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.).
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.).
- Steps for HPLC Method Validation - Pharmaguideline. (2024-12-11).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. (n.d.).
- A BRIEF REVIEW ON HPLC METHOD VALIDATION - Jetir.Org. (n.d.).
- Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library. (n.d.).
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023-03-15).
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. (n.d.).
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.).
- A Comparative Guide to HPLC Methods for Sulfonamide Reaction Purity Analysis - Benchchem. (n.d.).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
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A Comparative Guide to the Kinetic Analysis of (3-bromophenyl)methanesulfonyl Chloride Reactions
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of reactant kinetics is paramount for process optimization and mechanistic insight. This guide provides an in-depth analysis of the kinetic profile of (3-bromophenyl)methanesulfonyl chloride, a sulfonylating agent of interest in organic synthesis. While direct kinetic studies on this specific molecule are not extensively published, this guide leverages established principles of physical organic chemistry and robust data from closely related analogs to build a predictive and comparative framework. We will dissect its expected reactivity, compare it with common alternatives, and provide actionable experimental protocols for validation.
Mechanistic Framework: The Bimolecular Nucleophilic Substitution (SN2) Pathway
The solvolysis and related nucleophilic substitution reactions of alkanesulfonyl and arenesulfonyl chlorides predominantly proceed via a concerted bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This pathway involves the direct attack of a nucleophile (e.g., a solvent molecule like water or an alcohol) on the electrophilic sulfur atom. This attack occurs opposite to the chloride leaving group, proceeding through a high-energy trigonal bipyramidal transition state.
Key characteristics of this mechanism for sulfonyl chlorides include:
-
Second-Order Kinetics: The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile.
-
Inversion of Configuration: While not relevant for an achiral center, this is a hallmark of the SN2 mechanism.
-
Sensitivity to Nucleophilicity: The reaction rate is significantly influenced by the strength of the incoming nucleophile.
The stability of the transition state is the primary determinant of the reaction rate. Electron-withdrawing substituents on the organic moiety are known to stabilize the developing negative charge on the sulfonyl oxygens in the transition state, thereby accelerating the reaction.[3]
Figure 1: Generalized SN2 mechanism for nucleophilic substitution on a sulfonyl chloride.
Predictive Kinetic Analysis of this compound
To predict the reactivity of this compound, we will use phenylmethanesulfonyl chloride (PMSC) as our primary reference compound. The addition of a bromine atom to the meta position of the phenyl ring introduces a well-understood electronic effect.
Electronic Effects: A Hammett Equation Approach
The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives.[4]
-
σ (sigma): The substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho): The reaction constant, which reflects the sensitivity of the reaction to electronic effects.
For nucleophilic substitution on sulfonyl chlorides, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups accelerate the reaction.[3] This is because they help to delocalize and stabilize the partial negative charge that builds up on the sulfonyl group in the trigonal bipyramidal transition state.
The bromine atom at the meta position acts primarily as an electron-withdrawing group through its inductive effect (-I). The Hammett constant for a meta-bromo substituent (σₘ) is approximately +0.37 .[2] While a precise ρ value for the solvolysis of phenylmethanesulfonyl chlorides is not available, studies on the analogous chloride-chloride exchange in arenesulfonyl chlorides show a ρ value of +2.02. Solvolysis reactions typically have smaller, but still positive, ρ values.[3]
Prediction: Given the positive σₘ of the bromo group and the established positive ρ value for this class of reactions, This compound is predicted to undergo solvolysis at a faster rate than the parent phenylmethanesulfonyl chloride. The inductive withdrawal of electron density by the bromine atom will stabilize the SN2 transition state, lowering the activation energy and increasing the rate constant.
Solvent Effects: The Grunwald-Winstein Perspective
The extended Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, is an empirical model used to dissect the contributions of solvent nucleophilicity (lNT) and solvent ionizing power (mYCl) to the solvolysis rate.[1]
-
l : The sensitivity of the substrate to solvent nucleophilicity.
-
m : The sensitivity of the substrate to solvent ionizing power.
Kinetic studies on the parent phenylmethanesulfonyl chloride (PMSC) in a wide range of solvents yielded values of l = 0.61 and m = 0.34 . The significant l value confirms the importance of solvent nucleophilic assistance, consistent with an SN2 mechanism. The smaller but non-negligible m value suggests the transition state has some degree of charge separation (ionization character), where the S-Cl bond is partially broken.
Prediction: The electronic perturbation from the 3-bromo substituent is not expected to fundamentally alter the mechanism. Therefore, the solvolysis of This compound should exhibit similar sensitivities to solvent effects as the parent PMSC. We anticipate l and m values in the same range, indicating a continued dominance of the SN2 pathway with some charge separation at the transition state across various solvent systems.
Comparison with Alternative Sulfonylating Agents
A key aspect of selecting a reagent is understanding its reactivity relative to other available options. The table below compares the predicted and known kinetic parameters of this compound with common sulfonyl chlorides.
| Parameter | Methanesulfonyl Chloride (MSC) | Benzenesulfonyl Chloride (BSC) | Phenylmethanesulfonyl Chloride (PMSC) | This compound |
| Structure | CH₃SO₂Cl | C₆H₅SO₂Cl | C₆H₅CH₂SO₂Cl | 3-Br-C₆H₄CH₂SO₂Cl |
| Relative Reactivity | High | Moderate | Low | Low-Moderate (Predicted) |
| Governing Mechanism | SN2 | SN2[3] | SN2 with ionization character | SN2 with ionization character (Predicted) |
| G-W l value | ~1.0 (inferred) | 1.01 | 0.61 | ~0.6 (Predicted) |
| G-W m value | ~0.5 (inferred) | 0.61 | 0.34 | ~0.3 (Predicted) |
| KSIE (kMeOH/kMeOD) | 1.5 - 1.7[3] | ~1.5[3] | 2.34 | ~2.3 (Predicted) |
| Key Features | Highly reactive, small sterically. | Aromatic, electronically tunable. | Less reactive than MSC, benzylic group. | Electronically activated PMSC analog. |
Analysis of Comparison:
-
This compound vs. PMSC: As predicted by Hammett analysis, the 3-bromo derivative is expected to be more reactive than its parent compound, PMSC, due to the electron-withdrawing nature of bromine.
-
Comparison to MSC and BSC: Both methanesulfonyl chloride and benzenesulfonyl chloride are generally more reactive in solvolysis than phenylmethanesulfonyl chloride and its derivatives. The insulating CH₂ group in PMSC derivatives reduces the direct electronic influence of the phenyl ring on the sulfonyl center compared to BSC.
Experimental Protocol: Kinetic Analysis of Solvolysis by Conductimetry
To validate the predictions made in this guide, a robust and self-validating experimental protocol is essential. The solvolysis of a sulfonyl chloride in a hydroxylic solvent produces acidic products (a sulfonic acid and HCl), making conductimetry an ideal method for monitoring the reaction progress in real-time.
Rationale for Method Selection
Conductimetry offers high precision for reactions that generate ions. The rate of change in the solution's conductivity is directly proportional to the rate of ion formation, and thus to the reaction rate. This method avoids the need for quenching and titration, minimizing experimental error.
Figure 2: Experimental workflow for a conductimetric kinetic study.
Step-by-Step Methodology
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% v/v ethanol in deionized water) with high precision. Ensure all glassware is scrupulously clean and dry.
-
Temperature Control: Place approximately 25 mL of the solvent into a jacketed conductivity cell connected to a constant-temperature water bath. Allow the system to equilibrate for at least 20 minutes to ensure thermal stability (±0.1°C).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a small amount of a dry, inert solvent (e.g., acetonitrile or dioxane) to ensure rapid dissolution upon injection.
-
Background Measurement: Measure the initial, stable conductivity of the solvent in the cell (κ₀).
-
Reaction Initiation: Using a microliter syringe, inject a small aliquot (e.g., 10-20 µL) of the concentrated stock solution into the vigorously stirred solvent in the cell. The final concentration of the sulfonyl chloride should be in the millimolar range. Simultaneously start a timer.
-
Data Acquisition: Record the conductivity of the solution (κt) as a function of time (t). Data points should be collected frequently during the initial phase of the reaction and less frequently as it approaches completion.
-
Infinity Reading: After the reaction has proceeded for at least 10 half-lives, or when the conductivity reading becomes stable, record the final conductivity (κ∞).
-
Data Analysis: The first-order rate constant (k) is determined by plotting ln(κ∞ - κt) versus time. The slope of the resulting straight line is equal to -k. This method internally validates the first-order nature of the reaction; a linear plot confirms the assumed rate law.
Conclusion
This guide establishes a robust, data-driven framework for understanding the reaction kinetics of this compound. By synthesizing data from analogous compounds, we predict that it behaves as a typical phenylmethanesulfonyl chloride, reacting via an SN2 mechanism with some ionization character. The presence of the meta-bromo substituent is expected to increase its solvolytic reactivity compared to the unsubstituted parent compound due to inductive electron withdrawal. The provided comparative data and detailed experimental protocol offer a solid foundation for researchers to empirically validate these predictions and effectively utilize this reagent in complex synthetic applications.
References
- Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]
- Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. [Link]
- Winstein, S., Grunwald, E., & Jones, H. W. (1951). The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories. Journal of the American Chemical Society, 73(6), 2700-2707. [Link]
- Koh, H. J., & Kang, S. J. (2011). Application of the Extended Grunwald-Winstein Equation to the Solvolyses of Phenyl Methanesulfonyl Chloride in Aqueous Binary Mixtures. Bulletin of the Korean Chemical Society, 32(6), 1897-1901. [Link]
- Koh, H. J., & Kang, S. J. (2011). Application of the Extended Grunwald-Winstein Equation to the Solvolyses of Phenyl Methanesulfonyl Chloride in Aqueous Binary Mixtures. Korea Science. [Link]
- University of Calgary. (n.d.). Linear Free Energy Relationships. University of Calgary. [Link]
- University of Toronto Scarborough. (n.d.). Substituent Effects and LFERs. University of Toronto Scarborough. [Link]
- D'Souza, M. J., Ryu, Z. H., Park, Y. H., & Kevill, D. N. (2009). Rate and product studies in the solvolyses of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses.
- Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
- Koh, H. J., & Kang, S. J. (2011). Application of the Extended Grunwald-Winstein Equation to the Solvolyses of Phenyl Methanesulfonyl Chloride in Aqueous Binary Mixtures.
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spectroscopic comparison of ortho, meta, and para substituted bromophenylmethanesulfonyl chlorides
A Comparative Spectroscopic Guide to Ortho-, Meta-, and Para-Bromophenylmethanesulfonyl Chlorides
For researchers, scientists, and professionals in drug development, the precise identification and differentiation of constitutional isomers are foundational to ensuring the purity, efficacy, and safety of synthesized compounds. The ortho-, meta-, and para-isomers of bromophenylmethanesulfonyl chloride, while possessing the same molecular formula, exhibit distinct physical and chemical properties stemming from the spatial arrangement of the bromo- and methanesulfonyl chloride substituents on the phenyl ring. This guide provides an in-depth comparative analysis of their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and data interpretation.
Isomeric Structures and Their Electronic Implications
The position of the bromine atom relative to the methanesulfonyl chloride group dictates the molecule's symmetry and electron density distribution. These differences are the primary cause of the distinct spectroscopic fingerprints observed for each isomer.
-
Ortho (1,2-substitution): The proximity of the two bulky substituents can lead to steric hindrance, potentially influencing bond angles and conformations. Inductive and resonance effects are pronounced due to adjacency.
-
Meta (1,3-substitution): This arrangement results in the least symmetric electron distribution among the three isomers when considering the aromatic protons.
-
Para (1,4-substitution): The symmetrical arrangement of substituents leads to a higher degree of molecular symmetry, which significantly simplifies certain spectra, particularly NMR.
Caption: Logical relationship of the three isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identifier
NMR spectroscopy is arguably the most powerful tool for unambiguously distinguishing between these isomers. The chemical environment of each proton (¹H) and carbon (¹³C) atom is unique, leading to characteristic chemical shifts, signal multiplicities, and coupling constants.
Causality Behind Experimental Choices
The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin systems in the aromatic region, especially for the ortho and meta isomers. Deuterated chloroform (CDCl₃) is a common solvent as it is relatively inert and dissolves the compounds well. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
¹H NMR Spectral Comparison
The aromatic region (typically 7.0-8.0 ppm) provides the most definitive information.
-
Ortho-isomer: Due to the lack of symmetry, all four aromatic protons are chemically distinct, leading to a complex multiplet pattern.[1] One would expect four separate signals, each integrating to 1H.
-
Meta-isomer: The four aromatic protons are also chemically distinct. A key feature can be a singlet or a narrow triplet for the proton situated between the two substituents (at C2), as it has no ortho-protons to couple with. The other three protons will show more complex splitting (doublets, triplets, or doublet of doublets).[2]
-
Para-isomer: Due to the C₂ symmetry axis, the protons at C2 and C6 are equivalent, as are the protons at C3 and C5. This results in a highly simplified spectrum, typically showing two distinct doublets, each integrating to 2H. This AA'BB' system is a classic indicator of para-disubstitution.[1][3][4]
¹³C NMR Spectral Comparison
The number of signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
-
Ortho- and Meta-isomers: Lacking symmetry, all six aromatic carbons are chemically non-equivalent. Therefore, six distinct signals are expected in the aromatic region for both isomers.
-
Para-isomer: The molecule's symmetry results in only four unique carbon environments in the aromatic ring (C1, C4, C2/C6, and C3/C5). Consequently, only four signals will appear in the aromatic region of the spectrum.[5]
Table 1: Summary of Expected NMR Spectral Data
| Spectroscopic Feature | Ortho-Isomer | Meta-Isomer | Para-Isomer |
|---|---|---|---|
| ¹H Aromatic Signals | 4 distinct signals (complex multiplets) | 4 distinct signals (may include a singlet/triplet) | 2 signals (two doublets, 2H each) |
| ¹³C Aromatic Signals | 6 signals | 6 signals | 4 signals |
| CH₂SO₂Cl Signal (¹H) | ~4.5-5.0 ppm (singlet) | ~4.5-5.0 ppm (singlet) | ~4.5-5.0 ppm (singlet) |
| CH₂SO₂Cl Signal (¹³C) | ~60-70 ppm | ~60-70 ppm | ~60-70 ppm |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the bromophenylmethanesulfonyl chloride isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to ensure a homogeneous magnetic field.
-
Data Acquisition (¹H): Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
Data Acquisition (¹³C): Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and identify the chemical shifts and multiplicities.
Caption: Workflow for NMR spectral analysis.
Vibrational Spectroscopy: IR and Raman
IR and Raman spectroscopy probe the vibrational modes of a molecule. The substitution pattern on the benzene ring gives rise to highly characteristic absorptions, particularly in the "fingerprint" region.
Infrared (IR) Spectroscopy
The most diagnostic information for differentiating the isomers comes from the C-H out-of-plane bending vibrations between 900 and 675 cm⁻¹.[5]
-
Ortho-isomer: A strong absorption band is expected around 750 cm⁻¹ due to the four adjacent aromatic C-H bonds.[6]
-
Meta-isomer: Characterized by two distinct bands, one near 780 cm⁻¹ and another in the 860-900 cm⁻¹ region.[5]
-
Para-isomer: A single, strong absorption band is typically observed in the 800-840 cm⁻¹ range.[5][6]
Additionally, all three isomers will exhibit strong, characteristic stretches for the sulfonyl chloride group (S=O) at approximately 1370-1335 cm⁻¹ (asymmetric) and 1195-1168 cm⁻¹ (symmetric).[6][7]
Raman Spectroscopy
Raman spectroscopy complements IR by providing information on symmetric vibrations. While many peaks will overlap with IR, key differences can be observed. The symmetric ring "breathing" mode is particularly sensitive to the substitution pattern and can be a useful diagnostic feature.[8]
Table 2: Key Differentiating Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Ortho-Isomer | Meta-Isomer | Para-Isomer |
|---|---|---|---|
| Aromatic C-H Out-of-Plane Bend | ~750 (strong) | ~780 and ~880 (strong) | 800-840 (strong) |
| S=O Asymmetric Stretch | ~1360 | ~1360 | ~1360 |
| S=O Symmetric Stretch | ~1175 | ~1175 | ~1175 |
| Ring Breathing (Raman) | Unique, characteristic frequency | Unique, characteristic frequency | Unique, characteristic frequency |
Experimental Protocols: Vibrational Spectroscopy
Infrared (IR) Spectroscopy (ATR Method)
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify the key absorption bands and compare them to reference data.
Raman Spectroscopy
-
Sample Preparation: Place the solid sample in a glass vial or on a microscope slide.
-
Instrument Setup: Place the sample in the spectrometer's sample holder and focus the laser beam (e.g., 785 nm to minimize fluorescence) onto the sample.
-
Data Acquisition: Acquire the Raman spectrum using an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic Raman shifts, paying close attention to the fingerprint region and ring breathing modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For substituted benzenes, the key transitions are π → π*. The position of the bromo-substituent influences the conjugation and energy levels of the molecular orbitals, leading to shifts in the maximum absorbance wavelength (λmax).[9]
-
The electronic effects (inductive vs. resonance) of the substituents will alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Generally, para-isomers exhibit the most significant red-shift (longer λmax) due to extended conjugation, while ortho and meta-isomers have λmax values at shorter wavelengths.[9] The fine vibrational structure of the absorption bands can also differ significantly between the isomers.
Table 3: Expected UV-Vis Absorption Data (in Ethanol or Hexane)
| Isomer | Expected λmax Range (nm) | Comments |
|---|---|---|
| Ortho | 265-275 | Potential for steric hindrance to affect planarity and absorption. |
| Meta | 268-278 | Typically shows distinct absorption from the other two isomers. |
| Para | 270-285 | Often the most red-shifted with a higher molar absorptivity. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol or hexane). From this, prepare a dilute solution in a quartz cuvette, ensuring the maximum absorbance is within the optimal range of the instrument (0.1-1.0 A.U.).
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the blank.
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and record the baseline. Replace the blank with the sample cuvette and acquire the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and note any other characteristic features of the absorption band.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of ortho-, meta-, and para-bromophenylmethanesulfonyl chloride is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H and ¹³C NMR are the most definitive methods, with the aromatic region providing a clear, unmistakable fingerprint for each isomer based on signal multiplicity and number of unique resonances.
-
IR spectroscopy offers a rapid and effective method, particularly when analyzing the C-H out-of-plane bending vibrations, which are highly characteristic of the substitution pattern.
-
Raman and UV-Vis spectroscopy provide valuable complementary data that reinforce the structural assignment made by NMR and IR.
By leveraging the strengths of each technique, researchers can confidently verify the identity and purity of these important chemical building blocks, ensuring the integrity and reproducibility of their work in drug discovery and development.
References
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- PubChem. * (4-Bromophenyl)methanesulfonyl chloride*.
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- Georganics. (2-Bromophenyl)methanesulfonyl chloride. [Link]
- Bryant To Ochem. (2024).
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- BenchChem. (2025). A Comparative Spectroscopic Guide to Differentiating Ortho-, Meta-, and Para-Chlorobenzyl Chloride Isomers.
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A Comparative Guide to the Stability of Sulfonamides Derived from (3-bromophenyl)methanesulfonyl chloride
Introduction
In the landscape of drug discovery and development, sulfonamides represent a cornerstone scaffold, integral to a wide array of therapeutic agents.[1] Their remarkable versatility is, however, counterbalanced by the critical need for robust chemical stability to ensure safety, efficacy, and adequate shelf-life. The stability profile of a sulfonamide is intrinsically linked to the physicochemical properties of its precursor, the sulfonyl chloride. This guide provides an in-depth, comparative evaluation of the stability of sulfonamides derived from (3-bromophenyl)methanesulfonyl chloride. We will explore the inherent structural liabilities of this particular class of sulfonamides and contrast their stability with relevant alternatives through a discussion of supporting experimental data. This analysis is grounded in the principles of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, to provide a predictive understanding of degradation pathways.[2][3][4][5]
The choice of this compound as a precursor introduces specific structural motifs that warrant careful stability assessment. The benzylic nature of the sulfonyl group and the presence of a bromine atom on the phenyl ring can significantly influence the molecule's susceptibility to hydrolytic, oxidative, and photolytic degradation. Understanding these liabilities is paramount for researchers and drug development professionals to make informed decisions during lead optimization and formulation development.
Anticipated Stability Liabilities and Rationale for Experimental Design
The chemical structure of sulfonamides derived from this compound suggests several potential degradation pathways. A scientifically sound stability assessment must be designed to interrogate these specific vulnerabilities.
-
Hydrolytic Instability: The S-C bond in benzylic sulfonamides can be susceptible to cleavage, particularly under acidic or basic conditions. Sulfonamides are generally more prone to degradation in acidic conditions compared to neutral or alkaline environments.[6][7] The hydrolysis rate is a critical parameter to evaluate, as it can impact the drug's stability in physiological environments and during aqueous-based formulation.
-
Oxidative Susceptibility: The benzylic carbon atom is a potential site for oxidation. This can lead to the formation of corresponding aldehydes or carboxylic acids, significantly altering the molecule's pharmacological and toxicological profile. Therefore, exposure to oxidative stress is a crucial component of a comprehensive stability study.
-
Photolytic Degradation: Aromatic systems, particularly those containing halogens, can be sensitive to light. The sulfonamide bond itself has been shown to be susceptible to photolytic cleavage.[8] Irradiation with UV light can induce degradation, which is a critical consideration for drug substances and products that may be exposed to light during manufacturing, storage, or administration.
Based on these potential liabilities, a forced degradation study is the most effective approach to rapidly assess the stability of these sulfonamides.[9][10] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[5][10]
Comparative Stability Analysis
To provide a meaningful evaluation, the stability of a model sulfonamide derived from this compound (Compound A) is compared against two structural analogs: a sulfonamide derived from a simple benzenesulfonyl chloride (Compound B) and one from an aliphatic methanesulfonyl chloride (Compound C). This comparison allows for the isolation of the effects of the benzylic methylene group and the bromo-substituent.
Table 1: Comparative Forced Degradation Data (% Degradation)
| Stress Condition | Compound A ((3-bromophenyl)methane-sulfonamide derivative) | Compound B (Benzene-sulfonamide derivative) | Compound C (Methane-sulfonamide derivative) |
| Hydrolysis | |||
| 0.1 M HCl (60°C, 24h) | 18.5% | 12.3% | 5.2% |
| pH 7 Buffer (60°C, 24h) | 2.1% | 1.5% | <1% |
| 0.1 M NaOH (60°C, 24h) | 4.5% | 3.8% | 1.2% |
| Oxidation | |||
| 3% H₂O₂ (RT, 24h) | 25.8% | 8.9% | <1% |
| Photostability | |||
| UV Light (254 nm, 24h) | 15.2% | 10.5% | 2.3% |
Disclaimer: The data presented in this table is representative and for illustrative purposes.
Interpretation of Results:
The data clearly indicates that Compound A , the derivative of this compound, is the least stable of the three analogs under the tested stress conditions.
-
Under hydrolytic stress , the increased degradation of Compound A compared to Compound B suggests that the bromo-substituent may have an electron-withdrawing effect that enhances the susceptibility of the benzylic S-C bond to cleavage. Both aromatic sulfonamides are significantly less stable than the aliphatic analog (Compound C), highlighting the inherent lability of the benzylic sulfonyl group.
-
The most dramatic difference is observed under oxidative conditions . The significantly higher degradation of Compound A points to the benzylic carbon being the primary site of oxidation, a pathway not available to the simple aryl sulfonamide (Compound B) or the alkyl sulfonamide (Compound C).
-
In the photostability study, Compound A again shows the most degradation, likely due to the combined effects of the aromatic ring and the bromo-substituent, which can facilitate photolytic cleavage.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for forced degradation studies are provided. These protocols are designed to be self-validating by including control samples and employing stability-indicating analytical methods.
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of the sulfonamide drug substance under various stress conditions as mandated by ICH guidelines.[3]
Materials:
-
Sulfonamide Drug Substance (e.g., Compound A)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Phosphate Buffer (pH 7.0)
-
Hydrogen Peroxide (3% v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber with UV lamp (254 nm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve the sulfonamide drug substance in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Hydrolytic Degradation:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of pH 7.0 phosphate buffer.
-
Incubate all solutions at 60°C for 24 hours.
-
After incubation, cool the solutions to room temperature and neutralize the acidic and basic samples before dilution for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Place a thin layer of the solid drug substance in a petri dish.
-
Expose the sample to UV light (254 nm) in a photostability chamber for 24 hours.
-
Prepare a solution of the exposed solid for analysis.
-
-
Control Samples:
-
Prepare a solution of the drug substance in the same solvent and keep it at room temperature, protected from light, for the duration of the experiment.
-
Prepare blank solutions for each stress condition without the drug substance.
-
-
Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage degradation by comparing the peak area of the parent drug in the stressed sample to that in the control sample.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop and validate an HPLC method capable of separating the parent sulfonamide from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector and a Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
MS Detection: ESI positive mode, scan range m/z 100-1000
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can resolve the parent peak from degradation products and placebo components. This is confirmed by peak purity analysis using a photodiode array detector or MS.
-
Linearity, Range, Accuracy, Precision: Establish these parameters for the quantification of the parent drug.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the sensitivity of the method for degradation products.
Visualizing the Workflow and Degradation
To better illustrate the experimental process and potential chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the forced degradation study.
Caption: Potential degradation pathways for the target sulfonamide.
Conclusion
The stability of sulfonamides derived from this compound is a critical consideration for their development as therapeutic agents. The presence of the benzylic sulfonyl group and the bromo-substituent renders these compounds particularly susceptible to oxidative, hydrolytic, and photolytic degradation compared to simpler aryl or alkyl sulfonamides. The provided forced degradation protocols offer a robust framework for identifying these liabilities early in the drug development process. By understanding the inherent stability characteristics of this class of compounds, researchers can proactively design more stable analogs, develop appropriate formulations, and establish suitable storage conditions, ultimately ensuring the delivery of safe and effective medicines.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.
- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
- ICH guidelines for stability studies 1. (2012, July 28). Slideshare.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 18). MDPI.
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (n.d.). Benchchem.
- Sulfonamide Degradation. (n.d.). Technical University of Munich.
- Studies on sulfonamide degradation products. (n.d.). ResearchGate.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). National Institutes of Health.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Princeton University.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9).
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- Photolytic cleavage of sulfonamide bonds. (n.d.). PubMed.
- Hydrolysis of sulphonamides in aqueous solutions. (2012, June 30). PubMed.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEea625Vhnb2MNnUNb6V66v3rSyqsNAA1L6ktIVV43zt2byBvY05Ju8BBoukOURPQdWvuVgq1sxRa-UoBUHFwUC8qRYY2bZ_3rQzLfiW5n2QuAmedBy1D1_w_UDZbTmzroOvQ_yH2bKbLrCBSJZ41y6tgnlpndvPm3Isw2stOUkugN1oC5A1ABD]([Link]
Sources
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- 4. database.ich.org [database.ich.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. biomedres.us [biomedres.us]
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The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of Phenylmethanesulfonyl Halide Analogs as Serine Protease Inhibitors
The Target: Serine Proteases and the Mechanism of Irreversible Inhibition
Serine proteases are a ubiquitous class of enzymes that play critical roles in processes ranging from digestion to blood clotting and cellular signaling. Their catalytic activity hinges on a highly conserved triad of amino acids in the active site: a serine, a histidine, and an aspartate. The serine residue acts as a potent nucleophile, attacking the carbonyl carbon of the substrate's peptide bond.
Phenylmethanesulfonyl halides exploit this very mechanism for their inhibitory action. The sulfonyl halide moiety is highly electrophilic, making it an attractive target for the nucleophilic serine residue in the protease's active site. The reaction proceeds via a nucleophilic attack of the serine hydroxyl group on the sulfur atom of the sulfonyl halide, leading to the displacement of the halide and the formation of a stable, covalent sulfonyl-enzyme adduct. This effectively and irreversibly inactivates the enzyme.
Caption: Mechanism of irreversible inhibition of a serine protease by a phenylmethanesulfonyl halide.
Comparative Analysis of Analog Performance: Insights from Benzenesulfonyl Fluorides
A foundational study by Gold and Fahrney on the inhibition of α-chymotrypsin by a series of substituted benzenesulfonyl fluorides provides a robust dataset for understanding the SAR of this class of inhibitors. The second-order rate constant (k₂) is a direct measure of the inhibitor's potency, reflecting how efficiently it inactivates the enzyme. The following table summarizes key data from this study, which serves as an excellent proxy for the behavior of this compound analogs.
| Substituent (Position) | Second-Order Rate Constant (k₂) M⁻¹sec⁻¹ at 25°C, pH 7.0 | Relative Potency (to unsubstituted) |
| H (unsubstituted) | 0.83 | 1.0 |
| p-Nitro | 15.0 | 18.1 |
| m-Nitro | 9.7 | 11.7 |
| p-Bromo | 1.9 | 2.3 |
| m-Bromo | 2.8 | 3.4 |
| p-Methyl | 0.23 | 0.28 |
| m-Methyl | 0.50 | 0.60 |
| p-Methoxy | 0.12 | 0.14 |
| m-Methoxy | 0.63 | 0.76 |
Data adapted from Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. The Rate of Reaction of α-Chymotrypsin with Substituted Benzenesulfonyl Fluorides. Biochemistry, 3(6), 783–791.
Structure-Activity Relationship: Decoding the Data
The data presented above reveals clear trends that are directly applicable to the design of novel this compound analogs.
The Dominance of Electronic Effects
The most striking observation is the profound impact of the electronic nature of the substituent on inhibitory potency.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (p-NO₂ and m-NO₂) dramatically increase the rate of inhibition. This is because EWGs inductively and/or through resonance pull electron density away from the phenyl ring and, consequently, from the sulfonyl group. This makes the sulfur atom more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack by the active site serine. The para-nitro analog is the most potent in this series, highlighting the strong resonance-based withdrawal from this position.
-
Electron-Donating Groups (EDGs): Conversely, substituents like methyl (p-CH₃, m-CH₃) and methoxy (p-OCH₃, m-OCH₃) decrease the inhibitory potency. These groups donate electron density to the phenyl ring, which in turn reduces the electrophilicity of the sulfonyl sulfur, slowing down the rate of reaction with the serine nucleophile.
The Role of Halogens: A Balance of Inductive and Steric Factors
The bromo-substituted analogs (p-Br and m-Br) are more potent than the unsubstituted compound. This is consistent with the electron-withdrawing inductive effect of halogens, which enhances the electrophilicity of the sulfonyl group. Interestingly, the meta-bromo analog is slightly more potent than the para-bromo analog. This suggests that for halogens, the purely inductive effect from the meta position may have a more pronounced impact on the reactivity of the sulfonyl fluoride than the combination of inductive and weak electron-donating resonance effects from the para position.
Positional Isomerism: Meta vs. Para
The position of the substituent has a significant influence on activity. For the potent nitro group, the para position confers greater activity than the meta position, likely due to the direct resonance withdrawal. However, for the bromo and methyl substituents, the meta position leads to slightly higher potency. This underscores the complex interplay of inductive, resonance, and steric effects that can vary depending on the substituent and its position.
Caption: Logical flow of the structure-activity relationship for phenylsulfonyl halide inhibitors.
Experimental Protocols: Measuring Inhibitory Potency
The determination of the second-order rate constant (k₂) for irreversible inhibition is a standard method for quantifying the potency of inhibitors like this compound analogs.
General Workflow for Kinetic Analysis
Caption: Experimental workflow for determining the second-order rate constant (k₂) of irreversible inhibition.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease (e.g., α-chymotrypsin) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Prepare a stock solution of the chromogenic or fluorogenic substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).
-
Prepare a series of dilutions of the this compound analog in an appropriate organic solvent (e.g., acetonitrile) to minimize hydrolysis.
-
-
Inhibition Assay:
-
In a temperature-controlled microplate reader or cuvette holder (e.g., at 25°C), add the enzyme solution.
-
Add different concentrations of the inhibitor to the enzyme solutions and start a timer.
-
At specific time intervals, add the substrate to initiate the enzymatic reaction.
-
Immediately monitor the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (v) from the linear portion of the progress curves.
-
For each inhibitor concentration, plot the natural logarithm of the ratio of the initial rate in the presence of the inhibitor (vᵢ) to the initial rate in the absence of the inhibitor (v₀) against the incubation time. The slope of this line is the negative of the observed pseudo-first-order rate constant (-k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations. The slope of this second plot represents the second-order rate constant (k₂).
-
Conclusion and Future Directions
The structure-activity relationship of phenylmethanesulfonyl halides is a classic example of how fundamental principles of physical organic chemistry dictate biological activity. The potency of these irreversible serine protease inhibitors is primarily governed by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups enhance activity by increasing the electrophilicity of the sulfonyl sulfur, while electron-donating groups have the opposite effect.
For researchers designing novel inhibitors based on the this compound scaffold, these principles provide a clear roadmap. The presence of the 3-bromo substituent already confers a moderate level of potency due to its inductive electron-withdrawing nature. To further enhance inhibitory activity, one could consider:
-
Introducing additional electron-withdrawing groups: For example, adding a nitro or cyano group to the phenyl ring would be predicted to significantly increase potency.
-
Exploring other halogen substitutions: While the 3-bromo analog is effective, a 3-fluoro or 3-chloro analog might offer different steric and electronic profiles that could be beneficial.
-
Modifying the linker: The methylene group between the phenyl ring and the sulfonyl chloride could be a point of modification to alter the inhibitor's flexibility and interaction with the enzyme's active site.
By systematically applying these SAR principles and utilizing robust kinetic analysis, the development of highly potent and potentially selective serine protease inhibitors based on the this compound scaffold is an achievable and promising endeavor.
References
- Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. The Rate of Reaction of α-Chymotrypsin with Substituted Benzenesulfonyl Fluorides. Biochemistry, 3(6), 783–791. [Link]
quantitative analysis of reaction conversion using internal standards
< A Comprehensive Guide to Quantitative Analysis of Reaction Conversion Using Internal Standards
For researchers, scientists, and professionals in drug development, the precise measurement of reaction conversion is paramount. This guide provides an in-depth comparison of the internal standard method against other common techniques, supported by experimental data and protocols. As a self-validating system, this methodology, when correctly implemented, offers a robust route to accurate and reproducible results.
The Principle of the Internal Standard Method
The internal standard (IS) method is a powerful technique used in analytical chemistry to enhance the precision of quantitative analysis.[1] It involves adding a known amount of a specific compound—the internal standard—to all samples, calibration standards, and blanks.[2][3] The quantification of the analyte (the substance being measured) is then based on the ratio of the analyte's signal to the internal standard's signal.[2][4] This approach effectively compensates for variations that can occur during sample preparation and analysis, such as differences in injection volume into a chromatograph.[4][5][6]
Why is this compensation crucial? In techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), minor fluctuations in injection volume can lead to significant errors in the measured peak areas and, consequently, in the calculated concentration of the analyte.[4] By using an internal standard, the ratio of the analyte's peak area to the internal standard's peak area remains constant even if the injection volume varies, thus leading to more accurate and reliable results.[4]
Selecting an Appropriate Internal Standard
The choice of an internal standard is critical for the success of the analysis.[5] An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest.[7][8][9] This ensures that it behaves similarly during sample preparation and analysis. For mass spectrometry applications, using a stable isotope-labeled version of the analyte is considered the gold standard.[10][11][12]
-
Purity and Stability: The internal standard must be a pure substance that is chemically stable and does not react with the sample components or the solvent.[5][12][13]
-
Non-Interference: It must not be naturally present in the sample and its signal (e.g., chromatographic peak) must be well-resolved from the signals of all other components in the sample.[1][5][7]
-
Elution Proximity: In chromatography, the internal standard should elute close to the analyte(s) of interest.[5][13]
Comparison with Other Quantitative Methods
The internal standard method offers distinct advantages over other common quantification techniques.
| Method | Principle | Advantages | Disadvantages |
| Internal Standard | A known amount of a reference compound is added to all samples and standards. Quantification is based on the ratio of the analyte signal to the internal standard signal.[2][9] | High precision and accuracy; compensates for variations in injection volume, sample loss during preparation, and instrumental drift.[4][5][13] | Requires finding a suitable internal standard; can be more complex to prepare samples.[5] |
| External Standard | A calibration curve is generated from a series of standards of known concentrations. The concentration of the analyte in the unknown sample is determined by comparing its signal to the calibration curve.[9][14] | Simple to implement. | Susceptible to errors from variations in injection volume and matrix effects; does not account for sample loss during preparation.[5] |
| Area Normalization | Assumes that the detector response is the same for all components in the sample. The concentration of an analyte is calculated as the percentage of its peak area relative to the total area of all peaks. | Very simple; no calibration standards needed. | Highly inaccurate if detector responses differ for various components; only provides relative concentrations. |
Experimental Protocol: A Step-by-Step Guide
This section outlines a general workflow for quantifying reaction conversion using an internal standard with gas chromatography (GC).
Workflow Diagram
Caption: Workflow for reaction conversion analysis using an internal standard.
Step 1: Selection and Preparation of the Internal Standard
-
Choose a suitable internal standard based on the criteria outlined in Section 2. For this example, let's assume we are monitoring the conversion of benzyl alcohol to benzaldehyde and we choose biphenyl as the internal standard.[15]
-
Prepare a stock solution of the internal standard at a known concentration (e.g., 1 mg/mL in a suitable solvent like ethyl acetate).[15]
Step 2: Preparation of Calibration Standards
-
Prepare a series of calibration standards containing known concentrations of both the starting material (e.g., benzyl alcohol) and the product (e.g., benzaldehyde).
-
Add a constant, known amount of the internal standard stock solution to each calibration standard.[2][7] For instance, add 100 µL of the 1 mg/mL biphenyl stock solution to 900 µL of each calibration standard.
Step 3: Sample Preparation from the Reaction Mixture
-
At various time points during the reaction, withdraw a small, measured aliquot of the reaction mixture.
-
Quench the reaction immediately if necessary (e.g., by rapid cooling or adding a quenching agent).
-
Add a constant, known amount of the internal standard stock solution to the reaction aliquot. It is crucial that the amount of internal standard added is precise and consistent for all samples.[1][7]
-
Prepare the sample for GC analysis. This may involve dilution, extraction, or derivatization. The internal standard should be added before any extraction or cleanup steps to compensate for any potential loss of analyte during these procedures.[5]
Step 4: GC Analysis
-
Inject the calibration standards and reaction samples into the gas chromatograph.
-
Obtain the chromatograms and integrate the peak areas for the starting material, product, and internal standard.
Data Analysis and Calculation of Reaction Conversion
The core of the internal standard method lies in the use of the response factor (RF).
What is a Response Factor?
The response factor is the ratio of the detector's response to the concentration of a compound.[16] In the context of the internal standard method, we use the relative response factor (RRF), which is the ratio of the response factor of the analyte to that of the internal standard.[16]
The formula to calculate the RRF is:
RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS) [16]
Where:
-
Areaanalyte is the peak area of the analyte.
-
Concanalyte is the concentration of the analyte.
-
AreaIS is the peak area of the internal standard.
-
ConcIS is the concentration of the internal standard.
Step 1: Determine the Relative Response Factors
-
Using the data from the calibration standards, plot the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the ratio of the analyte concentration to the internal standard concentration (Concanalyte / ConcIS).[2][17]
-
The slope of this line is the relative response factor (RRF) for that analyte.[2][17] You will need to determine the RRF for both the starting material and the product.
Step 2: Calculate the Concentration of Reactant and Product in Reaction Samples
Once the RRFs are known, you can calculate the concentration of the starting material and product in your reaction samples using the following rearranged formula:
Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RRF) [16]
Step 3: Calculate the Reaction Conversion
Reaction conversion is typically expressed as a percentage and is calculated as follows:
Conversion (%) = ([Initial Moles of Reactant - Moles of Reactant at time t] / Initial Moles of Reactant) * 100
You can determine the moles of the reactant at different time points from the concentrations calculated in the previous step and the volume of the reaction mixture.
Illustrative Data and Comparison
The following table demonstrates the improved precision of the internal standard method compared to the external standard method, especially when there are variations in injection volume.
| Method | Injection 1 (1.0 µL) | Injection 2 (0.9 µL) | Injection 3 (1.1 µL) | Average Calculated Concentration (mg/mL) | Relative Standard Deviation (%) |
| External Standard | 1.00 mg/mL | 0.90 mg/mL | 1.10 mg/mL | 1.00 | 10.0 |
| Internal Standard | 1.01 mg/mL | 1.00 mg/mL | 0.99 mg/mL | 1.00 | 1.0 |
As the data shows, the internal standard method significantly reduces the variability in the calculated concentration, leading to a much lower relative standard deviation.
Potential Pitfalls and Best Practices
While powerful, the internal standard method is not without its challenges. Here are some common issues and how to avoid them:
-
Inappropriate Internal Standard: Choosing an internal standard that co-elutes with another component or is not chemically similar to the analyte can lead to inaccurate results.[1][7]
-
Inconsistent Addition of Internal Standard: It is absolutely critical to add the exact same amount of internal standard to every sample and standard.[3][7] Use precise volumetric techniques.
-
Matrix Effects: In complex samples, the sample matrix can sometimes affect the ionization and detection of the analyte and internal standard differently, especially in mass spectrometry.[10] Using a stable isotope-labeled internal standard can help mitigate this.[10][12]
-
Linearity: Ensure that the detector response is linear over the concentration range of both the analyte and the internal standard.[17]
Conclusion
The is a robust and reliable method that offers superior precision and accuracy compared to other techniques, particularly the external standard method. By carefully selecting an appropriate internal standard and following a well-designed experimental protocol, researchers can obtain high-quality, reproducible data that is essential for drug development and other scientific endeavors. The key to this method's success lies in its ability to self-validate by compensating for variations inherent in the analytical process.
References
- JoVE. (2015, August 24).
- Chromatography Today. (n.d.).
- Chromatography Forum. (2015, July 10).
- Aijiren. (2025, June 17).
- ChemComplete. (2021, September 25). Gas Chromatography: Accounting For The Detector Response Factor. YouTube. [Link]
- WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?. [Link]
- Wikipedia. (n.d.). Response factor. [Link]
- Dr. Vijay's SOC. (2021, December 22). NMR Yield Calculation using Internal Standard (IS). YouTube. [Link]
- Journal of Analytical & Pharmaceutical Research. (2025, August 10). Some considerations in the use of internal standards in analytical method development. [Link]
- ResearchGate. (2018, June 26). Percentage Conversion and yield conversion by GC MASS?. [Link]
- SCION Instruments. (n.d.). Internal Standards – What are they?
- ResearchGate. (2014, February 27). How to choose an HPLC internal standard?. [Link]
- RSC Publishing. (2025, April 9). How reliable is internal standard method in monitoring mechanochemical synthesis?. [Link]
- Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS)
- Chemistry Stack Exchange. (2025, January 20). To use Internal Standard (IS) for HPLC-DAD?. [Link]
- ResearchGate. (2016, March 4). How can calculate the conversion of the product using GC-MS?. [Link]
- Springer. (2025, August 7).
- ResolveMass Laboratories. (n.d.).
- Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. [Link]
- Quora. (2016, January 20).
- JEOL Ltd. (n.d.).
- YouTube. (2024, July 1). How to calculate conversion or concentration of compound by NMR with Internal Standard?. [Link]
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Ensuring Purity: A Comparative Guide to Confirming the Absence of Starting Materials in Final Drug Products
For Researchers, Scientists, and Drug Development Professionals
The fundamental principle of pharmaceutical development is to ensure the safety and efficacy of the final drug product. A critical aspect of this is guaranteeing the absence of residual starting materials, which are considered process-related impurities.[1] Their presence, even in trace amounts, can compromise the therapeutic effect or pose a direct risk to patient safety.[2][3] This guide provides an in-depth comparison of analytical strategies and experimental methodologies for the robust confirmation that starting materials have been effectively removed to acceptable levels, aligning with global regulatory expectations.
The Regulatory Imperative: Why Starting Material Control is Non-Negotiable
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the control of impurities, including starting materials.[4][5] The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[6][7] Starting materials are explicitly listed as potential organic impurities that must be controlled.[2][8]
The core principle is that the manufacturing process itself should be designed to purge these materials. The selection of a regulatory starting material (RSM) is a critical decision in the drug development lifecycle, marking the point where Good Manufacturing Practices (GMP) are introduced.[4][9] A well-justified starting material, typically several synthetic steps away from the final Active Pharmaceutical Ingredient (API), provides greater assurance of purity.[10]
A Multi-Pronged Analytical Approach: The Power of Orthogonality
Relying on a single analytical technique is often insufficient to definitively confirm the absence of a starting material. A more robust strategy involves the use of orthogonal methods , which are two or more independent analytical techniques that rely on different separation and detection principles.[11] This approach significantly reduces the risk of overlooking co-eluting impurities or compounds that are not amenable to a single detection method.[12]
For instance, combining a chromatographic separation with a spectroscopic detection method provides a more comprehensive impurity profile.[3] This multi-faceted view is crucial for building a convincing case for the purity of the final product.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the starting material and the final drug substance, as well as the required sensitivity. Here, we compare the most widely used methods:
| Analytical Technique | Principle | Strengths | Limitations | Typical Limit of Quantitation (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Versatile, precise, and widely applicable to a broad range of compounds.[13] | May require derivatization for compounds lacking a chromophore. Potential for co-elution.[14] | 0.01% - 0.1% |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas. | Highly sensitive for volatile and semi-volatile starting materials and residual solvents.[13][15] | Not suitable for non-volatile or thermally labile compounds.[14] | ppm levels |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Highly specific and sensitive, providing molecular weight information for structural elucidation.[3] | Can be subject to matrix effects. Quantitative accuracy may be lower than chromatographic methods without appropriate internal standards. | ppb to ppm levels |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can be highly accurate without the need for a reference standard of the impurity.[14] | Lower sensitivity compared to chromatographic and mass spectrometric methods. | ~0.1% |
In-Depth Experimental Protocols
To ensure the trustworthiness and reproducibility of results, analytical methods must be validated according to ICH Q2(R1) guidelines.[16][17][18] This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness.[19]
Protocol 1: HPLC Method for a Non-Volatile Starting Material
This protocol outlines a general approach for developing and validating an HPLC method for detecting a residual starting material in a final API.
1. Method Development:
- Column Selection: Start with a C18 column, a common choice for reverse-phase chromatography.[13] Consider alternative stationary phases if adequate separation is not achieved.[20]
- Mobile Phase Optimization: Begin with a gradient of water and acetonitrile (or methanol) with a common modifier like formic acid or trifluoroacetic acid.[12] Adjust the gradient slope and organic modifier to achieve optimal resolution between the starting material, API, and other impurities.
- Detector Wavelength Selection: Determine the UV absorbance maxima of the starting material and the API to select an appropriate detection wavelength. A photodiode array (PDA) detector is advantageous for assessing peak purity.
2. Method Validation (as per ICH Q2(R1)): [21]
- Specificity: Spike the API sample with the starting material to demonstrate that the peak for the starting material is well-resolved from the API and other potential impurities.[19]
- Limit of Quantitation (LOQ): Determine the lowest concentration of the starting material that can be reliably quantified with acceptable precision and accuracy.[21] This is crucial for ensuring the method is sensitive enough to meet regulatory thresholds.
- Linearity: Prepare a series of solutions of the starting material over a defined concentration range (e.g., from the LOQ to 120% of the specification limit) and demonstrate a linear relationship between concentration and detector response.[19]
- Accuracy: Analyze API samples spiked with known amounts of the starting material at different concentration levels to assess the recovery.
- Precision: Evaluate the repeatability (intra-assay precision) and intermediate precision (inter-assay precision) of the method.
Protocol 2: GC-MS Headspace Analysis for a Volatile Starting Material
This protocol is suitable for detecting volatile starting materials or residual solvents.[15]
1. Method Development:
- Headspace Parameters: Optimize the incubation temperature and time to ensure efficient partitioning of the volatile starting material from the sample matrix into the headspace.
- GC Column Selection: Choose a column with a stationary phase that provides good resolution for the target analyte.
- GC Temperature Program: Develop a temperature gradient that effectively separates the starting material from other volatile components.
- MS Parameters: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
2. Method Validation:
- Validation parameters are similar to HPLC but tailored for a GC-MS method. Specificity is demonstrated by the unique mass spectrum of the starting material.
Workflow for Method Selection and Implementation
The selection of the most appropriate analytical strategy should be a systematic process.
Caption: Decision tree for selecting an appropriate analytical method.
Beyond End-Product Testing: Process Analytical Technology (PAT)
A modern approach to quality control is the implementation of Process Analytical Technology (PAT) .[22][23] PAT involves the use of in-line or on-line analytical tools to monitor the manufacturing process in real-time.[24][25] By monitoring the disappearance of a starting material during a reaction, PAT can provide a high degree of assurance that the process is under control and that the starting material has been consumed.[26] Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy are often employed in PAT applications.[24]
Conclusion
Confirming the absence of starting materials in the final drug product is a critical, multi-faceted challenge that demands a rigorous and scientifically sound approach. By employing a combination of orthogonal analytical techniques, validating methods to the stringent standards of ICH guidelines, and considering modern approaches like PAT, researchers and drug development professionals can build a robust data package that ensures product quality and patient safety, while satisfying global regulatory expectations. The ultimate goal is a self-validating system where the process controls and analytical methodologies work in concert to guarantee the purity of the final drug substance.
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A Senior Application Scientist's Guide to Selecting the Optimal Base for Sulfonamide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a foundational process, given their prevalence in a vast array of pharmaceuticals.[1][2][3][4][5] The classical and most common method for forging the crucial S-N bond involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][6][7][8] While seemingly straightforward, the choice of base in this reaction is a critical parameter that significantly influences reaction efficiency, yield, and purity. This guide provides an in-depth comparison of the efficacy of different bases for sulfonamide synthesis, supported by mechanistic insights and experimental considerations to empower you in your synthetic endeavors.
The Pivotal Role of the Base in Sulfonamide Synthesis
The primary role of the base in the reaction between a sulfonyl chloride and an amine is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1] Failure to effectively scavenge this acid can lead to the protonation of the amine starting material, rendering it non-nucleophilic and thereby halting the desired reaction. However, the function of the base can extend beyond simple acid scavenging, with some bases actively participating in the reaction mechanism to enhance the rate of sulfonamide formation.
The general mechanism for sulfonamide synthesis is depicted below. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the assistance of a base to remove a proton from the nitrogen, yields the sulfonamide and HCl.
Caption: General mechanism of sulfonamide synthesis.
A Comparative Analysis of Common Bases
The selection of an appropriate base is contingent on several factors, including the reactivity of the amine and sulfonyl chloride, the desired reaction conditions (e.g., temperature, solvent), and the scale of the reaction. Here, we compare the most frequently employed bases in sulfonamide synthesis.
Organic Bases: Pyridine, Triethylamine (TEA), and 4-Dimethylaminopyridine (DMAP)
Organic amines are widely used as bases in sulfonamide synthesis due to their good solubility in common organic solvents and their ability to effectively neutralize HCl.
-
Pyridine: A classic and commonly used base, pyridine is effective at scavenging the generated HCl.[1] It is a moderately strong base that is generally non-nucleophilic enough to avoid significant side reactions with the sulfonyl chloride. Youn et al. reported quantitative yields for the synthesis of certain sulfonamides using pyridine as the base at 0-25 °C.[6]
-
Triethylamine (TEA): TEA is a stronger, non-nucleophilic base compared to pyridine, making it a popular choice for sulfonamide synthesis.[9] It is particularly useful when dealing with less reactive amines or sulfonyl chlorides. Numerous protocols utilize TEA in solvents like dichloromethane (DCM) to achieve high yields.[6]
-
4-Dimethylaminopyridine (DMAP): DMAP stands out as a highly efficient nucleophilic catalyst, often outperforming both pyridine and triethylamine.[10][11] Unlike pyridine and TEA, which primarily act as Brønsted bases, DMAP can act as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the amine, leading to a faster reaction rate.[11] Research has shown that DMAP can significantly enhance the sulfonylation of weak nucleophiles, such as sterically hindered amines.[11] One study highlighted that DMAP was a more efficient catalyst compared to triethylamine and pyridine in acetonitrile for the synthesis of N-heterocyclic sulfonamides, with yields ranging from 82-90%.[10]
The catalytic cycle of DMAP in sulfonamide synthesis is illustrated below:
Caption: Catalytic role of DMAP in sulfonamide synthesis.
Inorganic Bases: Carbonates and Hydroxides
Inorganic bases offer advantages such as low cost, ease of removal during workup (often by simple filtration or aqueous extraction), and suitability for large-scale synthesis.
-
Sodium Carbonate (Na₂CO₃) and Potassium Carbonate (K₂CO₃): These are mild inorganic bases that are effective in sulfonamide synthesis, particularly in biphasic solvent systems or with polar aprotic solvents like DMF.[6] Peerzada et al. reported the use of Na₂CO₃ in a 50% THF:H₂O solvent mixture at room temperature for the synthesis of tertiary sulfonamides in good yields (60-90%).[6] Pranab et al. explored the use of potassium carbonate in PEG-400, achieving yields up to 78%.[6][12]
-
Sodium Hydroxide (NaOH): Aqueous sodium hydroxide is a strong and inexpensive base that can be used for sulfonamide synthesis.[6][9] The Schotten-Baumann reaction conditions, which involve an aqueous base, are a classic example. This method is often employed for the synthesis of N-phenylbenzenesulfonamide.[6]
Data Summary: A Comparative Overview
While a direct head-to-head comparison under identical conditions is not always available in the literature, the following table summarizes representative data to provide a general sense of the efficacy of different bases.
| Base | Typical Solvent(s) | Temperature (°C) | Reported Yields (%) | Notes |
| Pyridine | Pyridine, DCM | 0 - 25 | Quantitative | Classic, effective HCl scavenger. |
| Triethylamine (TEA) | DCM, THF | 0 - RT | 85%[6] | Stronger, non-nucleophilic base. |
| DMAP | Acetonitrile | RT | 82-90% | Highly efficient nucleophilic catalyst. |
| Sodium Carbonate | THF/H₂O | RT | 60-90%[6] | Mild, good for biphasic systems. |
| Potassium Carbonate | PEG-400 | RT | up to 78%[6] | Effective in polar solvents. |
| Sodium Hydroxide | Aqueous | RT | High | Schotten-Baumann conditions.[6] |
Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide using Triethylamine
This protocol provides a representative example of sulfonamide synthesis using triethylamine as the base.
Materials:
-
p-Toluenesulfonyl chloride (tosyl chloride)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Quench the reaction by adding 1 M HCl to neutralize the excess triethylamine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzyl-4-toluenesulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Conclusion: Making an Informed Choice
The selection of a base for sulfonamide synthesis is a critical decision that can significantly impact the outcome of the reaction. For general-purpose synthesis with good yields, triethylamine is a robust and reliable choice. When dealing with less reactive substrates or when accelerated reaction rates are desired, the catalytic power of DMAP should be considered. For large-scale and cost-effective syntheses, particularly where easy workup is a priority, inorganic bases like sodium or potassium carbonate are excellent alternatives. By understanding the mechanistic role and comparative efficacy of these bases, researchers can optimize their synthetic strategies to efficiently produce these vital sulfonamide-containing molecules.
References
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- Various Authors. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances.
- Various Authors. (2024). Current methods for sulfonamide synthesis.
- Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
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- Simply Med. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance. [Link]
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A Comparative Screening Guide for Novel Sulfonamides Derived from (3-bromophenyl)methanesulfonyl Chloride
This guide provides a comprehensive framework for the biological activity screening of novel sulfonamides synthesized from (3-bromophenyl)methanesulfonyl chloride. As direct experimental data for this specific subclass of sulfonamides is not yet broadly published, this document serves as an in-depth technical guide for researchers, outlining the necessary comparative assays, detailed protocols, and data interpretation strategies required to characterize these new chemical entities and evaluate their therapeutic potential against established alternatives.
Introduction: The Rationale for a New Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of a wide array of drugs with antibacterial, anticancer, diuretic, and anti-inflammatory properties.[1][2] The classic antibacterial "sulfa drugs" function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] However, the scaffold's versatility allows it to target numerous other enzymes, including carbonic anhydrases, kinases, and proteases, making it a privileged structure in drug discovery.[1][4]
The introduction of a this compound precursor offers a unique opportunity to explore new chemical space. The bromophenyl moiety provides several strategic advantages:
-
Enhanced Lipophilicity : The bromine atom can increase the compound's lipid solubility, potentially improving its ability to cross cellular membranes and reach intracellular targets.
-
Halogen Bonding : Bromine can act as a halogen bond donor, forming specific, directional interactions with protein backbones or side chains, which can enhance binding affinity and selectivity for a biological target.[5]
-
Metabolic Stability : The presence of a halogen can block sites of metabolic oxidation, potentially increasing the compound's half-life.
This guide details a logical, multi-tiered screening cascade designed to efficiently identify and characterize the biological activities of this novel series, comparing their performance against clinically relevant benchmarks.
The Biological Screening Cascade: A Strategic Workflow
A successful screening campaign does not test for everything at once. It follows a logical progression from broad, high-throughput cellular assays to more focused, mechanism-of-action studies. This approach, known as a screening cascade, maximizes efficiency by dedicating more resource-intensive assays only to the most promising "hit" compounds identified in primary screens.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Bromophenyl)methanesulfonyl Chloride for Laboratory Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the responsible handling and disposal of reactive reagents are paramount. This guide provides an in-depth, procedural framework for the safe disposal of (3-bromophenyl)methanesulfonyl chloride, a compound valued for its utility in synthesis but demanding of respect for its inherent reactivity. This document is tailored for researchers, scientists, and drug development professionals, aiming to instill a culture of safety and environmental stewardship that extends beyond the discovery process.
Chemical Profile and Hazard Analysis of this compound
This compound is an organosulfur compound characterized by a sulfonyl chloride functional group (-SO₂Cl) attached to a brominated phenyl ring. This structure confers a high degree of reactivity, making it a potent electrophile in chemical reactions. However, the very properties that make it a useful synthetic building block also define its hazard profile.
Core Hazards:
-
Corrosivity: As with other sulfonyl chlorides, it is highly corrosive and can cause severe burns to the skin and eyes upon contact.[1][2] The vapor is also corrosive to the respiratory tract.[3]
-
Reactivity with Water: It reacts exothermically with water and other nucleophilic substances, including alcohols and amines.[4][5][6] This hydrolysis reaction produces hydrochloric acid and (3-bromophenyl)methanesulfonic acid, both of which are corrosive.[4][5]
-
Toxicity: While specific toxicity data for this exact compound is limited, analogous compounds like methanesulfonyl chloride are highly toxic if inhaled and toxic if swallowed or in contact with skin.[7]
-
Lachrymator: The compound and its byproducts are potent lachrymators, causing irritation and tearing of the eyes.[6][7]
Given its classification as a halogenated organic compound, all waste generated from its use or disposal must be segregated and handled as hazardous waste.[8][9][10][11]
The Principle of Neutralization: A Controlled Approach to Disposal
The cornerstone of safely disposing of this compound is controlled hydrolysis and neutralization . The objective is to intentionally react the sulfonyl chloride with a basic solution to convert it into less hazardous and water-soluble salts, namely sodium (3-bromophenyl)methanesulfonate and sodium chloride. This process mitigates the primary hazards by eliminating the reactive sulfonyl chloride functional group.
The reaction is inherently exothermic; therefore, controlling the reaction rate and temperature is critical to prevent uncontrolled boiling, splashing, or the release of corrosive hydrogen chloride gas.[12][13]
Step-by-Step Protocol for Safe Disposal
This protocol is designed for the neutralization of small quantities of this compound typically encountered in a laboratory setting. All operations must be performed within a certified chemical fume hood.
Required Materials:
-
Personal Protective Equipment (PPE):
-
Equipment:
-
Stir plate and magnetic stir bar.
-
Beaker or flask of a size that is at least five times the total volume of the final solution.
-
Ice bath.
-
-
Reagents:
-
A dilute aqueous solution of a base, such as 2M sodium hydroxide or 5% sodium bicarbonate.[13]
-
pH paper or a calibrated pH meter.
-
Experimental Workflow Diagram:
Caption: A logical workflow for the safe neutralization of this compound.
Procedural Steps:
-
Preparation: In a chemical fume hood, place a beaker containing the dilute basic solution in an ice bath on a stir plate. Begin stirring to ensure the solution is chilled and homogenous. The volume of the basic solution should be in significant excess to absorb the acid generated and the heat from the reaction.
-
Slow Addition: Using a pipette or dropping funnel, add the this compound to the cold, stirring basic solution dropwise . The slow rate of addition is crucial to control the exothermic reaction.[13] Never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[13]
-
Controlled Reaction: Continue stirring the mixture in the ice bath for at least 1-2 hours after the addition is complete. This ensures that the hydrolysis reaction goes to completion.
-
pH Verification: Once the reaction is complete, remove the beaker from the ice bath and allow it to come to room temperature. Check the pH of the solution. It should be in the neutral range (pH 6-9). If the solution is still acidic, add more of the basic solution until neutrality is achieved.
-
Final Disposal: The resulting neutralized aqueous solution contains halogenated organic salts. It should be transferred to a properly labeled "Halogenated Aqueous Waste" container for disposal by your institution's environmental health and safety office.[8][10][11] Do not pour it down the drain unless permitted by local regulations for neutralized solutions of this nature.[11][14]
Data Summary for Disposal Protocol
| Parameter | Guideline | Rationale |
| Neutralizing Agent | 2M NaOH or 5% NaHCO₃ | Effectively neutralizes generated acids without being overly corrosive or reactive. |
| Reaction Temperature | 0–10 °C | Controls the exothermic nature of the hydrolysis, preventing splashing and fume release.[13] |
| Addition Rate | Dropwise | Ensures a controlled reaction rate and prevents dangerous temperature spikes. |
| Stirring Time | 1–2 hours post-addition | Guarantees complete reaction and neutralization of the sulfonyl chloride. |
| Final pH | 6–9 | Confirms complete neutralization, rendering the solution safer for handling and disposal.[14][15] |
| Waste Stream | Halogenated Aqueous Waste | Ensures proper segregation and disposal according to environmental regulations.[8][10] |
Self-Validating System and Trustworthiness
The integrity of this protocol lies in its self-validating checkpoints. The continuous monitoring of temperature during the addition phase provides real-time control over the reaction's safety. The final pH check is a definitive validation step; a neutral pH confirms the successful and complete destruction of the reactive sulfonyl chloride. An acidic final pH would immediately indicate an incomplete reaction, prompting the operator to add more base and continue stirring, thus ensuring the process is not complete until the hazard is fully mitigated. This closed-loop verification builds trustworthiness into the procedure itself.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- SULPHURYL CHLORIDE. SD Fine-Chem. [Link]
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
- Sulfuryl chloride. Sciencemadness Wiki. [Link]
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. [Link]
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
- PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
- HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMIN
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
- (3-bromo-4-fluorophenyl)methanesulfonyl chloride (C7H5BrClFO2S). PubChemLite. [Link]
- (4-Bromophenyl)methanesulfonyl chloride. PubChem. [Link]
- (4-Bromophenyl)methanesulfonyl chloride, 97%, Thermo Scientific. Fisher Scientific. [Link]
- Methanesulfonyl chloride. Wikipedia. [Link]
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- 1. (4-Bromophenyl)methanesulfonyl chloride | C7H6BrClO2S | CID 598764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
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- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 12. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
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- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Comprehensive Guide to the Safe Handling of (3-bromophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for (3-bromophenyl)methanesulfonyl chloride was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of closely related analogs, including 3-bromobenzenesulfonyl chloride, (4-bromophenyl)methanesulfonyl chloride, and (3-chlorophenyl)methanesulfonyl chloride. It is critical to treat this compound with the assumption that it shares the hazardous properties of these analogs.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is a sulfonyl chloride derivative. Based on analogous compounds, it is classified as a hazardous substance with the following primary threats:
-
Toxic: Harmful if swallowed, in contact with skin, or inhaled.[3][4][5]
-
Water-Reactive: Contact with water can liberate toxic and corrosive gases, such as hydrogen chloride.[6]
A thorough risk assessment should be conducted before any procedure involving this compound. This assessment must consider the quantity of the chemical being used, the nature of the operation (e.g., weighing, reaction setup, workup), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent contact and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][2] |
| Body Protection | A chemical-resistant laboratory coat. | Protects the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge appropriate for acid gases and organic vapors. | Essential for preventing inhalation of corrosive and toxic vapors, especially when handling outside of a fume hood or during spill cleanup. |
Always inspect PPE for integrity before use and do not reuse disposable gloves.
Safe Handling and Storage: Procedural Best Practices
Adherence to strict handling and storage protocols is crucial for minimizing risk.
Workflow for Safe Handling:
Caption: A typical workflow for safely handling this compound.
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[5]
-
The storage area should be a designated corrosives cabinet.
Emergency Procedures: Plan for the Unexpected
Immediate and appropriate action is critical in the event of an emergency.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2][5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Collect the absorbed material into a sealed container for proper disposal. Do not use water to clean the spill. |
Spill Response Workflow:
Caption: A step-by-step workflow for responding to a spill of this compound.
Waste Disposal: Responsible Management
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, absorbent materials, and empty containers should be placed in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Unused reagent and reaction mixtures should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.[1][2]
Conclusion: A Culture of Safety
Handling this compound requires a comprehensive understanding of its hazards and a steadfast commitment to safety protocols. By integrating the principles outlined in this guide into your laboratory practices, you can mitigate risks and ensure a safe research environment. Always prioritize safety through careful planning, proper use of protective equipment, and adherence to established procedures.
References
- Georganics. (2011, January 28). Safety Data Sheet: (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
